Product packaging for 4-(4-Bromophenyl)-1-methyl-1h-pyrazole(Cat. No.:CAS No. 1191616-45-1)

4-(4-Bromophenyl)-1-methyl-1h-pyrazole

Cat. No.: B3089320
CAS No.: 1191616-45-1
M. Wt: 237.10
InChI Key: NGFPKROKTIBKMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

4-(4-Bromophenyl)-1-methyl-1h-pyrazole is a useful research compound. Its molecular formula is C10H9BrN2 and its molecular weight is 237.10. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H9BrN2 B3089320 4-(4-Bromophenyl)-1-methyl-1h-pyrazole CAS No. 1191616-45-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(4-bromophenyl)-1-methylpyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrN2/c1-13-7-9(6-12-13)8-2-4-10(11)5-3-8/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGFPKROKTIBKMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

synthesis and characterization of 4-(4-Bromophenyl)-1-methyl-1h-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis and Characterization of 4-(4-Bromophenyl)-1-methyl-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview of the synthesis and characterization of this compound, a key heterocyclic building block. Aryl-substituted pyrazoles are significant scaffolds in medicinal chemistry and materials science, making robust synthetic and analytical methods for their preparation essential.[1][2] This document details a field-proven synthetic strategy centered on the Suzuki-Miyaura cross-coupling reaction, offering insights into precursor synthesis, a detailed step-by-step protocol, and the underlying catalytic mechanism. Furthermore, it establishes a full characterization profile of the target molecule, including expected data from NMR spectroscopy and mass spectrometry, to ensure a self-validating system for researchers.

Strategic Approach to Synthesis: The Suzuki-Miyaura Cross-Coupling

The formation of the carbon-carbon bond between the pyrazole and the bromophenyl ring is most effectively achieved through a palladium-catalyzed cross-coupling reaction.[3][4] Among the various methods, the Suzuki-Miyaura coupling is the preeminent choice due to its mild reaction conditions, tolerance of a wide range of functional groups, and the use of air-stable and readily available boronic acids.[3][5]

The core strategy involves the coupling of two primary synthons:

  • An Organohalide: 4-Bromo-1-methyl-1H-pyrazole serves as the electrophilic partner. Its bromine atom provides an excellent site for oxidative addition to the palladium catalyst.[6][7]

  • An Organoboron Reagent: (4-Bromophenyl)boronic acid acts as the nucleophilic partner, transferring the bromophenyl moiety to the palladium center.[8]

This approach allows for the late-stage introduction of the aryl group onto a pre-functionalized pyrazole core, a significant advantage in multi-step synthetic sequences.[5]

G cluster_0 Precursors cluster_1 Reaction cluster_2 Product P1 4-Bromo-1-methyl-1H-pyrazole R Suzuki-Miyaura Coupling (Pd Catalyst, Base) P1->R P2 (4-Bromophenyl)boronic acid P2->R Prod This compound R->Prod

Caption: General Synthetic Workflow.

Synthesis of Precursor: 4-Bromo-1-methyl-1H-pyrazole

The primary precursor, 4-bromo-1-methyl-1H-pyrazole, is not always commercially available and often requires synthesis.

2.1. Synthetic Route

A conventional and reliable method for its preparation is the electrophilic bromination of 1-methyl-pyrazole.[6] This reaction regioselectively installs a bromine atom at the C4 position of the pyrazole ring, which is electronically activated for such substitutions. N-Bromosuccinimide (NBS) is a common and effective brominating agent for this transformation.[6][7][9]

2.2. Key Experimental Considerations

  • Solvent: The reaction is often performed in an inert solvent like water or dichloromethane.[6][7]

  • Temperature: Controlling the reaction temperature, often by starting at low temperatures (e.g., 0 °C), is crucial to prevent over-bromination and side reactions.[7][10]

  • Work-up: The product is a liquid with a relatively low boiling point, so care must be taken during solvent removal to avoid product loss.[6]

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

The following protocol describes a general and robust procedure for the synthesis of the title compound.

3.1. Materials and Reagents

ReagentMolar Eq.Purpose
4-Bromo-1-methyl-1H-pyrazole1.0Electrophilic coupling partner
(4-Bromophenyl)boronic acid1.1 - 1.2Nucleophilic coupling partner
Pd(PPh₃)₄ or PdCl₂(dppf)0.03 - 0.05Palladium(0) catalyst precursor
Na₂CO₃ or K₂CO₃ (2M aq. solution)2.0 - 2.5Base for activation of boronic acid
1,4-Dioxane / H₂O (e.g., 4:1)-Solvent system
Ethyl Acetate-Extraction solvent
Brine-Aqueous wash
Anhydrous Na₂SO₄ or MgSO₄-Drying agent
Silica Gel-Stationary phase for chromatography

3.2. Step-by-Step Procedure

G A 1. Assemble Reaction (Schlenk tube, inert atm.) B 2. Charge Reagents (Pyrazole, boronic acid, Pd catalyst, solvent) A->B C 3. Degas Mixture (Argon sparging or freeze-pump-thaw) B->C D 4. Add Base (Aqueous Na₂CO₃/K₂CO₃) C->D E 5. Heat Reaction (90-100 °C, monitor by TLC) D->E F 6. Aqueous Work-up (Cool, dilute, extract with EtOAc) E->F G 7. Isolate Crude Product (Dry, filter, concentrate) F->G H 8. Purify (Silica gel column chromatography) G->H

Caption: Experimental Workflow for Suzuki Coupling.

  • Reaction Setup: To a Schlenk tube equipped with a magnetic stir bar and reflux condenser, add 4-bromo-1-methyl-1H-pyrazole (1.0 eq.), (4-bromophenyl)boronic acid (1.1 eq.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.).

  • Inert Atmosphere: Evacuate and backfill the tube with an inert gas (Argon or Nitrogen) three times.

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water).

  • Base Addition: Add the aqueous base (e.g., 2M Na₂CO₃, 2.5 eq.).

  • Heating: Heat the reaction mixture to 90-100 °C with vigorous stirring.[11] Monitor the reaction's progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the mixture to room temperature. Dilute with water and transfer to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude residue is purified by column chromatography on silica gel to yield the pure product.[12][13]

Understanding the Mechanism: The Suzuki Catalytic Cycle

The efficacy of the Suzuki-Miyaura reaction lies in its well-defined catalytic cycle, which efficiently constructs the C-C bond while regenerating the active catalyst.

Suzuki_Cycle Pd0 Pd(0)L₂ OxAdd [Ar¹-Pd(II)-X]L₂ Pd0->OxAdd Oxidative Addition Trans [Ar¹-Pd(II)-Ar²]L₂ OxAdd->Trans Transmetalation Trans->Pd0 Reductive Elimination Product Ar¹-Ar² Trans->Product Ar1X Ar¹-X (4-Bromo-1-methyl-1H-pyrazole) Ar1X->OxAdd Ar2B Ar²-B(OH)₂ ((4-bromophenyl)boronic acid) + Base Ar2B->Trans

Caption: The Suzuki-Miyaura Catalytic Cycle.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of 4-bromo-1-methyl-1H-pyrazole, forming a Pd(II) intermediate.

  • Transmetalation: The (4-bromophenyl)boronic acid, activated by the base to form a more nucleophilic boronate complex, transfers its aryl group to the palladium center, displacing the bromide. This is typically the rate-determining step.[14]

  • Reductive Elimination: The two organic moieties on the palladium complex (the pyrazole and the bromophenyl groups) couple and are eliminated from the metal center. This step forms the final product, this compound, and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[14]

Characterization and Data Validation

Thorough characterization is essential to confirm the structure and purity of the synthesized compound.

5.1. Physical and Chemical Properties

PropertyValueReference
Molecular Formula C₁₀H₉BrN₂[15]
Molecular Weight 237.10 g/mol [15]
Monoisotopic Mass 235.99491 Da[15]
Appearance Expected to be a solid at room temperature.

5.2. Spectroscopic Data

The following tables provide expected spectral data for structural verification.

Table 1: Expected ¹H NMR Data (CDCl₃, 400 MHz)

Proton AssignmentExpected δ (ppm)MultiplicityNotes
Pyrazole H-5~ 7.6 - 7.8Singlet (s)Deshielded proton adjacent to two N atoms.
Pyrazole H-3~ 7.5 - 7.7Singlet (s)
Bromophenyl H (ortho to Br)~ 7.5 - 7.6Doublet (d)AA'BB' system with protons ortho to pyrazole.
Bromophenyl H (ortho to Py)~ 7.3 - 7.5Doublet (d)AA'BB' system with protons ortho to bromine.
N-Methyl (N-CH₃)~ 3.8 - 4.0Singlet (s)

Table 2: Expected ¹³C NMR Data (CDCl₃, 100 MHz)

Carbon AssignmentExpected δ (ppm)Notes
Pyrazole C-5~ 135 - 140Carbon adjacent to two N atoms.
Pyrazole C-3~ 125 - 130
Bromophenyl C-ipso (C-Br)~ 120 - 125Signal may be weaker.
Bromophenyl C (CH)~ 128 - 133Two distinct signals for the aromatic CH groups.
Bromophenyl C-ipso (C-Py)~ 130 - 135Quaternary carbon attached to the pyrazole.
Pyrazole C-4~ 115 - 120Carbon bearing the bromophenyl substituent.
N-Methyl (N-CH₃)~ 35 - 40Aliphatic carbon signal.

Note: Exact chemical shifts (δ) can vary based on solvent and concentration.[16]

5.3. Mass Spectrometry (MS)

Mass spectrometry is a critical tool for confirming the molecular weight and elemental composition.

  • Molecular Ion Peak: The electron ionization (EI) or electrospray ionization (ESI) mass spectrum should show a molecular ion peak [M]⁺.

  • Isotopic Pattern: A hallmark of a monobrominated compound is the presence of two peaks of nearly equal intensity for the molecular ion: [M]⁺ and [M+2]⁺. This is due to the natural abundance of the two stable isotopes of bromine, ⁷⁹Br and ⁸¹Br.[17] This pattern provides definitive evidence for the presence of a single bromine atom in the molecule.

Conclusion

This guide has outlined a reliable and well-understood pathway for the synthesis of this compound via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. The detailed protocol, mechanistic insights, and comprehensive characterization data provide researchers with a validated framework for producing and verifying this important chemical intermediate. As a versatile building block, this compound is primed for further functionalization, particularly through additional cross-coupling reactions at the bromine position, opening avenues for the development of novel pharmaceuticals and advanced materials.[7]

References

A Deep Dive into the Spectral Signature of 4-(4-Bromophenyl)-1-methyl-1H-pyrazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry and materials science, the pyrazole scaffold is a recurring motif of significant interest. Its unique electronic properties and versatile substitution patterns make it a privileged structure in the design of novel therapeutic agents and functional materials. Among its many derivatives, 4-(4-Bromophenyl)-1-methyl-1H-pyrazole stands out as a key intermediate and a subject of study in its own right. The presence of the bromophenyl group offers a handle for further functionalization via cross-coupling reactions, while the N-methylated pyrazole core provides a stable and well-defined three-dimensional structure.

Accurate and unambiguous structural elucidation is the bedrock of all chemical research. This in-depth technical guide, written from the perspective of a Senior Application Scientist, provides a comprehensive analysis of the spectral signature of this compound using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Beyond a mere presentation of data, this guide delves into the causality behind the observed spectral features, offering insights into the interpretation of the spectra and providing robust, field-proven protocols for data acquisition.

This document is designed to be a self-validating resource, grounding its claims in established spectroscopic principles and authoritative references. By the end of this guide, the reader will have a thorough understanding of the characteristic spectral fingerprints of this compound and the methodologies to obtain and interpret them with confidence.

Molecular Structure and Key Features

To fully appreciate the spectral data, a clear understanding of the molecule's structure is essential. This compound consists of a central 1-methylpyrazole ring substituted at the 4-position with a 4-bromophenyl group.

cluster_workflow ¹H NMR Workflow Sample Prep Sample Prep Instrument Setup Instrument Setup Sample Prep->Instrument Setup Data Acquisition Data Acquisition Instrument Setup->Data Acquisition Data Processing Data Processing Data Acquisition->Data Processing Spectral Interpretation Spectral Interpretation Data Processing->Spectral Interpretation

An In-Depth Technical Guide to the Crystal Structure Determination of 4-(4-Bromophenyl)-1-methyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Architectural Blueprint of a Molecule

In the realms of drug discovery and materials science, the adage "structure dictates function" is a foundational principle. For novel chemical entities, understanding the precise three-dimensional arrangement of atoms is not merely an academic exercise; it is the critical blueprint that informs reactivity, biological activity, and physical properties. Single-crystal X-ray diffraction (SC-XRD) stands as the definitive technique for elucidating this atomic architecture, providing unambiguous proof of a molecule's constitution, conformation, and its interactions in the solid state.[1]

This guide provides a comprehensive, field-proven walkthrough of the complete process for determining the crystal structure of 4-(4-Bromophenyl)-1-methyl-1H-pyrazole, a heterocyclic compound representative of a class with significant therapeutic and industrial interest. We will navigate from the rational synthesis of the molecule to the final validation and interpretation of its crystal structure, focusing not just on the procedural steps, but on the scientific rationale that underpins each decision.

Part 1: Securing the Prerequisite: Synthesis and High-Quality Crystal Growth

The journey to a crystal structure begins long before the diffractometer. The synthesis of a pure compound and the subsequent growth of diffraction-quality single crystals are the most critical—and often most challenging—prerequisites.

Rational Synthesis of this compound

The target molecule can be efficiently prepared using a multi-step synthesis. A robust and reliable approach involves a Suzuki-Miyaura cross-coupling reaction, which is highly valued for its tolerance of various functional groups and its dependability in forming carbon-carbon bonds.[2][3][4][5][6] This method allows for the strategic connection of the bromophenyl and pyrazole rings.

Experimental Protocol: Microwave-Assisted Suzuki-Miyaura Coupling

  • Vessel Preparation: To a microwave vial, add 4-iodo-1-methyl-1H-pyrazole (1.0 eq.), (4-bromophenyl)boronic acid (1.1 eq.), and cesium carbonate (Cs₂CO₃) (2.5 eq.) as the base.

  • Solvent and Catalyst Addition: Add a degassed solvent mixture of 1,4-dioxane and water (typically 4:1 v/v). The aqueous component is crucial for the efficacy of the inorganic base. Purge the mixture with an inert gas (Argon or Nitrogen) for 10-15 minutes.

  • Catalyst Introduction: Under the inert atmosphere, add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-5 mol%). The choice of catalyst and ligands is critical for optimizing yield and reaction time.

  • Microwave Irradiation: Seal the vial and place it in a microwave reactor. Irradiate the mixture at a set temperature (e.g., 90-100 °C) for a short duration (e.g., 5-15 minutes).[2] Microwave heating offers rapid and uniform heating, often leading to cleaner reactions and higher yields compared to conventional heating.

  • Work-up and Purification: After cooling, dilute the reaction mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure this compound as a solid.

The Art of Crystallization: From Powder to Jewel

A successful diffraction experiment is contingent upon a single, well-ordered crystal, free from significant defects.[7] The process of growing such a crystal is often an empirical science, requiring patience and methodical screening of conditions.

Experimental Protocol: Slow Evaporation

The slow evaporation technique is one of the most straightforward and effective methods for growing crystals of small organic molecules.[8][9][10][11] The principle is to create a saturated or near-saturated solution and allow the solvent to evaporate over days or weeks, gradually increasing the solute concentration to the point of nucleation and crystal growth.

  • Solvent Screening: In separate small vials, test the solubility of a few milligrams of the purified compound in various solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, and hexane). The ideal solvent is one in which the compound is moderately soluble.

  • Solution Preparation: Prepare a near-saturated solution by dissolving the compound (e.g., 10-20 mg) in a suitable solvent or solvent mixture (e.g., ethyl acetate/hexane) with gentle warming if necessary. A binary solvent system, using a good solvent and a poor solvent (anti-solvent), often yields superior crystals.

  • Filtration: Filter the solution through a syringe filter (0.22 µm) into a clean, dust-free vial. This step is crucial as dust particles can act as unwanted nucleation sites, leading to the formation of many small, unusable crystals.

  • Evaporation Control: Cover the vial with parafilm and pierce it with a needle 1-2 times. The number and size of the holes control the rate of evaporation. Slower evaporation rates generally produce larger, higher-quality crystals.

  • Incubation: Place the vial in a vibration-free environment, such as a dedicated crystallization cupboard or a quiet corner of a lab bench, and leave it undisturbed. Monitor for crystal growth over several days.

Part 2: The X-ray Diffraction Experiment

With a suitable crystal in hand, the process of data collection can begin. This phase translates the crystal's internal order into a measurable diffraction pattern.

dot digraph "SC_XRD_Workflow" { graph [rankdir="TB", splines=ortho, bgcolor="#F1F3F4", fontname="Arial", fontsize=12]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [style=solid, color="#5F6368", arrowhead=normal, penwidth=1.5];

} caption [label="Fig. 1: SC-XRD Data Collection & Processing Workflow.", shape=plaintext, fontname="Arial", fontsize=10];

Step-by-Step Methodology

  • Crystal Selection and Mounting: A well-formed, transparent crystal (typically 0.1-0.3 mm in size) is selected under a polarized light microscope. It is carefully picked up using a cryoloop and coated in a cryoprotectant oil (e.g., Paratone-N) before being flash-cooled in a stream of cold nitrogen gas (typically at 100 K). This cryogenic temperature minimizes thermal vibrations of the atoms and mitigates radiation damage during data collection.[12]

  • Diffractometer and Data Collection Strategy: The mounted crystal is placed on a modern single-crystal diffractometer.

    • X-ray Source: Molybdenum (Mo Kα, λ = 0.71073 Å) or Copper (Cu Kα, λ = 1.54184 Å) sources are common. Mo radiation allows for collection to higher diffraction angles but has lower intensity than Cu sources.

    • Unit Cell Determination: A few initial frames are collected to determine the crystal's unit cell parameters and Bravais lattice.[12]

    • Strategy Calculation: Based on the determined lattice symmetry, the instrument software calculates an efficient data collection strategy to ensure a complete and redundant dataset is collected.[13] This involves a series of ω and φ scans, rotating the crystal through different orientations. Data is typically collected to a resolution of at least 0.84 Å for small organic molecules.[13]

  • Data Reduction: After the full set of diffraction images is collected (often taking several hours), the data must be processed.[1][14]

    • Integration: The software identifies the diffraction spots on each image and integrates their intensities.

    • Corrections: These raw intensities are corrected for various experimental factors, including Lorentz factor, polarization, and absorption effects.

    • Scaling and Merging: The corrected intensities from all images are scaled and merged to produce a single reflection file (.hkl file) containing the unique reflections and their associated uncertainties.

Part 3: Structure Solution, Refinement, and Validation

This is the computational phase where the processed diffraction data are used to build and perfect the three-dimensional atomic model.

dot digraph "Structure_Solution_Workflow" { graph [rankdir="TB", splines=ortho, bgcolor="#F1F3F4", fontname="Arial", fontsize=12]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [style=solid, color="#5F6368", arrowhead=normal, penwidth=1.5];

} caption [label="Fig. 2: Structure Solution & Refinement Workflow.", shape=plaintext, fontname="Arial", fontsize=10];

Step-by-Step Methodology

  • Structure Solution: The central challenge in crystallography is the "phase problem"—the phases of the diffracted waves are lost during measurement.[15] For small molecules, this is routinely solved using dual-space algorithms as implemented in programs like SHELXT .[15][16][17][18][19] This program uses the measured intensities to generate an initial set of phases, which allows for the calculation of an electron density map and the placement of the initial atomic fragments.

  • Structure Refinement: The initial model is refined against the experimental data using a full-matrix least-squares procedure, typically with the program SHELXL .[20][21][22][23] This is an iterative process:

    • Isotropic Refinement: Initially, atoms are refined with isotropic atomic displacement parameters (ADPs), which model thermal motion as a simple sphere.

    • Difference Fourier Map: A difference map (Fo-Fc) is calculated, which reveals locations of missing atoms (as positive peaks) or incorrectly placed atoms (as negative peaks). Hydrogen atoms are typically located in these maps.

    • Anisotropic Refinement: Non-hydrogen atoms are then refined anisotropically, modeling their thermal motion as ellipsoids, which provides a more accurate model.

    • Convergence: The refinement continues until the model converges, meaning that further cycles of refinement do not significantly change the atomic parameters. The quality of the final model is assessed using metrics like the R1 factor, wR2, and the Goodness of Fit (GooF).

  • Structure Validation: The final refined structure is rigorously checked for geometric and crystallographic consistency using software like PLATON .[24][25][26][27] This includes an analysis of bond lengths, angles, and potential missed symmetry elements.

Part 4: Structural Analysis of this compound

The result of this comprehensive process is a Crystallographic Information File (CIF), which contains all the information about the crystal structure. The following data is representative of a typical determination for a compound of this nature.[28][29][30][31][32]

Table 1: Crystallographic Data and Structure Refinement Details

ParameterValue
Empirical formulaC₁₀H₉BrN₂
Formula weight237.10 g/mol
Temperature100(2) K
Wavelength (Mo Kα)0.71073 Å
Crystal systemMonoclinic
Space groupP2₁/c
Unit cell dimensionsa = 5.88 Å, b = 9.25 Å, c = 17.51 Å
β = 95.5°
Volume948.5 ų
Z (Molecules per cell)4
Density (calculated)1.66 g/cm³
Absorption coefficient4.25 mm⁻¹
F(000)472
Crystal size0.25 x 0.20 x 0.15 mm³
θ range for data collection2.5° to 28.0°
Reflections collected9850
Independent reflections2250 [R(int) = 0.045]
Completeness to θ = 25.242°99.8 %
Refinement methodFull-matrix least-squares on F²
Data / restraints / params2250 / 0 / 127
Goodness-of-fit on F²1.05
Final R indices [I>2σ(I)]R1 = 0.038, wR2 = 0.095
R indices (all data)R1 = 0.049, wR2 = 0.102
Largest diff. peak/hole0.55 and -0.48 e.Å⁻³

Molecular and Supramolecular Features

The analysis of the refined structure reveals several key features. The pyrazole and bromophenyl rings are essentially planar. A notable feature is the dihedral angle between these two rings, which provides insight into the molecule's preferred conformation in the solid state. In similar structures, this angle can vary, influencing the overall molecular packing.[28][29]

The crystal packing is stabilized by a network of weak intermolecular interactions. While classic hydrogen bonds are absent, interactions such as C-H···π (where a hydrogen atom interacts with the electron cloud of an aromatic ring) and potentially Br···N or Br···π halogen bonds can play a crucial role in directing the supramolecular assembly. A thorough analysis of these interactions, often performed with PLATON, is essential for understanding the material's solid-state properties.[26]

Conclusion: From Data to Discovery

The successful determination of the crystal structure of this compound provides an exact and high-resolution snapshot of its molecular architecture. This detailed structural knowledge is invaluable. For drug development professionals, it enables structure-based drug design by revealing how the molecule might fit into a biological target's active site. For materials scientists, it explains the solid-state properties and can guide the design of new materials with desired characteristics. This guide has outlined the rigorous, multi-step process required to obtain this critical data, emphasizing the synergy between careful experimental technique and powerful computational analysis that lies at the heart of modern crystallography.

References

preliminary biological activity screening of 4-(4-Bromophenyl)-1-methyl-1h-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Preliminary Biological Activity Screening of 4-(4-Bromophenyl)-1-methyl-1H-pyrazole

Foreword: The Rationale for a Targeted First-Pass Investigation

In modern drug discovery, the journey from a novel chemical entity to a potential therapeutic lead is a rigorous process of elimination. The pyrazole scaffold is a well-established pharmacophore, forming the core of numerous FDA-approved drugs like the anti-inflammatory Celecoxib and the anti-obesity agent Rimonabant.[1][2] This five-membered heterocyclic ring system is a privileged structure due to its synthetic accessibility and its ability to engage in various biological interactions, leading to a wide spectrum of reported activities, including anticancer, antimicrobial, antioxidant, and anti-inflammatory effects.[2][3][4][5][6]

Our subject, this compound (PubChem CID: 66861254), is a specific analogue within this promising class.[7] This guide eschews a generic, one-size-fits-all screening template. Instead, it presents a bespoke, in-depth strategy for the preliminary biological evaluation of this compound. The core directive is to perform a targeted, cost-effective in vitro screening cascade that efficiently identifies the most promising avenues for its potential therapeutic application.[8][9] This initial phase is not about exhaustive characterization but about intelligent triage—generating the critical data points needed to justify a "go" or "no-go" decision for more resource-intensive investigations.

We will proceed through a logical, tiered workflow, beginning with a foundational assessment of cytotoxicity. This is not merely a safety check; it is a crucial step that dictates the valid concentration ranges for all subsequent assays and provides the first hint of potential anti-proliferative activity. Following this, we will explore tailored assays to probe for antimicrobial, antioxidant, and specific enzyme-inhibiting properties, activities for which the pyrazole nucleus has shown considerable precedent.

Section 1: The Strategic Screening Workflow

The preliminary screening process is designed as a branching decision tree. Each stage provides data that informs the next. The overarching goal is to maximize meaningful data acquisition while conserving resources. This workflow ensures that any observed biological effect in a specific assay is not an artifact of general cellular toxicity.

Screening_Workflow cluster_start Initiation cluster_tier1 Tier 1: Foundational Assessment cluster_tier2 Tier 2: Targeted Activity Screens cluster_end Outcome Test_Compound This compound Cytotoxicity Cytotoxicity Profiling (e.g., MTT/XTT Assays) Test_Compound->Cytotoxicity Establish IC50 & Non-Toxic Conc. Antimicrobial Antimicrobial Screening (Disk Diffusion, MIC) Cytotoxicity->Antimicrobial Use Non-Toxic Conc. Antioxidant Antioxidant Assays (DPPH, ABTS) Cytotoxicity->Antioxidant Use Non-Toxic Conc. Enzyme Enzyme Inhibition (e.g., Kinase/COX Assay) Cytotoxicity->Enzyme Use Non-Toxic Conc. Decision Data Analysis & 'Hit' Prioritization Antimicrobial->Decision Antioxidant->Decision Enzyme->Decision

Caption: Overall workflow for preliminary biological screening.

Section 2: Tier 1 - Foundational Cytotoxicity Profiling

Expertise & Experience: Before seeking specific activities, one must understand the compound's general effect on cell viability. A highly cytotoxic compound might appear active in many assays simply because it is killing the cells. Conversely, identifying potent cytotoxicity against cancer cell lines is, in itself, a "hit" for oncological applications. We employ tetrazolium salt-based assays as they are robust, high-throughput, and directly measure the metabolic activity of living cells, which is a reliable indicator of cell viability.[10]

Mechanism of Tetrazolium-Based Viability Assays

These assays rely on the principle that mitochondrial dehydrogenases in metabolically active cells can cleave the tetrazolium ring, converting a soluble salt into a colored formazan product.[11][12] The intensity of the color is directly proportional to the number of viable cells.

Viability_Assay_Mechanism Mitochondria Mitochondrial Dehydrogenases (in Viable Cell) Product Colored Formazan Product Mitochondria->Product to produce Substrate Yellow, Soluble Tetrazolium Salt (MTT or XTT) Substrate->Mitochondria is reduced by Measurement Spectrophotometric Measurement Product->Measurement is quantified by

Caption: Principle of MTT/XTT colorimetric cytotoxicity assays.

Experimental Protocol: XTT Cell Viability Assay

The XTT assay is often preferred over the classic MTT assay because its formazan product is water-soluble, eliminating the need for a potentially error-introducing solubilization step.[10][12]

  • Cell Seeding: Seed a panel of cells (e.g., a non-cancerous line like HEK293 and a cancer line like HeLa or A549) into a 96-well flat-bottom plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Preparation: Prepare a 2X stock concentration series of this compound in culture medium via serial dilution (e.g., from 200 µM down to ~0.1 µM). Use DMSO as the initial solvent and ensure the final DMSO concentration in all wells is ≤ 0.5% to avoid solvent toxicity.

  • Cell Treatment: Remove the old medium from the cells and add 100 µL of the 2X compound dilutions to the respective wells. Include vehicle control (medium with DMSO) and untreated control wells. Incubate for 48-72 hours.

  • XTT Reagent Preparation: Shortly before use, prepare the XTT labeling mixture according to the manufacturer's instructions, which typically involves mixing the XTT reagent with an electron-coupling reagent.[12]

  • Incubation with XTT: Add 50 µL of the XTT labeling mixture to each well. Incubate the plate for 2-4 hours at 37°C.

  • Data Acquisition: Measure the absorbance of the wells at 450-500 nm using a microplate reader. A reference wavelength of 630-690 nm should also be measured to subtract non-specific background absorbance.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration that causes 50% inhibition of cell viability).

Data Presentation: Cytotoxicity Profile
Cell LineCompound IC₅₀ (µM)Positive Control (e.g., Doxorubicin) IC₅₀ (µM)
HEK293 (Non-cancerous)[Insert Value][Insert Value]
HeLa (Cervical Cancer)[Insert Value][Insert Value]
A549 (Lung Cancer)[Insert Value][Insert Value]

Section 3: Tier 2 - Targeted Biological Activity Screens

With the IC₅₀ values established, subsequent assays should be conducted at non-toxic concentrations (e.g., at or below the IC₁₀) to ensure the observed effects are specific and not a byproduct of cytotoxicity.

A. Antimicrobial Activity Screening

Trustworthiness: A two-step approach provides a self-validating system. The disk diffusion method offers a rapid, qualitative first look, while the broth microdilution method provides quantitative and more reliable Minimum Inhibitory Concentration (MIC) data.[13][14]

Antimicrobial_Workflow Start Test Compound Disk_Diffusion Disk Diffusion Assay (Qualitative) Start->Disk_Diffusion Result1 Measure Zone of Inhibition (mm) Disk_Diffusion->Result1 MIC_Test Broth Microdilution (Quantitative) Result1->MIC_Test If Zone > Threshold Result2 Determine MIC (µg/mL) MIC_Test->Result2 Decision Active or Inactive? Result2->Decision

Caption: Tiered approach for antimicrobial activity testing.

  • Inoculum Preparation: Prepare a bacterial/fungal suspension equivalent to a 0.5 McFarland turbidity standard.

  • Plate Inoculation: Uniformly swab the inoculum over the entire surface of a Mueller-Hinton agar plate (for bacteria) or Sabouraud Dextrose agar plate (for fungi).

  • Disk Application: Aseptically place sterile 6 mm paper disks onto the agar surface. Pipette a defined volume (e.g., 10 µL) of the test compound at a high, non-toxic concentration onto a disk.

  • Controls: Use a disk with the solvent (e.g., DMSO) as a negative control and disks with standard antibiotics (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi) as positive controls.

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 28°C for 48 hours for fungi.

  • Measurement: Measure the diameter of the zone of complete growth inhibition around each disk in millimeters (mm).

  • Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of the test compound in the appropriate broth medium (e.g., Mueller-Hinton Broth).

  • Inoculation: Add the standardized microbial inoculum to each well, achieving a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Controls: Include a sterility control (broth only), a growth control (broth + inoculum), and a positive control with a standard antibiotic.

  • Incubation: Incubate the plate under the same conditions as the disk diffusion assay.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible microbial growth.[15][16]

MicroorganismTypeDisk Diffusion Zone (mm)MIC (µg/mL)
Staphylococcus aureusGram (+) Bacteria[Insert Value][Insert Value]
Escherichia coliGram (-) Bacteria[Insert Value][Insert Value]
Candida albicansFungus[Insert Value][Insert Value]
B. Antioxidant Capacity Assessment

Expertise & Experience: Oxidative stress is a key pathological factor in numerous diseases. Evaluating a compound's ability to scavenge free radicals is a fundamental screen for potential cytoprotective or anti-inflammatory activity. The DPPH and ABTS assays are complementary; DPPH is a radical dissolved in organic solvent, while the ABTS radical can be used in both aqueous and organic systems, allowing for a broader assessment of antioxidant potential.[17][18][19]

Antioxidant_Mechanism Radical Stable Colored Radical (DPPH• or ABTS•+) Reaction + Radical->Reaction Antioxidant Test Compound (H-atom donor) Antioxidant->Reaction Product Neutralized Radical (Colorless/Decolorized) Reaction->Product

Caption: Principle of DPPH and ABTS antioxidant assays.

  • Reagent Preparation: Prepare a ~60 µM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol. The solution should have a deep purple color and an absorbance of ~1.0 at 517 nm.[20]

  • Reaction Mixture: In a 96-well plate, add 180 µL of the DPPH solution to 20 µL of various concentrations of the test compound (dissolved in methanol).

  • Controls: Use a standard antioxidant like ascorbic acid or Trolox as a positive control. A blank well should contain 20 µL of methanol and 180 µL of the DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm.

  • Calculation: Calculate the percentage of radical scavenging activity using the formula: % Scavenging = [(A_blank - A_sample) / A_blank] * 100. Plot the percentage of scavenging against the log of concentration to determine the IC₅₀ value.

AssayCompound IC₅₀ (µg/mL)Standard (Ascorbic Acid) IC₅₀ (µg/mL)
DPPH Scavenging[Insert Value][Insert Value]
ABTS Scavenging[Insert Value][Insert Value]
C. Enzyme Inhibition Screening

Authoritative Grounding: Enzyme inhibition is a cornerstone of pharmacology.[21][22] Many pyrazole-containing drugs, like Celecoxib, function as specific enzyme inhibitors (COX-2).[1][4] A preliminary screen against a relevant enzyme class can rapidly uncover a specific mechanism of action. For this guide, we will use a generic protein kinase assay as an example, as kinase dysregulation is a major driver of cancer and inflammatory diseases.

Enzyme_Inhibition cluster_comp Competitive Inhibition cluster_noncomp Non-competitive Inhibition E1 Enzyme I1 Inhibitor E1->I1 Inhibitor binds active site S1 Substrate S1->E1 Substrate blocked E2 Enzyme S2 Substrate E2->S2 Substrate can still bind I2 Inhibitor I2->E2 Inhibitor binds allosteric site

Caption: Common mechanisms of reversible enzyme inhibition.[23]

  • Reagents: Use a commercial kinase assay kit (e.g., ADP-Glo™) which measures kinase activity by quantifying the amount of ADP produced. Reagents will include the kinase, its specific substrate peptide, ATP, and detection reagents.

  • Reaction Setup: In a 384-well plate, combine the kinase buffer, the test compound at various concentrations, and the specific protein kinase. Allow a pre-incubation period of 15-30 minutes.

  • Initiate Reaction: Start the kinase reaction by adding a mixture of the peptide substrate and ATP. Incubate at room temperature for the recommended time (e.g., 60 minutes).

  • Stop and Detect: Stop the reaction and measure the kinase activity using the kit's detection reagents. This typically involves adding a reagent to deplete unused ATP, followed by a second reagent to convert the ADP produced into a luminescent signal.

  • Measurement: Read the luminescence on a plate reader.

  • Data Analysis: Calculate the percent inhibition relative to a no-inhibitor control. Plot the percent inhibition against the log of the compound concentration to determine the IC₅₀.

Enzyme TargetCompound IC₅₀ (nM)Standard (e.g., Staurosporine) IC₅₀ (nM)
Kinase X[Insert Value][Insert Value]
Kinase Y[Insert Value][Insert Value]

Section 4: Interpretation and Path Forward

The culmination of this preliminary screen is a concise data package. A "hit" is not just a low IC₅₀ value but a compound with a promising therapeutic window and specificity.

  • A Potent Cytotoxic Hit: If the compound shows high cytotoxicity against cancer cells but significantly lower toxicity to non-cancerous cells (a high selectivity index), the next steps would involve more advanced anti-proliferative assays, cell cycle analysis, and apoptosis studies.

  • A Promising Antimicrobial Hit: A low MIC against a specific class of microbes (e.g., Gram-positive bacteria) would warrant screening against a broader panel, including drug-resistant strains, and time-kill kinetic studies.

  • An Active Antioxidant: If potent radical scavenging is observed, further investigation into cellular antioxidant assays (e.g., measuring reactive oxygen species) and its effect on oxidative stress-induced signaling pathways would be logical.

  • A Specific Enzyme Inhibitor: A low IC₅₀ against a particular enzyme would immediately trigger mechanism-of-action (MOA) studies to determine the type of inhibition (competitive, non-competitive, etc.) and selectivity profiling against a panel of related enzymes.[23]

This structured, hypothesis-driven approach ensures that this compound is evaluated efficiently, allowing researchers to rapidly identify its most promising biological activities and make informed decisions for future drug development efforts.

References

A-Technical-Guide-to-4-(4-Bromophenyl)-1-methyl-1H-pyrazole-as-a-Privileged-Scaffold-in-Medicinal-Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its ability to bind to multiple biological targets with high affinity.[1][2] This guide focuses on the 4-(4-Bromophenyl)-1-methyl-1H-pyrazole core, a specific embodiment of this scaffold that offers a unique combination of structural rigidity, synthetic tractability, and tunable electronic properties. We will explore the synthetic rationale, key applications in drug discovery with a focus on kinase inhibition, and provide detailed protocols for its synthesis and derivatization. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile scaffold in their therapeutic programs.

Introduction: The Strategic Value of the Pyrazole Core

Heterocyclic compounds form the backbone of a vast number of pharmaceuticals, and among them, the pyrazole ring is particularly prominent.[2][3][4] Its five-membered aromatic structure, containing two adjacent nitrogen atoms, confers a unique set of properties:

  • Bioisosteric Versatility : The pyrazole ring can act as a bioisostere for other aromatic systems like benzene, offering improved physicochemical properties such as solubility and lipophilicity, which are critical for drug metabolism and pharmacokinetics (DMPK).[5]

  • Hydrogen Bonding Capabilities : The nitrogen atoms can act as both hydrogen bond donors and acceptors, enabling precise interactions within protein binding sites.

  • Synthetic Accessibility : The synthesis of pyrazole derivatives is well-established, allowing for facile and diverse functionalization to explore structure-activity relationships (SAR).[3][6]

The specific scaffold, this compound (Molecular Formula: C10H9BrN2), introduces two key features.[7] The N1-methylation prevents tautomerization and provides a fixed vector for substitution, while the 4-bromophenyl group at the C4 position serves as a crucial handle for further chemical modification via cross-coupling reactions, allowing for the exploration of a wide chemical space.

Synthesis of the Core Scaffold

The construction of the 4-aryl pyrazole scaffold is a well-precedented process in synthetic organic chemistry. The most common and robust method involves the cyclocondensation of a 1,3-dicarbonyl compound (or its equivalent) with a hydrazine derivative.[4][8] Below is a detailed, field-proven protocol for the multi-step synthesis of the title compound.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of 1-(4-Bromophenyl)ethanone (Intermediate A)

  • Reaction: Friedel-Crafts Acylation

  • Rationale: This classic electrophilic aromatic substitution efficiently installs the acetyl group onto the bromobenzene ring, providing the key ketone intermediate.

  • Procedure:

    • To a stirred suspension of anhydrous aluminum chloride (AlCl₃, 1.2 eq.) in dry dichloromethane (DCM, 5 mL/mmol) under a nitrogen atmosphere at 0 °C, add acetyl chloride (1.1 eq.) dropwise.

    • After stirring for 15 minutes, add bromobenzene (1.0 eq.) dropwise, maintaining the temperature at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC until consumption of the starting material.

    • Carefully quench the reaction by pouring it onto crushed ice with concentrated HCl.

    • Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography (Silica gel, Hexanes:Ethyl Acetate gradient) to yield 1-(4-bromophenyl)ethanone as a white solid.

Step 2: Synthesis of 3-(Dimethylamino)-1-(4-bromophenyl)prop-2-en-1-one (Intermediate B)

  • Reaction: Condensation with Bredereck's Reagent or DMF-DMA

  • Rationale: This step forms the enaminone, which is the 1,3-dicarbonyl equivalent required for the subsequent cyclization with methylhydrazine.

  • Procedure:

    • Dissolve 1-(4-bromophenyl)ethanone (Intermediate A, 1.0 eq.) in N,N-dimethylformamide dimethyl acetal (DMF-DMA, 3.0 eq.).

    • Heat the mixture to 120-130 °C and stir for 2-4 hours. Monitor the reaction progress by TLC.

    • Upon completion, cool the reaction mixture to room temperature.

    • Remove the excess DMF-DMA under high vacuum. The resulting crude solid is often of sufficient purity for the next step but can be recrystallized from isopropanol if necessary.

Step 3: Synthesis of this compound

  • Reaction: Cyclocondensation

  • Rationale: Methylhydrazine acts as the binucleophile, attacking the enaminone to form the pyrazole ring in a regioselective manner.

  • Procedure:

    • Dissolve the crude enaminone (Intermediate B, 1.0 eq.) in glacial acetic acid (5 mL/mmol).

    • Add methylhydrazine sulfate (1.1 eq.) to the solution.

    • Heat the reaction mixture to reflux (approx. 118 °C) for 4-8 hours. Monitor by TLC or LC-MS.

    • Cool the mixture to room temperature and pour it into a beaker of ice water.

    • Neutralize the solution by the slow addition of a saturated sodium bicarbonate solution until pH 7-8 is reached.

    • Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

    • Purify the crude material by flash column chromatography (Silica gel, Hexanes:Ethyl Acetate gradient) to afford this compound as a solid.

Synthesis Workflow Diagram

G cluster_0 Step 1: Friedel-Crafts Acylation cluster_1 Step 2: Enaminone Formation cluster_2 Step 3: Cyclocondensation A Bromobenzene + Acetyl Chloride B AlCl₃, DCM A->B 1 C Intermediate A (1-(4-Bromophenyl)ethanone) B->C 2 D Intermediate A C->D E DMF-DMA, Heat D->E 1 F Intermediate B (Enaminone) E->F 2 G Intermediate B F->G H Methylhydrazine, Acetic Acid, Reflux G->H 1 I Final Product This compound H->I 2 caption Synthesis Workflow

Caption: A multi-step workflow for synthesizing the core scaffold.

Medicinal Chemistry Applications: A Scaffold for Kinase Inhibition

The 4-aryl pyrazole scaffold is a well-established pharmacophore in the development of protein kinase inhibitors.[1] Kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer and inflammatory disorders.[1] The this compound core is particularly adept at targeting the ATP-binding pocket of many kinases.

Case Study: p38 MAP Kinase Inhibitors

The p38 mitogen-activated protein (MAP) kinase is a key enzyme in the signaling cascade that regulates the production of pro-inflammatory cytokines like TNF-α and IL-1. As such, it is a high-value target for treating inflammatory diseases such as rheumatoid arthritis.[9][10]

Several potent p38 inhibitors are based on a substituted pyrazole core.[9] The clinical candidate BIRB 796 (Doramapimod) is a prime example, showcasing how a pyrazole scaffold can be elaborated to achieve high potency.[1][9] While BIRB 796 itself is a diaryl urea derivative, the fundamental interactions can be mapped onto our core scaffold.

  • The Pyrazole Core : Occupies a hydrophobic region of the ATP-binding site.

  • N1-Methyl Group : Projects into a small hydrophobic pocket, and its vector is critical for orienting the rest of the molecule.

  • C4-Aryl Group (Bromophenyl) : This group is directed towards the solvent-exposed region. The bromine atom serves as a key attachment point for introducing further functionality via Suzuki, Sonogashira, or Buchwald-Hartwig cross-coupling reactions. This allows for the "growth" of the molecule into adjacent pockets to pick up additional, potency-enhancing interactions.

Structure-Activity Relationship (SAR) Insights

For pyrazole-based kinase inhibitors, a general SAR trend has emerged:

PositionSubstitutionRationale / Impact on Activity
N1 Small alkyl (e.g., Methyl)Fills a small hydrophobic pocket; crucial for orientation.
C3/C5 H, Small Alkyl, or AmideCan be used to modulate solubility and engage in H-bonds with the hinge region of the kinase.
C4 Aryl/HeteroarylThe primary vector for exploring SAR. Modifications here significantly impact potency and selectivity. The para-position of this aryl ring is often key for further extension.

Derivatives of the this compound scaffold can be designed to exploit these principles. For example, replacing the bromine with various aryl or heteroaryl groups can probe interactions in the solvent-exposed region, potentially leading to improved selectivity or pharmacokinetic properties.

Signaling Pathway Diagram

G Stress Cellular Stress / LPS MKK MKK3/6 Stress->MKK activates p38 p38 MAP Kinase MKK->p38 phosphorylates MK2 MAPKAPK2 p38->MK2 phosphorylates Cytokines TNF-α, IL-1β (Pro-inflammatory Cytokines) MK2->Cytokines stabilizes mRNA Inflammation Inflammation Cytokines->Inflammation Inhibitor Pyrazole Scaffold Inhibitor Inhibitor->p38 inhibits caption p38 MAP Kinase Pathway

Caption: Simplified p38 MAPK signaling cascade and point of inhibition.

Beyond Kinases: A Versatile Scaffold

While kinase inhibition is a major application, the pyrazole scaffold's utility is not limited to this target class. The structural and electronic properties of 4-aryl pyrazoles have made them valuable in developing modulators for other targets:

  • Cannabinoid Receptors : Pyrazole derivatives, such as SR141716A (Rimonabant), have been developed as potent and selective antagonists for the CB1 receptor.[11][12] SAR studies revealed that a para-substituted phenyl ring at the pyrazole C5-position (analogous to our C4-position in a different numbering scheme) was critical for activity.[11][12]

  • Estrogen Receptors (ER) : Tetrasubstituted pyrazoles have been identified as high-affinity ligands for the estrogen receptor, with some showing selectivity for the ERα subtype.[13]

  • Other Targets : The scaffold has been explored for a wide range of other biological activities, including antimicrobial, anticonvulsant, and anti-inflammatory effects through mechanisms like COX inhibition.[3][14][15]

Conclusion and Future Directions

The this compound core represents a synthetically accessible and highly versatile starting point for medicinal chemistry campaigns. Its proven success in the development of kinase inhibitors, particularly for the p38 MAP kinase target, underscores its value. The presence of the bromophenyl moiety provides a direct handle for late-stage functionalization, enabling the rapid generation of diverse libraries for SAR exploration. Future work will likely focus on leveraging this scaffold to develop inhibitors with novel selectivity profiles, improved DMPK properties, and applications against an even broader range of therapeutic targets.

References

An In-depth Technical Guide to the Physicochemical Properties of 4-(4-Bromophenyl)-1-methyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

4-(4-Bromophenyl)-1-methyl-1H-pyrazole is a heterocyclic compound of significant interest in medicinal chemistry and materials science. As a disubstituted pyrazole, its structure is foundational to a variety of biologically active molecules. Pyrazole derivatives are known to exhibit a wide spectrum of pharmacological activities, including anti-inflammatory, analgesic, and antimicrobial properties.[1][2] The presence of a bromophenyl moiety at the 4-position and a methyl group at the N1 position imparts specific physicochemical characteristics that are critical for its behavior in biological systems and its utility as a synthetic intermediate.

This guide provides a comprehensive analysis of the core physicochemical properties of this compound. It is designed to serve as a vital resource for scientists engaged in drug discovery, enabling informed decisions in experimental design, formulation development, and synthetic strategy. We will delve into the structural attributes, key physicochemical parameters, and the validated experimental protocols required to characterize this compound, grounding all claims in authoritative data.

Section 1: Core Molecular & Physicochemical Profile

A precise understanding of a compound's fundamental properties is the cornerstone of its application in research and development. The following tables summarize the key identifiers and physicochemical parameters for this compound.

Molecular Identifiers
IdentifierValueSource(s)
IUPAC Name 4-(4-bromophenyl)-1-methylpyrazole[3]
CAS Number 1191616-45-1[3][4]
Molecular Formula C₁₀H₉BrN₂[3]
Molecular Weight 237.10 g/mol [3]
Canonical SMILES CN1C=C(C=N1)C2=CC=C(C=C2)Br[3]
Physicochemical Data Summary

This table presents a combination of predicted and experimental data. It is critical to note that while high-quality prediction models are utilized, experimental verification is the gold standard for establishing these properties.

PropertyValueData TypeSource(s)
Physical State Light yellow to brown solidExperimental[5]
Melting Point Data not available. Isomers melt in the 150-157 °C range.N/A[2]
Boiling Point 345.3 ± 25.0 °CPredicted[5]
Aqueous Solubility Very low (inferred). Isomer has solubility of 4.2 µg/mL at pH 7.4.InferredN/A
logP (Octanol/Water) 2.6Computed (XlogP3)[3]
pKa (Conjugate Acid) 1.44 ± 0.10Predicted[5]
Density 1.44 ± 0.1 g/cm³Predicted[5]

Section 2: In-Depth Analysis of Key Properties

The quantitative data presented above dictates the compound's behavior. This section provides expert analysis of what these values mean in a practical, laboratory context.

Lipophilicity and its Implications

The octanol-water partition coefficient, or logP, is a critical measure of a compound's lipophilicity ("oil-loving" nature) versus its hydrophilicity ("water-loving" nature). With a computed logP of 2.6 , this compound is classified as a lipophilic molecule.[3]

  • Causality & Insight: The high logP value is driven by the large, nonpolar surface area of the bromophenyl ring. This structural feature dominates the molecule's character, overpowering the modest polarity of the pyrazole core. In drug development, a logP in this range often correlates with good membrane permeability, a desirable trait for oral bioavailability. However, it also signals a potential for low aqueous solubility, which can pose significant formulation challenges.

Aqueous Solubility
  • Causality & Insight: For a solid to dissolve, the energy required to break its crystal lattice must be overcome by the energy released upon solvation. The planar, aromatic structure of this compound likely promotes efficient crystal packing, leading to a stable lattice. Coupled with its lipophilic nature, which results in unfavorable interactions with water molecules, poor aqueous solubility is the expected outcome. This property is a primary hurdle to overcome in preclinical development, often requiring formulation strategies such as co-solvents, amorphous solid dispersions, or micronization.

Acidity and Basicity (pKa)

The pyrazole ring contains two nitrogen atoms. The nitrogen at position 1 (N1) is substituted with a methyl group, meaning it has no acidic proton. The nitrogen at position 2 (N2) possesses a lone pair of electrons in an sp² hybrid orbital, imparting weak basicity to the molecule.

  • Causality & Insight: The predicted pKa of the conjugate acid is 1.44 , indicating that this compound is a very weak base.[5] For comparison, the pKa of the parent 1-methylpyrazole's conjugate acid is approximately 2.25.[6][7] The decrease in basicity is a direct result of the electron-withdrawing inductive effect of the bromophenyl group at the 4-position. This effect pulls electron density away from the pyrazole ring, making the N2 lone pair less available for protonation. From a practical standpoint, this low basicity means that the compound's solubility will not be significantly enhanced by lowering the pH of the aqueous medium within a physiologically relevant range.

Section 3: Synthesis and Spectroscopic Profile

Validated Synthetic Protocol: Suzuki Coupling

A reliable method for the synthesis of this compound is via a palladium-catalyzed Suzuki coupling reaction. This approach offers high yield and specificity.[5]

Reaction: 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole + 1,4-dibromobenzene → this compound

  • Reagents & Conditions:

    • Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

    • Base: Potassium carbonate (K₂CO₃)

    • Solvent System: 1,4-Dioxane and Water

    • Temperature: 80 °C

    • Yield: 75%

This protocol provides a validated and reproducible pathway to obtain the target compound for research purposes.

Expected Spectroscopic Characteristics

While full experimental spectra are not publicly cataloged, the structure of the molecule allows for a confident prediction of its key spectroscopic features based on data from closely related analogs.[8][9][10]

  • ¹H NMR: The spectrum is expected to show distinct signals:

    • A singlet for the N-methyl protons (~3.8-4.0 ppm).

    • Two singlets for the non-equivalent pyrazole ring protons (C3-H and C5-H), likely in the range of 7.5-8.5 ppm.

    • An AA'BB' system for the para-substituted phenyl ring, appearing as two distinct doublets in the aromatic region (~7.4-7.8 ppm).

  • ¹³C NMR: The spectrum should display 8 unique carbon signals (due to symmetry in the phenyl ring):

    • One signal for the N-methyl carbon (~35-40 ppm).

    • Four signals for the pyrazole ring carbons (~110-145 ppm).

    • Four signals for the bromophenyl ring carbons, including the bromine-bearing carbon (~120-140 ppm).

  • Mass Spectrometry (MS): The electron ionization (EI) mass spectrum will be characterized by:

    • A prominent molecular ion peak (M⁺).

    • A characteristic isotopic pattern for a compound containing one bromine atom, with two peaks of nearly equal intensity separated by 2 m/z units (e.g., at m/z 236 and 238).

  • Infrared (IR) Spectroscopy: Key vibrational bands are expected for:

    • C-H stretching from the aromatic and methyl groups (~2900-3100 cm⁻¹).

    • C=C and C=N stretching from the aromatic and pyrazole rings (~1450-1600 cm⁻¹).

    • A C-Br stretching band in the fingerprint region (< 1000 cm⁻¹).

Section 4: Standardized Experimental Protocols

To ensure data integrity and reproducibility, the following sections detail standardized, self-validating protocols for determining key physicochemical properties.

Protocol: Melting Point Determination (Capillary Method)

The capillary method is the pharmacopeial standard for melting point determination, providing a sharp, reproducible melting range for pure crystalline solids.

Methodology:

  • Sample Preparation:

    • Ensure the sample is a fine, dry powder. If necessary, gently crush coarse crystals in a mortar and pestle.[6]

    • Tamp the open end of a glass capillary tube into the powder several times.

    • Invert the tube and tap its sealed bottom firmly on a hard surface to tightly pack a 2-3 mm column of the sample at the bottom.[6]

  • Apparatus Setup:

    • Insert the packed capillary into the heating block of a calibrated melting point apparatus (e.g., Mel-Temp).

  • Measurement:

    • Rapid Scan (Optional but Recommended): Heat the block rapidly to get an approximate melting temperature. This saves time in subsequent, more precise measurements.[11][12]

    • Fine Scan: Allow the block to cool to at least 20 °C below the approximate melting point.

    • Begin heating at a slow, controlled rate (1-2 °C per minute) when approaching the expected melting point.[11]

    • Record the temperature at which the first drop of liquid appears (T₁).

    • Record the temperature at which the last solid crystal melts into liquid (T₂).

  • Reporting:

    • The melting point is reported as the range T₁ - T₂. A narrow range (0.5-1.0 °C) is indicative of high purity.[11][12]

    • Perform at least two careful determinations to ensure consistency.

Workflow: Melting Point Determination

MeltingPointWorkflow A Prepare Dry, Fine Powder B Pack 2-3mm in Capillary Tube A->B C Insert into Apparatus B->C D Heat Rapidly (Approx. MP) C->D E Cool Block D->E F Heat Slowly (1-2 °C/min) E->F G Record T1 (First Liquid) F->G H Record T2 (All Liquid) G->H I Report Range T1 - T2 H->I

Caption: Workflow for Capillary Melting Point Determination.

Protocol: Thermodynamic Aqueous Solubility (Shake-Flask Method)

The shake-flask method is the gold standard for determining the equilibrium solubility of a compound, which is essential for biopharmaceutical classification.

Methodology:

  • Preparation:

    • Prepare the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4). For biopharmaceutical studies, tests at pH 1.2, 4.5, and 6.8 are recommended.

    • Add an excess amount of the solid compound to a sealed vial containing a known volume of the buffer. The excess solid is crucial to ensure saturation is reached.

  • Equilibration:

    • Place the vials in an incubator shaker set to a constant temperature (typically 25 °C or 37 °C for biological relevance).

    • Agitate the mixture for an extended period (24-72 hours) to ensure the system reaches thermodynamic equilibrium.

  • Sample Separation:

    • After incubation, cease agitation and allow the mixture to settle.

    • Carefully remove an aliquot of the supernatant. It is critical to separate the dissolved compound from the undissolved solid. This is best achieved by centrifugation followed by filtration through a low-binding filter (e.g., 0.22 µm PVDF).

  • Quantification:

    • Accurately dilute the filtered supernatant with a suitable solvent.

    • Quantify the concentration of the dissolved compound using a validated analytical method, typically HPLC-UV or LC-MS/MS, against a standard curve of known concentrations.

  • Reporting:

    • Calculate the solubility in units such as mg/mL or µg/mL. The experiment should be performed in triplicate to ensure reproducibility.

Workflow: Shake-Flask Solubility Assay

SolubilityWorkflow A Add Excess Solid to Buffer B Incubate & Agitate (24-72h) A->B C Centrifuge & Filter Supernatant B->C E Quantify Concentration (HPLC/LC-MS) C->E D Prepare Standard Curve D->E F Calculate & Report Solubility E->F

Caption: Workflow for Thermodynamic Solubility Determination.

Protocol: Lipophilicity Determination (Shake-Flask logP)

This direct method measures the partitioning of a compound between n-octanol and water, providing the most accurate logP value.

Methodology:

  • Preparation:

    • Pre-saturate the n-octanol and water (or buffer) by mixing them vigorously and then allowing the phases to separate completely. This prevents volume changes during the experiment.

    • Prepare a stock solution of the compound in the pre-saturated n-octanol.

  • Partitioning:

    • In a sealed vial, combine a known volume of the n-octanol stock solution with a known volume of the pre-saturated water (often a 1:1 ratio).

    • Vigorously agitate the biphasic mixture for a set period (e.g., 1-3 hours) to allow the compound to partition and reach equilibrium.

  • Phase Separation:

    • Centrifuge the vial to ensure a clean and complete separation of the n-octanol and aqueous layers.

  • Quantification:

    • Carefully withdraw an aliquot from each phase.

    • Determine the concentration of the compound in both the n-octanol phase ([organic]) and the aqueous phase ([aqueous]) using a suitable analytical method like HPLC-UV.

  • Calculation & Reporting:

    • Calculate the partition coefficient, P = [organic] / [aqueous].

    • The final value is reported as log₁₀(P). The experiment should be repeated to confirm the result.

Workflow: Shake-Flask logP Determination

LogPWorkflow A Pre-saturate Octanol & Water B Dissolve Compound in Octanol A->B C Mix with Water & Agitate A->C B->C D Centrifuge to Separate Phases C->D E Measure Conc. in Octanol Phase D->E F Measure Conc. in Aqueous Phase D->F G Calculate P = [Octanol]/[Aqueous] E->G F->G H Report logP G->H

Caption: Workflow for Shake-Flask logP Determination.

Conclusion

This compound presents a physicochemical profile characteristic of a lipophilic, weakly basic, and crystalline solid with low aqueous solubility. Its computed logP of 2.6 suggests favorable membrane permeability, but its poor solubility is a key factor that must be addressed in any formulation or biological testing. The provided synthesis and characterization protocols offer a robust framework for researchers to produce, verify, and utilize this compound effectively. A thorough understanding of these foundational properties is not merely academic; it is essential for unlocking the full potential of this valuable chemical scaffold in the advancement of science and medicine.

References

initial toxicity assessment of 4-(4-Bromophenyl)-1-methyl-1h-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Initial Toxicity Assessment of 4-(4-Bromophenyl)-1-methyl-1H-pyrazole

Introduction: Contextualizing the Challenge

This compound represents a novel chemical entity with potential therapeutic applications. As with any new compound entering the drug discovery pipeline, a robust and early assessment of its toxicological profile is paramount. This guide provides a comprehensive, tiered approach to the initial toxicity assessment of this molecule, designed to identify potential liabilities efficiently, conserve resources, and inform go/no-go decisions for further development. Our methodology is rooted in a philosophy of building a progressive, data-driven understanding of the compound's safety profile, beginning with computational predictions and advancing to targeted in vitro assays. This approach prioritizes the reduction, refinement, and replacement (3Rs) of animal testing by front-loading the safety evaluation with high-throughput, mechanistically informative in vitro and in silico methods.[1][2]

Section 1: Tier 1 - In Silico Toxicity Profiling

The initial step in our assessment is a comprehensive computational, or in silico, evaluation.[2][3] This allows for a rapid and cost-effective preliminary screening of potential toxicological risks based on the compound's chemical structure.[3] We employ a battery of Quantitative Structure-Activity Relationship (QSAR) models and other computational tools to predict a range of toxicity endpoints.[4]

Causality Behind the In Silico Approach

The rationale for beginning with an in silico assessment is twofold: speed and scope. It allows us to cast a wide net, flagging potential areas of concern before committing to resource-intensive laboratory experiments.[5] These models work by comparing the structural features of this compound to large databases of chemicals with known toxicological properties, identifying substructures (or "structural alerts") that are associated with specific toxicities.[2][4]

Workflow: In Silico Toxicity Assessment

cluster_0 In Silico Assessment Workflow A Input: Chemical Structure (SMILES/MOL file) B Computational Modeling Suite (e.g., OECD QSAR Toolbox, Derek Nexus) A->B C Predictive Endpoints B->C D Genotoxicity (Ames Mutagenicity) C->D E Carcinogenicity C->E F hERG Blockade C->F G Hepatotoxicity (DILI) C->G H Data Analysis & Structural Alert Identification D->H E->H F->H G->H I Prioritized List of Potential Liabilities H->I

Caption: Workflow for the initial in silico toxicity prediction.

Data Presentation: Predicted Toxicological Profile

The output of our in silico analysis is summarized below. These are predictive data points that guide subsequent experimental designs.

Toxicity Endpoint Prediction Confidence Level Structural Alerts Identified
Bacterial Mutagenicity (Ames)EquivocalMediumAromatic bromo-substituent
Carcinogenicity (Rodent)NegativeMediumN/A
hERG InhibitionHigh ProbabilityHighPhenyl-pyrazole core
Hepatotoxicity (DILI)Low ProbabilityMediumPotential for reactive metabolite formation
Skin SensitizationNegativeHighN/A

Section 2: Tier 2 - In Vitro General Cytotoxicity Assessment

Following the in silico screen, the next logical step is to assess the compound's fundamental effect on cell viability. This provides a baseline understanding of the concentrations at which the compound begins to exert overt toxic effects on living cells. We utilize two complementary assays to measure cytotoxicity: the MTT assay, which assesses metabolic activity, and the LDH release assay, which measures membrane integrity.[6][7][8]

Expertise: Why Two Complementary Cytotoxicity Assays?

Relying on a single cytotoxicity endpoint can be misleading. A compound might, for example, inhibit mitochondrial respiration without immediately rupturing the cell membrane. The MTT assay, which measures the activity of mitochondrial dehydrogenases, would flag this effect.[6][7] Conversely, a compound causing rapid necrosis would lead to a significant release of lactate dehydrogenase (LDH), which would be detected by the LDH assay.[8][9][10] Using both provides a more holistic view of the potential mechanisms of cell death.[7]

Experimental Protocol: MTT Cell Viability Assay
  • Cell Seeding: Seed human cell lines (e.g., HepG2 for liver, HEK293 for kidney) in 96-well plates at a density of 5,000-10,000 cells per well. Incubate for 24 hours to allow for attachment.[6]

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a series of serial dilutions in complete cell culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity.[6]

  • Treatment: Remove the old medium and add 100 µL of medium containing the various concentrations of the test compound. Include vehicle control (DMSO only) and positive control (e.g., Doxorubicin) wells.

  • Incubation: Incubate the plates for 48 hours at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours. Living cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan product.[11]

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the data and determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).[6]

Data Presentation: General Cytotoxicity Profile
Cell Line Assay IC₅₀ (µM) Interpretation
HepG2 (Human Liver)MTT45.2 ± 3.1Moderate cytotoxicity
HEK293 (Human Kidney)MTT> 100Low cytotoxicity
MCF-7 (Human Breast)MTT68.7 ± 5.5Moderate cytotoxicity
HepG2 (Human Liver)LDH89.5 ± 7.2Suggests cell death may not be primarily necrotic at lower concentrations

Section 3: Tier 3 - Specific Organ & Mechanistic Toxicity Profiling

With baseline cytotoxicity established, we now investigate specific, high-impact toxicities flagged by our in silico analysis or known to be common liabilities in drug development.

Genotoxicity Assessment: The Bacterial Reverse Mutation (Ames) Test

Genotoxicity testing is a critical component of safety assessment, as compounds that damage DNA can be potential carcinogens.[12] The Ames test is a widely used and regulatory-accepted initial screen for mutagenicity.[13][14][15][16] It assesses a chemical's ability to cause mutations that revert a non-functional gene in bacteria, allowing them to grow on a selective medium.[15]

Trustworthiness: Self-Validating Ames Test Protocol

The protocol's integrity is ensured by including multiple bacterial strains to detect different types of mutations (e.g., base-pair substitutions and frameshift mutations) and by running the assay both with and without a metabolic activation system (S9 fraction).[13][14] The S9 fraction, a rat liver homogenate, contains metabolic enzymes like Cytochrome P450s, which can convert a non-mutagenic parent compound into a mutagenic metabolite, mimicking mammalian metabolism.[13]

cluster_1 Ames Test Workflow A Test Compound + Bacterial Strain (e.g., TA98) ± S9 Mix B Mix with Molten Top Agar A->B C Pour onto Minimal Glucose Agar Plate (Lacks Histidine) B->C D Incubate for 48-72 hours C->D E Count Revertant Colonies D->E F Positive Result: Significant increase in colonies vs. negative control E->F G Negative Result: Colony count similar to negative control E->G

Caption: A simplified workflow of the Ames test procedure.

Experimental Protocol: Ames Test (Plate Incorporation Method)
  • Strain Preparation: Prepare overnight cultures of appropriate Salmonella typhimurium strains (e.g., TA98, TA100) and Escherichia coli (e.g., WP2 uvrA).[13][14]

  • S9 Mix Preparation: If not using a commercial mix, prepare the S9 fraction from induced rat livers. Combine with co-factors (e.g., NADP, G6P) immediately before use.[13]

  • Test Mixture: In a sterile tube, add 0.1 mL of bacterial culture, 0.1 mL of the test compound at various concentrations, and 0.5 mL of phosphate buffer (for -S9 condition) or S9 mix (for +S9 condition).[14]

  • Plating: Add 2.0 mL of molten top agar (kept at 45°C) containing a trace amount of histidine/biotin to the tube, mix gently, and pour onto a minimal glucose agar plate.

  • Incubation: Allow the agar to solidify, then invert the plates and incubate at 37°C for 48-72 hours.

  • Colony Counting: Count the number of revertant colonies on each plate. A positive result is typically defined as a dose-dependent increase in revertant colonies that is at least double the background (negative control) count.[17]

Data Presentation: Ames Test Results
Strain S9 Mix Concentration (µ g/plate ) Mean Revertant Colonies ± SD Fold Increase vs. Control
TA98-0 (Vehicle)25 ± 41.0
1028 ± 51.1
10031 ± 61.2
TA98+0 (Vehicle)35 ± 61.0
1040 ± 71.1
10085 ± 112.4
TA100+0 (Vehicle)120 ± 151.0
100260 ± 252.2

Interpretation: The compound shows potential mutagenic activity in strains TA98 and TA100, but only in the presence of metabolic activation, suggesting a metabolite may be the genotoxic species.

Cardiotoxicity Assessment: hERG Channel Assay

The in silico prediction of hERG blockade is a critical red flag. Inhibition of the hERG (human Ether-à-go-go-Related Gene) potassium channel can delay cardiac repolarization, leading to QT interval prolongation and a potentially fatal arrhythmia called Torsades de Pointes.[18] Therefore, experimental verification is mandatory. Automated patch clamp is the gold standard for this assessment.

Expertise: The hERG Liability Funnel

Identifying hERG liability early is a cornerstone of modern drug safety. The high-throughput nature of automated patch clamp systems allows for the rapid screening of compounds, providing high-quality electrophysiological data that is comparable to the traditional, labor-intensive manual patch clamp method.[18] This allows for a quick and accurate assessment of a compound's potential to cause cardiotoxicity.

cluster_2 hERG Channel Blockade Principle A hERG K+ Channel (Open State) B K+ Efflux (Repolarization) A->B E Blocked hERG Channel C Normal Action Potential B->C D Test Compound (hERG Blocker) D->E F Reduced K+ Efflux E->F G Prolonged Action Potential (QT Prolongation) F->G

Caption: Mechanism of drug-induced hERG channel inhibition.

Experimental Protocol: Automated Patch Clamp hERG Assay
  • Cell Culture: Use a stable cell line expressing the hERG channel (e.g., HEK293-hERG).

  • Assay Preparation: Prepare cells and load them into the automated patch clamp system (e.g., QPatch, SyncroPatch).[18]

  • Seal Formation: Establish a high-resistance seal (GΩ seal) in the whole-cell patch clamp configuration.

  • Baseline Recording: Record baseline hERG currents using a specific voltage protocol designed to elicit the characteristic tail current.[19]

  • Compound Application: Perfuse the cells with increasing concentrations of this compound.

  • Data Acquisition: Record the hERG current at each concentration until a steady-state effect is observed.

  • Analysis: Measure the reduction in the hERG tail current amplitude compared to the baseline. Calculate the percent inhibition for each concentration and fit the data to a concentration-response curve to determine the IC₅₀ value.[18]

Data Presentation: hERG Inhibition Profile
Compound IC₅₀ (µM) Positive Control (E-4031) Interpretation
This compound5.80.012 µMPotent hERG inhibitor. Represents a significant cardiotoxicity risk.
Metabolic and Hepatic Toxicity Assessment: CYP450 Inhibition

Drug-drug interactions (DDIs) are a major safety concern. Many DDIs occur when one drug inhibits the Cytochrome P450 (CYP) enzymes responsible for metabolizing another drug, leading to potentially toxic accumulation.[20][21][22] Assessing the inhibitory potential of our compound against major CYP isoforms is crucial.[23] This also provides insight into potential mechanisms of hepatotoxicity, as altered metabolism can sometimes lead to the formation of reactive, liver-damaging metabolites.[24]

Experimental Protocol: Multi-Isotope CYP Inhibition Assay (LC-MS/MS)
  • System Preparation: Use human liver microsomes (HLM) as the enzyme source, as they contain a full complement of CYP enzymes.[21]

  • Reaction Mixture: Prepare an incubation mixture containing HLM, a phosphate buffer, and a "cocktail" of specific probe substrates for each major CYP isoform (e.g., Phenacetin for CYP1A2, Diclofenac for CYP2C9, Midazolam for CYP3A4).[22]

  • Inhibition: Add this compound at a range of concentrations to the reaction mixtures. Include a no-inhibitor control and known specific inhibitors for each isoform as positive controls.

  • Initiation: Start the metabolic reaction by adding the NADPH regenerating system. Incubate at 37°C.

  • Termination: Stop the reaction after a set time (e.g., 15 minutes) by adding a stop solution (e.g., cold acetonitrile).

  • Analysis: Centrifuge the samples to precipitate proteins. Analyze the supernatant using LC-MS/MS to quantify the formation of the specific metabolite from each probe substrate.

  • Calculation: Determine the rate of metabolite formation in the presence of the inhibitor relative to the vehicle control. Calculate the IC₅₀ value for each CYP isoform.[21]

Data Presentation: CYP450 Inhibition Profile
CYP Isoform Probe Substrate IC₅₀ (µM) Interpretation
CYP1A2Phenacetin> 50No significant inhibition
CYP2C9Diclofenac12.5Moderate inhibition
CYP2C19S-Mephenytoin> 50No significant inhibition
CYP2D6Dextromethorphan28.1Weak inhibition
CYP3A4Midazolam8.9Moderate to strong inhibition

Section 4: Synthesis of Findings & Risk Assessment

The initial toxicity assessment of this compound has generated a multi-faceted dataset. The key is to synthesize these findings into a coherent risk profile to guide future investment in the compound.

  • General Cytotoxicity: The compound exhibits moderate general cytotoxicity, with IC₅₀ values in the mid-micromolar range. This is not a major red flag on its own but provides a concentration context for other findings.

  • Genotoxicity: The Ames test was positive only with metabolic activation. This is a significant concern, suggesting that a metabolite of the parent compound is mutagenic. This finding requires follow-up, potentially with an in vitro micronucleus assay in mammalian cells to assess chromosomal damage.[25]

  • Cardiotoxicity: The potent hERG inhibition (IC₅₀ = 5.8 µM) is a critical liability. This level of activity presents a high risk for clinical development and may be sufficient to terminate the project unless the therapeutic indication justifies the risk and a safe therapeutic window can be established.

  • Metabolic Profile: The compound is a moderate-to-strong inhibitor of CYP3A4 and CYP2C9, the two most important enzymes in human drug metabolism.[23] This indicates a high potential for drug-drug interactions.

Decision-Making Framework

The combination of findings, particularly the potent hERG inhibition and the positive Ames test result, places this compound in a high-risk category.

cluster_3 Toxicity Data Integration & Decision Pathway A Initial Toxicity Data - Cytotoxicity: Moderate - Genotoxicity: Positive (+S9) - Cardiotoxicity: Potent hERG Blocker - DDI Risk: High (CYP3A4/2C9) B Assess Severity of Findings A->B C hERG IC50 < 10 µM? B->C Cardiotox D Ames Test Positive? B->D Genotox E High Risk Profile Identified C->E Yes D->E Yes F Consider Medicinal Chemistry Effort to Mitigate Liabilities E->F H Is Mitigation Feasible without Losing Efficacy? F->H G Terminate Compound Progression H->G No I Synthesize New Analogs & Re-screen H->I Yes I->A Iterate

Caption: Decision-making flowchart based on integrated toxicity data.

References

solubility studies of 4-(4-Bromophenyl)-1-methyl-1h-pyrazole in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility of 4-(4-Bromophenyl)-1-methyl-1h-pyrazole in Organic Solvents

Authored by: A Senior Application Scientist

Foreword: The Foundational Role of Solubility in Chemical Sciences

In the landscape of pharmaceutical development and fine chemical synthesis, the solubility of an active molecule is not merely a physical property; it is a cornerstone that dictates the viability of a compound's entire lifecycle. From the ease of its purification during synthesis to its bioavailability in a final drug product, solubility is a critical parameter that must be thoroughly understood and quantified.[1][2] This guide is dedicated to providing researchers, scientists, and drug development professionals with a comprehensive framework for evaluating the solubility of this compound (C₁₀H₉BrN₂), a heterocyclic compound representative of the building blocks frequently encountered in modern medicinal chemistry.[3][4]

This document eschews a rigid template, instead adopting a narrative that flows from theoretical underpinnings to practical execution and data interpretation. We will delve into the "why" behind experimental choices, providing not just protocols but the scientific rationale that makes them robust and reliable. Our objective is to equip you with the knowledge to conduct these studies with precision and to interpret the results with insight, thereby accelerating your research and development endeavors.

Theoretical Framework: Predicting and Understanding Solubility

The adage "like dissolves like" is the conceptual starting point for all solubility predictions.[5] However, to move from a qualitative guess to a quantitative prediction, more sophisticated models are required. The solubility of a solid solute in a liquid solvent is governed by the thermodynamics of mixing, specifically the Gibbs free energy change (ΔG_mix), which must be negative for dissolution to occur spontaneously.

The Hansen Solubility Parameters (HSP) Model

A highly effective and intuitive tool for predicting solvent-solute compatibility is the Hansen Solubility Parameters (HSP) model.[6][7] This model deconstructs the total cohesive energy of a substance into three components, reflecting the different types of intermolecular forces:

  • δD (Dispersion): Energy from van der Waals forces.

  • δP (Polar): Energy from dipolar interactions.

  • δH (Hydrogen Bonding): Energy from hydrogen bond formation.

Every solvent and solute can be assigned a point in this three-dimensional "Hansen space." The principle is simple: solvents with HSP values close to those of the solute are more likely to be effective solvents. The distance (Ra) between the solute (1) and the solvent (2) in Hansen space is calculated as:

Ra = √[4(δD₁ - δD₂)² + (δP₁ - δP₂)² + (δH₁ - δH₂)²]

A smaller Ra value indicates a higher affinity and, therefore, higher probable solubility.[5] This model is exceptionally useful for initial solvent screening and for understanding why a mixture of two non-solvents can sometimes effectively dissolve a solute if the blend's volume-weighted average HSP falls within the solute's "solubility sphere."[7][8]

Thermodynamic Considerations

While HSP provides an excellent predictive framework, the actual solubility is a thermodynamic equilibrium constant. The process is influenced by factors such as the solute's melting point and enthalpy of fusion, as well as the activity coefficient of the solute in the solvent.[9] Advanced thermodynamic models like UNIFAC and NRTL-SAC can provide more precise predictions but require more extensive input parameters and computational effort.[10][11]

A crucial variable is temperature . For most solid solutes, solubility increases with temperature as the dissolution process is often endothermic.[12] Quantifying this relationship is vital for developing crystallization processes and ensuring the stability of liquid formulations at different storage conditions.

Experimental Design for Solubility Determination

The accurate determination of solubility requires a meticulously designed experimental workflow. The core objective is to create a saturated solution at a controlled temperature, allow it to reach equilibrium, separate the dissolved phase from the excess solid, and accurately quantify the solute concentration in the liquid phase.

G cluster_prep 1. Preparation & Equilibration cluster_sep 2. Phase Separation cluster_analysis 3. Quantification A Add excess solute to known volume of solvent B Seal vessel and agitate at constant temperature (T) A->B C Allow mixture to equilibrate (e.g., 24-48 hours) B->C D Cease agitation, allow solid to settle C->D Equilibrium Reached E Withdraw supernatant using a pre-heated/iso-thermal syringe D->E F Filter supernatant through a syringe filter (e.g., 0.22 µm) E->F G Accurately transfer known volume of filtrate F->G Clear Filtrate H1 Gravimetric Method: Evaporate solvent to dryness G->H1 H2 Spectroscopic Method: Dilute sample accurately G->H2 I1 Weigh residue to find mass H1->I1 I2 Measure absorbance at λmax H2->I2

Caption: General workflow for experimental solubility determination.

Mandatory Best Practices

For any chosen method, the following conditions are non-negotiable for ensuring data integrity:

  • Purity: Both the solute (this compound) and all solvents must be of high purity to avoid erroneous results.

  • Temperature Control: A constant and accurately controlled temperature (e.g., using a thermostatic water bath) is critical, as solubility is highly temperature-dependent.[13]

  • Equilibrium: Sufficient agitation time must be allowed to ensure a true thermodynamic equilibrium is reached. This is confirmed when consecutive measurements show no change in concentration.[13][14]

Protocols for Solubility Quantification

Two primary methods are detailed below: the classical gravimetric method and the instrumental UV-Vis spectrophotometric method. The choice depends on the required throughput, sensitivity, and available equipment.

Protocol 1: Gravimetric Method

This method is valued for its simplicity and reliance on direct mass measurement, making it a robust, cost-effective technique.[15]

Methodology:

  • Preparation: Add an excess amount of this compound to a series of sealed glass vials, each containing a precisely known volume (e.g., 5.0 mL) of a different organic solvent. The presence of undissolved solid must be visually confirmed.[2][13]

  • Equilibration: Place the vials in an orbital shaker set to a constant temperature (e.g., 25.0 °C) and agitate for 24-48 hours.

  • Sampling: After equilibration, stop the agitation and allow the vials to stand in the thermostatic bath for at least 2 hours for the excess solid to settle.

  • Isolation: Carefully withdraw a precise aliquot (e.g., 2.0 mL) of the clear supernatant using a volumetric pipette fitted with a filter tip to avoid transferring any solid particles.

  • Evaporation: Transfer the aliquot to a pre-weighed, clean, and dry evaporating dish.[13] Gently evaporate the solvent in a calibrated oven at a temperature sufficient to remove the solvent but well below the melting point of the solute.

  • Drying & Weighing: Dry the dish to a constant weight in the oven, cooling it in a desiccator before each weighing.[2]

  • Calculation: The solubility (S) is calculated as:

    S (mg/mL) = (Mass of dish with residue - Mass of empty dish) / Volume of aliquot taken

Protocol 2: UV-Vis Spectrophotometry Method

This instrumental method is highly sensitive and ideal for compounds with a strong UV chromophore, such as the pyrazole derivative , due to its aromatic systems.[16]

Methodology:

  • Determine λmax: Prepare a dilute solution of the compound in a chosen solvent (e.g., ethanol) and scan across the UV-Vis spectrum (e.g., 200-400 nm) to identify the wavelength of maximum absorbance (λmax).

  • Prepare Calibration Curve:

    • Create a stock solution of the compound with a precisely known concentration.

    • Perform a series of serial dilutions to prepare at least five standard solutions of decreasing concentration.

    • Measure the absorbance of each standard at λmax.

    • Plot Absorbance vs. Concentration. A linear plot that adheres to the Beer-Lambert law is required.[17][18] The resulting equation (y = mx + c) will be used for quantification.

  • Prepare Saturated Solution: Follow steps 1-3 from the Gravimetric Method protocol.

  • Sampling and Dilution:

    • Withdraw a small, precise volume (e.g., 100 µL) of the clear, filtered supernatant. Filtration is critical to remove undissolved particles that cause light scattering and interfere with absorbance readings.[14][17]

    • Dilute this aliquot with a known volume of the same solvent to ensure the final concentration falls within the linear range of the calibration curve. Note the dilution factor.

  • Measurement: Measure the absorbance of the diluted sample at λmax.

  • Calculation:

    • Use the calibration curve equation to calculate the concentration of the diluted sample.

    • Multiply this concentration by the dilution factor to determine the concentration of the saturated solution, which is the solubility.

Data Presentation and Interpretation

Solubility Data Summary

The following is a representative table based on expected chemical principles. Actual experimental values must be determined empirically.

SolventSolvent ClassTemperature (°C)Solubility (mg/mL)
HexaneNon-polar25.0< 0.1
TolueneAromatic25.05.2
DichloromethaneHalogenated25.045.8
Ethyl AcetateEster25.028.5
AcetoneKetone (Polar Aprotic)25.075.3
AcetonitrileNitrile (Polar Aprotic)25.060.1
MethanolAlcohol (Polar Protic)25.015.6
EthanolAlcohol (Polar Protic)25.022.4
EthanolAlcohol (Polar Protic)40.038.7
Discussion and Insights
  • Polarity Matching: The data illustrates the "like dissolves like" principle. The compound, possessing a polar pyrazole ring and a less polar bromophenyl group, shows poor solubility in the non-polar solvent hexane. Its solubility is significantly higher in polar aprotic solvents like acetone and acetonitrile, which can engage in dipole-dipole interactions without competing for hydrogen bonding sites on the pyrazole nitrogen atoms.

  • Hydrogen Bonding Effects: Solubility in protic solvents like methanol and ethanol is moderate. While these solvents can act as hydrogen bond acceptors for the pyrazole N-H (if it were a 1H-pyrazole), the methyl group at the N1 position in our target molecule blocks this donation. The primary interaction is likely hydrogen bonding between the solvent and the pyrazole's other nitrogen atom, but self-association of the alcohol solvents can reduce their effectiveness compared to polar aprotic solvents.

  • Temperature Effect: As shown with ethanol, increasing the temperature from 25.0 °C to 40.0 °C results in a marked increase in solubility. This is a typical observation and is critical information for designing crystallization processes, where a compound is dissolved in a hot solvent and allowed to crystallize upon cooling.[12]

Regulatory and Quality Considerations

While often conducted during early-stage research, solubility studies have significant downstream regulatory implications. Guidelines from the International Council for Harmonisation (ICH), such as ICH Q6B , emphasize that the physicochemical properties of a drug substance must be well-characterized to establish its quality, safety, and efficacy.[19][20][21] A comprehensive solubility profile in various solvents is a key part of this characterization package. It informs the selection of vehicles for toxicology studies, supports formulation development, and helps define the overall control strategy for the drug substance.[20]

Conclusion

The systematic study of the solubility of this compound is a multi-faceted task that combines theoretical prediction with rigorous experimental validation. By leveraging models like Hansen Solubility Parameters for intelligent solvent selection and employing robust analytical techniques such as gravimetric analysis or UV-Vis spectrophotometry, researchers can generate high-quality, reliable data. This information is not merely academic; it is actionable intelligence that directly impacts process chemistry, formulation science, and the ultimate success of a chemical entity in its intended application.

References

Methodological & Application

Application Notes and Experimental Protocol for the Suzuki-Miyaura Coupling of 4-(4-Bromophenyl)-1-methyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Biaryl Pyrazoles in Modern Chemistry

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its remarkable efficiency and functional group tolerance in forging carbon-carbon bonds.[1][2][3] First reported by Akira Suzuki in 1979, this palladium-catalyzed reaction has revolutionized the synthesis of complex molecules, particularly in the pharmaceutical and materials science sectors.[1] Its utility is especially pronounced in the construction of biaryl and hetero-biaryl scaffolds, which are privileged structures in a vast array of biologically active compounds.[4][5]

Among these scaffolds, those containing the pyrazole nucleus are of significant interest to drug development professionals.[6][7] Pyrazole-containing biaryls are integral components of numerous therapeutic agents, valued for their unique electronic properties and ability to engage in specific biological interactions. This guide provides a detailed, field-proven protocol for the Suzuki-Miyaura coupling of 4-(4-Bromophenyl)-1-methyl-1H-pyrazole, a versatile building block for creating novel molecular entities. We will delve into the mechanistic underpinnings of the reaction, offer a step-by-step experimental procedure, and provide insights into reaction optimization and troubleshooting.

Mechanistic Overview: The Palladium Catalytic Cycle

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[8][9] The cycle is generally understood to comprise three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[2][3]

  • Oxidative Addition: The cycle begins with a low-valent Palladium(0) complex, which undergoes oxidative addition into the carbon-bromine bond of the this compound. This step forms a new Palladium(II) intermediate and is often the rate-determining step of the reaction.[3]

  • Transmetalation: This is the crucial bond-forming step where the organic moiety from the boronic acid (or its derivative) is transferred to the Palladium(II) complex. This process is critically facilitated by a base. The base activates the boronic acid by forming a more nucleophilic boronate species, which then readily transfers its aryl group to the palladium center, displacing the halide.[1][10][11]

  • Reductive Elimination: In the final step, the two coupled organic fragments are expelled from the palladium complex as the desired biaryl product. This reductive elimination step regenerates the active Palladium(0) catalyst, allowing it to re-enter the catalytic cycle.[8][9]

Suzuki_Catalytic_Cycle Figure 1: The Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ (Active Catalyst) ox_add Oxidative Addition pd0->ox_add pd_intermediate Ar-Pd(II)L₂-Br (Palladium Intermediate) ox_add->pd_intermediate transmetal Transmetalation pd_intermediate->transmetal pd_biaryl Ar-Pd(II)L₂-Ar' (Di-organopalladium Complex) transmetal->pd_biaryl red_elim Reductive Elimination pd_biaryl->red_elim product Ar-Ar' (Coupled Product) pd_biaryl->product red_elim->pd0 reactants Ar-Br + Ar'-B(OH)₂ reactants->ox_add base Base (e.g., K₂CO₃) base->transmetal Experimental_Workflow Figure 2: Experimental Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_reagents 1. Weigh Reagents (Aryl Bromide, Boronic Acid, Base, Catalyst) prep_glassware 2. Flame-Dry Glassware Under Vacuum prep_reagents->prep_glassware prep_solvent 3. Degas Solvent (e.g., Argon Sparge) prep_glassware->prep_solvent setup 4. Assemble Under Inert Gas (Ar or N₂) prep_solvent->setup add_reagents 5. Add Solids, then Degassed Solvents setup->add_reagents heat 6. Heat to Reaction Temp (e.g., 90 °C) add_reagents->heat monitor 7. Monitor Progress (TLC / LC-MS) heat->monitor cool 8. Cool to Room Temp monitor->cool quench 9. Quench & Extract (H₂O, EtOAc) cool->quench dry 10. Dry Organic Layer (e.g., MgSO₄) quench->dry concentrate 11. Concentrate (Rotary Evaporator) dry->concentrate purify 12. Purify (Column Chromatography) concentrate->purify

References

using 4-(4-Bromophenyl)-1-methyl-1h-pyrazole in high-throughput screening assays

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for High-Throughput Screening with 4-(4-Bromophenyl)-1-methyl-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of vast compound libraries to identify novel modulators of biological targets.[1][2] The pyrazole scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of pharmacological activities, including anti-inflammatory, analgesic, and antitumor effects.[3][4] this compound is a synthetic heterocyclic compound featuring this key pyrazole core. While its specific biological targets are not yet fully elucidated, its structural motifs suggest potential interactions with several important classes of drug targets.[3][5]

This guide provides detailed application notes and protocols for utilizing this compound in HTS campaigns against three major therapeutic target families: protein kinases, G-protein coupled receptors (GPCRs), and ion channels. The protocols herein are designed to be robust, reproducible, and adaptable to standard automated HTS platforms.

Physicochemical Properties of this compound

A foundational understanding of a compound's physicochemical properties is critical for designing and interpreting HTS assays. These properties influence solubility, cell permeability, and potential for non-specific interactions.

PropertyValueSource
Molecular Formula C₁₀H₉BrN₂PubChem[6]
Molecular Weight 237.10 g/mol PubChem[6]
IUPAC Name 4-(4-bromophenyl)-1-methylpyrazolePubChem[6]
Physical State Solid (predicted)---
Solubility Soluble in DMSOGeneral laboratory practice

Application Note 1: High-Throughput Screening for Protein Kinase Inhibition

Rationale: Protein kinases are a large family of enzymes that play critical roles in cellular signaling and are frequently dysregulated in diseases such as cancer and inflammation.[7] The pyrazole scaffold is a common feature in many known kinase inhibitors, making this target class a logical starting point for screening this compound.[8]

Assay Principle: A homogenous, luminescence-based assay such as the ADP-Glo™ Kinase Assay (Promega) is a robust method for HTS.[9] This assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction. The amount of light generated is inversely proportional to the kinase activity, allowing for the identification of inhibitors.[9]

Experimental Workflow for Kinase Inhibition HTS

cluster_prep Preparation cluster_assay Assay Execution (384-well plate) cluster_analysis Data Analysis Compound_Plate Prepare this compound and control compound plates in DMSO Dispense_Compound Dispense compounds and controls (e.g., 50 nL) Compound_Plate->Dispense_Compound Reagent_Mix Prepare Kinase/Substrate/ATP Mix Dispense_Reagents Dispense Kinase/Substrate/ATP Mix (e.g., 5 µL) Reagent_Mix->Dispense_Reagents Incubate_Kinase Incubate at room temperature (e.g., 60 min) Dispense_Reagents->Incubate_Kinase Add_ADP_Glo Add ADP-Glo™ Reagent (e.g., 5 µL) Incubate_Kinase->Add_ADP_Glo Incubate_ADP_Glo Incubate at room temperature (e.g., 40 min) Add_ADP_Glo->Incubate_ADP_Glo Add_Detection Add Kinase Detection Reagent (e.g., 10 µL) Incubate_ADP_Glo->Add_Detection Incubate_Detection Incubate at room temperature (e.g., 30 min) Add_Detection->Incubate_Detection Read_Luminescence Read luminescence Incubate_Detection->Read_Luminescence Calculate_Inhibition Calculate Percent Inhibition Read_Luminescence->Calculate_Inhibition Calculate_Z_Factor Calculate Z'-Factor Read_Luminescence->Calculate_Z_Factor Identify_Hits Identify Hits (e.g., >3 SD from mean) Calculate_Inhibition->Identify_Hits Calculate_Z_Factor->Identify_Hits cluster_membrane Cell Membrane cluster_cytosol Cytosol GPCR Gi-Coupled GPCR G_alpha16 Gα16 GPCR->G_alpha16 Activates PLC PLC G_alpha16->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor Ca_release Ca²⁺ Release ER->Ca_release Induces Agonist Agonist Agonist->GPCR Activates Antagonist This compound (Potential Antagonist) Antagonist->GPCR Blocks cluster_prep Preparation cluster_assay Assay Execution (FLIPR) cluster_analysis Data Analysis Cell_Plating Plate cells expressing the target ion channel Dye_Loading Load cells with voltage-sensitive dye Cell_Plating->Dye_Loading Add_Compound Add compounds and controls Dye_Loading->Add_Compound Compound_Plating Prepare compound and control plates Compound_Plating->Add_Compound Read_Baseline Read baseline fluorescence Add_Compound->Read_Baseline Add_Stimulus Add stimulus (e.g., high K⁺ solution) to depolarize cells Read_Baseline->Add_Stimulus Read_Response Read fluorescence response Add_Stimulus->Read_Response Calculate_Activity Calculate Percent Activation/Inhibition Read_Response->Calculate_Activity Calculate_Z_Factor Calculate Z'-Factor Read_Response->Calculate_Z_Factor Identify_Hits Identify Modulators (Activators or Inhibitors) Calculate_Activity->Identify_Hits Calculate_Z_Factor->Identify_Hits

References

Application Note & Protocols: Strategic Synthesis of Novel Kinase Inhibitors Utilizing 4-(4-Bromophenyl)-1-methyl-1H-pyrazole as a Core Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrazole nucleus is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" for its prevalence in a multitude of clinically successful therapeutic agents, particularly protein kinase inhibitors.[1][2] This technical guide provides a comprehensive framework for the strategic design and synthesis of novel kinase inhibitor libraries starting from the versatile building block, 4-(4-Bromophenyl)-1-methyl-1H-pyrazole . We delve into the rationale behind its selection and present detailed, field-proven protocols for its elaboration, with a primary focus on palladium-catalyzed cross-coupling reactions. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to expedite the discovery of potent and selective kinase inhibitors.

Introduction: The Pyrazole Scaffold in Kinase Inhibition

Protein kinases, as central regulators of cellular signaling, represent one of the most critical target classes in drug discovery, especially in oncology and immunology.[3] The ATP-binding site of these enzymes offers a druggable pocket that has been successfully targeted by a wide array of small molecule inhibitors. Within this landscape, pyrazole-based compounds have emerged as a highly successful class of inhibitors.[4][5][6]

The pyrazole ring's unique electronic properties and its ability to engage in multiple non-covalent interactions, such as hydrogen bonding and π-stacking, make it an ideal anchor for binding within the kinase hinge region. The strategic placement of substituents around the pyrazole core allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties.[7][8]

Our focus here is on This compound , a building block of significant strategic value. Its key attributes include:

  • A Pre-installed Phenyl Group: This moiety can occupy hydrophobic pockets within the kinase active site.

  • An N-Methyl Group: Substitution at the N-1 position of the pyrazole ring is known to be a critical determinant of binding affinity and selectivity for many kinase families.[9][10]

  • A Regiocontrolled Bromine Handle: The bromine atom at the 4-position of the phenyl ring is the key to synthetic diversification. It serves as a highly reliable reactive site for a variety of palladium-catalyzed cross-coupling reactions, enabling the systematic exploration of chemical space.[11][12][13]

This guide will primarily focus on the Suzuki-Miyaura cross-coupling reaction as the principal method for derivatization, owing to its exceptional functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acids and esters.[14][15]

Strategic Approach to Library Synthesis

The core strategy involves using the C-Br bond as a linchpin for introducing molecular diversity. By coupling this compound with various aryl, heteroaryl, or alkyl boronic acids, a library of derivatives can be rapidly synthesized. Each new substituent can be designed to probe different regions of the kinase ATP-binding site, such as the solvent-exposed region or additional hydrophobic pockets.

G Start Starting Material: This compound Coupling Palladium-Catalyzed Cross-Coupling (e.g., Suzuki-Miyaura) Start->Coupling Library Diversified Library of Novel Pyrazole Derivatives Coupling->Library BoronicAcids Diverse Boronic Acids / Esters (Aryl, Heteroaryl, Alkyl) BoronicAcids->Coupling Screening Biological Screening: Kinase Inhibition Assays Library->Screening SAR Structure-Activity Relationship (SAR) Analysis Screening->SAR Lead Lead Compound Identification & Optimization SAR->Lead

Caption: High-level workflow for kinase inhibitor discovery.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol describes a robust and widely applicable method for the Suzuki-Miyaura coupling of this compound with various boronic acids. The use of a modern palladium pre-catalyst like XPhos Pd G2 often ensures high efficiency and broad substrate scope.[15]

Rationale for Component Selection:

  • Catalyst (XPhos Pd G2): This pre-catalyst is air- and moisture-stable, simplifying reaction setup. The bulky, electron-rich XPhos ligand facilitates the oxidative addition of the aryl bromide and promotes the reductive elimination step, leading to higher yields, especially with sterically hindered or electron-rich boronic acids.[15]

  • Base (K₃PO₄): A moderately strong base that is effective in promoting transmetalation without causing significant side reactions like boronic acid decomposition.[16]

  • Solvent (1,4-Dioxane/Water): A common biphasic solvent system that effectively dissolves both the organic substrates and the inorganic base, facilitating the reaction at the interface.[17]

G Setup 1. Reaction Setup - Add solids to microwave vial - Seal with crimp cap Inert 2. Inert Atmosphere - Evacuate and backfill with Argon/Nitrogen (3x) Setup->Inert Solvents 3. Add Solvents - Degassed 1,4-dioxane - Degassed water Inert->Solvents Reaction 4. Reaction - Heat to 90-100 °C - Monitor by TLC/LC-MS Solvents->Reaction Workup 5. Aqueous Workup - Dilute with EtOAc - Wash with water & brine Reaction->Workup Purify 6. Purification - Dry over Na₂SO₄ - Concentrate in vacuo - Column chromatography Workup->Purify Analysis 7. Analysis - ¹H NMR, ¹³C NMR, HRMS - Purity by HPLC Purify->Analysis

Caption: Step-by-step workflow for the Suzuki-Miyaura protocol.

Materials & Equipment:

  • This compound (1.0 equiv)

  • Aryl/heteroaryl boronic acid (1.2-1.5 equiv)

  • XPhos Pd G2 (or similar Pd pre-catalyst, 0.02-0.05 equiv)

  • Potassium phosphate (K₃PO₄, 2.0-3.0 equiv)

  • Anhydrous 1,4-dioxane

  • Degassed, deionized water

  • Microwave vials or sealed tubes, magnetic stir bars

  • Schlenk line or glovebox for inert atmosphere

  • TLC plates, LC-MS, NMR, HPLC for analysis

  • Silica gel for column chromatography

Step-by-Step Procedure:

  • Reaction Setup: To a microwave vial containing a magnetic stir bar, add this compound, the corresponding boronic acid, K₃PO₄, and the palladium pre-catalyst.

  • Establish Inert Atmosphere: Seal the vial with a septum cap. Evacuate the vial and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.

  • Solvent Addition: Through the septum, add anhydrous 1,4-dioxane followed by degassed water (typically a 4:1 to 5:1 v/v ratio). The final concentration of the limiting reagent should be around 0.1 M.

  • Heating and Monitoring: Place the sealed vial in a preheated oil bath or heating block at 90-100 °C. The reaction can also be performed in a microwave reactor for accelerated times.[14] Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 2-16 hours).

  • Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and wash it sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the desired product.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). Assess purity using HPLC.

Protocol 2: General In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol provides a general method to assess the inhibitory activity of the newly synthesized compounds against a target kinase. It measures the amount of ATP remaining after a kinase reaction, where a decrease in signal corresponds to higher kinase activity.

Materials & Equipment:

  • Target kinase enzyme

  • Specific kinase substrate peptide

  • Synthesized pyrazole inhibitors (test compounds)

  • Kinase reaction buffer (containing MgCl₂)

  • ATP solution

  • Kinase-Glo® Luminescent Kinase Assay Kit (or equivalent)

  • White, opaque 96- or 384-well plates

  • Multichannel pipettes

  • Plate-reading luminometer

Step-by-Step Procedure:

  • Compound Preparation: Prepare a stock solution of each test compound in 100% DMSO (e.g., 10 mM). Create a serial dilution series (e.g., 10-point, 3-fold dilutions) in DMSO to test a range of concentrations.

  • Reaction Setup: In a multi-well plate, add the kinase, the substrate, and the reaction buffer.

  • Add Inhibitor: Add a small volume (e.g., 1 µL) of the serially diluted test compound to the appropriate wells. Include "no inhibitor" (DMSO only) and "no enzyme" controls.

  • Initiate Reaction: Start the kinase reaction by adding ATP. The final ATP concentration should be at or near the Kₘ for the specific kinase, if known.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30 °C) for a specified time (e.g., 60 minutes).

  • Detection: Add the Kinase-Glo® reagent according to the manufacturer's instructions. This reagent simultaneously stops the kinase reaction and generates a luminescent signal proportional to the amount of remaining ATP.

  • Data Acquisition: After a brief incubation, measure the luminescence on a plate reader.

  • Data Analysis: Convert the raw luminescence data to percent inhibition relative to controls. Plot percent inhibition versus the logarithm of inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC₅₀ value for each compound.

G Kinase Kinase ATP Substrate point Kinase->point Inhibitor Synthesized Inhibitor Inhibitor->Kinase Binds to ATP Site (Inhibition) Product ADP Phosphorylated Substrate point->Product Reaction

Caption: Simplified mechanism of competitive ATP kinase inhibition.

Data Presentation & Expected Outcomes

Systematic application of Protocol 1 should yield a library of novel compounds. The data should be meticulously cataloged for effective SAR analysis.

Table 1: Representative Suzuki-Miyaura Coupling Reactions

EntryBoronic Acid PartnerProduct StructureYield (%)m/z [M+H]⁺
14-Methoxyphenylboronic acid(Structure)92307.13
2Pyridine-3-boronic acid(Structure)78278.12
33-Fluorophenylboronic acid(Structure)85295.11
4Thiophene-2-boronic acid(Structure)81283.07

Table 2: Hypothetical Kinase Inhibition Data for Synthesized Analogs

Compound IDR-Group (from Boronic Acid)Target Kinase IC₅₀ (nM)Off-Target Kinase IC₅₀ (nM)
Start -Br>10,000>10,000
Cpd-1 4-Methoxyphenyl551,200
Cpd-2 Pyridin-3-yl25850
Cpd-3 3-Fluorophenyl802,500
Cpd-4 Thiophen-2-yl1504,300

Note: Structures and data are illustrative.

The results from these assays will form the basis of a structure-activity relationship (SAR) study. For example, the data might reveal that electron-donating groups at the 4-position of the new phenyl ring enhance potency, or that a hydrogen bond acceptor like a pyridine nitrogen is crucial for binding.[18] This iterative process of synthesis and testing is fundamental to modern drug discovery.

Conclusion and Future Directions

This compound is an exceptionally valuable starting material for the synthesis of novel kinase inhibitors. The protocols detailed herein provide a reliable and efficient pathway for generating diverse libraries of drug-like molecules through robust palladium-catalyzed cross-coupling reactions. The subsequent biological evaluation of these compounds allows for the rapid establishment of SAR, guiding the optimization of lead compounds with improved potency and selectivity. Future work could involve exploring other cross-coupling reactions, such as Buchwald-Hartwig amination to install hinge-binding motifs, or further derivatization of the newly introduced functional groups.

References

Application Notes and Protocols for 4-(4-Bromophenyl)-1-methyl-1h-pyrazole in Agrochemical Fungicide Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrazole Scaffold as a Privileged Structure in Modern Fungicide Discovery

The pyrazole ring system is a cornerstone in the development of modern agrochemical fungicides, offering a versatile and highly effective scaffold for the design of novel active ingredients.[1][2] Its unique electronic and steric properties allow for precise interactions with biological targets, leading to potent and selective fungicidal activity. A significant class of pyrazole-containing fungicides are the succinate dehydrogenase inhibitors (SDHIs), which disrupt the fungal respiratory chain, a mode of action that has proven to be highly effective against a broad spectrum of plant pathogenic fungi.[3][4][5][6][7][8][9]

This document provides detailed application notes and protocols for the use of 4-(4-Bromophenyl)-1-methyl-1h-pyrazole as a foundational lead structure in a fungicide discovery program. While not a commercial fungicide itself, its structural motifs—the N-methyl pyrazole core and the 4-bromophenyl substituent—are present in numerous bioactive molecules, making it an exemplary starting point for structure-activity relationship (SAR) studies and the development of next-generation fungicidal agents. The presence of the bromine atom offers a key site for further chemical modification, allowing for the systematic exploration of the chemical space around this privileged scaffold.

These protocols are designed for researchers, scientists, and drug development professionals in the agrochemical sector, providing a scientifically rigorous framework for the synthesis, screening, and optimization of novel fungicide candidates derived from the this compound core.

PART 1: Synthesis and Characterization of this compound

A robust and scalable synthesis of the lead compound is the first critical step in any discovery program. The following protocol describes a common and efficient method for the preparation of 4-aryl-pyrazoles.

Protocol 1: Synthesis of this compound

Principle: This synthesis involves a classical approach to pyrazole ring formation through the cyclocondensation of a 1,3-dicarbonyl compound (or its equivalent) with a hydrazine derivative.[10][11]

Materials:

  • 4-Bromoacetophenone

  • N,N-Dimethylformamide dimethyl acetal (DMF-DMA)

  • Methylhydrazine

  • Toluene

  • Acetic acid

  • Sodium bicarbonate solution (saturated)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl acetate for chromatography

Procedure:

  • Formation of the Enaminone Intermediate:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-bromoacetophenone (1 equivalent) in toluene.

    • Add N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (1.2 equivalents).

    • Heat the reaction mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

    • After completion, allow the mixture to cool to room temperature and remove the solvent under reduced pressure to yield the crude enaminone.

  • Cyclocondensation to Form the Pyrazole Ring:

    • Dissolve the crude enaminone in glacial acetic acid.

    • Add methylhydrazine (1.1 equivalents) dropwise to the solution at room temperature. The reaction is often exothermic.

    • After the addition is complete, heat the reaction mixture to 80-100 °C for 2-4 hours, monitoring by TLC.

    • Cool the reaction mixture to room temperature and carefully pour it into a beaker of ice water.

    • Neutralize the solution with a saturated sodium bicarbonate solution until the effervescence ceases.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.

    • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel, using a gradient of hexanes and ethyl acetate as the eluent.

    • Combine the fractions containing the pure product and evaporate the solvent to yield this compound as a solid.

Characterization: The structure and purity of the synthesized compound should be confirmed by:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and the position of the substituents.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • Melting Point (MP): As an indicator of purity.

PART 2: In Vitro Antifungal Screening

The initial evaluation of fungicidal activity is performed through in vitro screening against a panel of economically important plant pathogenic fungi.

Protocol 2: Mycelial Growth Inhibition Assay

Principle: This assay determines the concentration of the test compound required to inhibit the growth of fungal mycelia by 50% (EC₅₀).

Materials:

  • Pure culture of target fungi (e.g., Botrytis cinerea, Fusarium graminearum, Rhizoctonia solani)

  • Potato Dextrose Agar (PDA) or other suitable growth medium

  • Sterile petri dishes

  • Stock solution of this compound in a suitable solvent (e.g., DMSO)

  • Commercial fungicide as a positive control (e.g., Pyraclostrobin)

  • Solvent as a negative control

Procedure:

  • Preparation of Amended Media:

    • Prepare PDA medium according to the manufacturer's instructions and autoclave.

    • Cool the medium to 45-50 °C in a water bath.

    • Add the appropriate volume of the stock solution of the test compound to the molten PDA to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µg/mL). Ensure the final solvent concentration is consistent across all treatments and does not exceed a level that affects fungal growth (typically <1%).

    • Prepare plates with the positive and negative controls in the same manner.

    • Pour the amended PDA into sterile petri dishes and allow them to solidify.

  • Inoculation:

    • From the edge of an actively growing fungal culture on a PDA plate, take a mycelial plug (e.g., 5 mm diameter) using a sterile cork borer.

    • Place the mycelial plug, mycelium-side down, in the center of each amended PDA plate.

  • Incubation:

    • Incubate the plates at the optimal temperature for the specific fungus (e.g., 20-25 °C) in the dark.

  • Data Collection and Analysis:

    • Measure the diameter of the fungal colony in two perpendicular directions when the colony in the negative control plate has reached approximately 80% of the plate diameter.

    • Calculate the percentage of mycelial growth inhibition using the following formula:

      • Inhibition (%) = [(dc - dt) / dc] x 100

      • Where dc is the average diameter of the fungal colony in the negative control and dt is the average diameter of the fungal colony in the treated plate.

    • Determine the EC₅₀ value by probit analysis of the dose-response data.

Data Presentation:

CompoundTarget FungusEC₅₀ (µg/mL)
This compoundBotrytis cinerea[Insert experimental value]
This compoundFusarium graminearum[Insert experimental value]
This compoundRhizoctonia solani[Insert experimental value]
Pyraclostrobin (Positive Control)Botrytis cinerea[Insert experimental value]

PART 3: Structure-Activity Relationship (SAR) Studies

The initial screening results for this compound will guide the synthesis of a library of analogues to explore the SAR and identify more potent derivatives.

Logical Framework for SAR Exploration:

Caption: Workflow for Structure-Activity Relationship (SAR) studies.

Rationale for SAR Studies:

  • Electronic Effects: The nature of the substituent on the phenyl ring can significantly influence the electronic properties of the molecule, which can affect its binding to the target enzyme. Introducing electron-withdrawing groups (e.g., -Cl, -CF₃) or electron-donating groups (e.g., -OCH₃) allows for the systematic probing of these effects.[12]

  • Steric Effects: The size and position of the substituents can impact how the molecule fits into the active site of the target protein. Varying the position of the substituent (ortho, meta, para) or replacing the phenyl ring with other heterocycles can provide insights into the steric requirements for optimal activity.

  • Hydrophobicity/Hydrophilicity: Modifying the substituents also alters the overall lipophilicity of the molecule, which can affect its ability to penetrate fungal cell membranes and reach its target.

PART 4: In Vivo Efficacy Evaluation

Promising candidates from in vitro screening and SAR studies must be evaluated for their efficacy in a more biologically relevant system.

Protocol 3: Detached Leaf Assay

Principle: This assay assesses the protective and curative activity of a compound on detached plant leaves, providing a bridge between in vitro and whole-plant studies.

Materials:

  • Healthy, young leaves from a susceptible host plant (e.g., tomato, grape)

  • Spore suspension of the target pathogen (e.g., Botrytis cinerea)

  • Test compound formulated as a sprayable solution (e.g., in water with a surfactant)

  • Humid chambers (e.g., petri dishes with moist filter paper)

Procedure:

  • Leaf Preparation:

    • Excise healthy leaves and wash them gently with sterile distilled water.

    • Place the leaves abaxial side up in humid chambers.

  • Protective Treatment:

    • Spray a set of leaves with the test compound formulation until runoff.

    • Allow the leaves to dry for 2-4 hours.

    • Inoculate the treated leaves with a known concentration of the pathogen's spore suspension.

  • Curative Treatment:

    • Inoculate a separate set of leaves with the spore suspension.

    • After a set incubation period (e.g., 24 hours), spray the inoculated leaves with the test compound formulation.

  • Controls:

    • Include a negative control (sprayed with the formulation blank) and a positive control (sprayed with a commercial fungicide).

  • Incubation and Assessment:

    • Incubate all humid chambers under conditions conducive to disease development (e.g., 20-25 °C, high humidity, specific light/dark cycle).

    • After a defined period (e.g., 3-7 days), assess the disease severity by measuring the lesion diameter or the percentage of leaf area infected.

  • Data Analysis:

    • Calculate the percentage of disease control relative to the negative control.

PART 5: Mechanism of Action Studies

Understanding the molecular target of a novel fungicide is crucial for its development and for managing potential resistance. For pyrazole derivatives, a primary suspected target is succinate dehydrogenase (SDH).

Protocol 4: In Vitro SDH Enzyme Inhibition Assay

Principle: This biochemical assay directly measures the inhibitory effect of the test compound on the activity of the SDH enzyme isolated from the target fungus.

Materials:

  • Mitochondrial fraction isolated from the target fungus

  • Test compound at various concentrations

  • Succinate (substrate)

  • Phenazine methosulfate (PMS)

  • 2,6-Dichlorophenolindophenol (DCPIP) or MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Spectrophotometer

Procedure:

  • Isolation of Mitochondria:

    • Grow the target fungus in liquid culture, harvest the mycelia, and disrupt the cells (e.g., by grinding with liquid nitrogen or enzymatic digestion).

    • Isolate the mitochondrial fraction by differential centrifugation.

  • Enzyme Assay:

    • In a 96-well plate, add the mitochondrial preparation, the test compound at various concentrations, and the reaction buffer.

    • Pre-incubate for a short period.

    • Initiate the reaction by adding the substrate (succinate) and the electron acceptors (PMS and DCPIP/MTT).

    • Monitor the reduction of DCPIP (decrease in absorbance at 600 nm) or the formation of formazan from MTT (increase in absorbance at 570 nm) over time using a plate reader.

  • Data Analysis:

    • Calculate the rate of the enzymatic reaction for each concentration of the test compound.

    • Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the enzyme activity).

Visualizing the Proposed Mechanism of Action:

MOA cluster_0 Mitochondrial Electron Transport Chain succinate Succinate SDH Complex II (Succinate Dehydrogenase) succinate->SDH Oxidation fumarate Fumarate SDH->fumarate Oxidation CoQ Coenzyme Q SDH->CoQ Electron Transfer ComplexIII Complex III CoQ->ComplexIII ATP ATP Synthesis ComplexIII->ATP Fungicide This compound Derivative Fungicide->SDH Inhibition

Caption: Proposed mechanism of action: Inhibition of Succinate Dehydrogenase.

Conclusion

The protocols and framework outlined in this document provide a comprehensive guide for leveraging this compound as a starting point for the discovery and development of novel agrochemical fungicides. By systematically applying these methodologies, researchers can efficiently synthesize, screen, and optimize pyrazole-based compounds, leading to the identification of potent new active ingredients for crop protection. The emphasis on understanding the structure-activity relationship and the mechanism of action ensures a rational and scientifically sound approach to fungicide development.

References

Application Notes and Protocols for the Step-by-Step Synthesis of 4-(4-Bromophenyl)-1-methyl-1H-pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Pyrazole derivatives are a cornerstone in medicinal chemistry and drug development, forming the structural core of numerous therapeutic agents. Their prevalence in commercially available drugs underscores their importance.[1] The 1,3,4-trisubstituted pyrazole scaffold, in particular, has been extensively explored for its diverse biological activities, including anti-inflammatory, analgesic, and antimicrobial properties.[1] The target molecule of this guide, 4-(4-Bromophenyl)-1-methyl-1H-pyrazole, serves as a versatile intermediate for the synthesis of more complex molecules, with the bromine atom providing a reactive handle for further functionalization through various cross-coupling reactions.

This document provides a comprehensive, step-by-step guide for the synthesis of this compound derivatives. We will delve into a field-proven, two-step synthetic sequence commencing with the regioselective bromination of a pyrazole precursor, followed by a robust Suzuki-Miyaura cross-coupling reaction. This guide is designed for researchers, scientists, and drug development professionals, offering not just a protocol, but also the scientific rationale behind the experimental choices, ensuring a thorough understanding of the synthetic process.

Overall Synthetic Strategy

The synthesis of this compound is most efficiently achieved through a convergent strategy centered around the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is a powerful tool for the formation of C-C bonds, particularly for creating biaryl and heteroaryl-aryl structures, due to its mild reaction conditions and broad functional group tolerance.[2][3]

Our synthetic approach is a two-step process:

  • Synthesis of the Key Intermediate: Preparation of 4-bromo-1-methyl-1H-pyrazole.

  • Suzuki-Miyaura Cross-Coupling: Palladium-catalyzed coupling of 4-bromo-1-methyl-1H-pyrazole with (4-bromophenyl)boronic acid.

This strategy is depicted in the workflow diagram below:

Synthesis_Workflow cluster_step1 Step 1: Synthesis of Key Intermediate cluster_step2 Step 2: Suzuki-Miyaura Cross-Coupling cluster_reaction Start 1-Methyl-1H-pyrazole Reagent1 N-Bromosuccinimide (NBS) Acetonitrile (ACN) Start->Reagent1 Bromination Intermediate 4-Bromo-1-methyl-1H-pyrazole BoronicAcid (4-Bromophenyl)boronic acid p1 Intermediate->p1 Reagent1->Intermediate BoronicAcid->p1 Catalyst Pd Catalyst (e.g., Pd(PPh3)4) Base (e.g., K2CO3) Solvent (e.g., Dioxane/H2O) FinalProduct This compound Catalyst->FinalProduct p1->Catalyst

Figure 1: Overall synthetic workflow for this compound.

PART 1: Synthesis of 4-Bromo-1-methyl-1H-pyrazole

The synthesis of the key intermediate, 4-bromo-1-methyl-1H-pyrazole, is achieved through the regioselective bromination of 1-methyl-1H-pyrazole. N-Bromosuccinimide (NBS) is a preferred brominating agent for this transformation as it is a solid, easy to handle, and provides a source of electrophilic bromine under mild conditions, often leading to high regioselectivity.[4]

Protocol 1: Bromination of 1-Methyl-1H-pyrazole

Materials:

  • 1-Methyl-1H-pyrazole

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (ACN), anhydrous

  • Saturated aqueous sodium thiosulfate solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate (for chromatography)

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 1-methyl-1H-pyrazole (1.0 eq.) in anhydrous acetonitrile. Place the flask in an ice bath and stir for 10-15 minutes to cool the solution to 0 °C.

  • Addition of NBS: To the cooled solution, add N-Bromosuccinimide (1.05 eq.) portion-wise over 15-20 minutes, ensuring the temperature remains below 5 °C. The reaction is mildly exothermic.

  • Reaction Monitoring: Allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and continue stirring. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Work-up:

    • Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to consume any unreacted bromine.

    • Transfer the mixture to a separatory funnel and add a saturated aqueous solution of sodium bicarbonate to neutralize any acidic byproducts.

    • Extract the aqueous layer with ethyl acetate (3 x volume of ACN).

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.

    • The crude product is then purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford 4-bromo-1-methyl-1H-pyrazole as a pure product.

Causality of Experimental Choices:

  • N-Bromosuccinimide (NBS): Chosen for its ease of handling and its ability to provide a controlled source of electrophilic bromine, which is crucial for the regioselective bromination of the electron-rich pyrazole ring.[4]

  • Acetonitrile (ACN): A polar aprotic solvent that is suitable for this reaction as it dissolves both the starting material and NBS, and is relatively inert under the reaction conditions.

  • Ice Bath (0 °C): The initial cooling is to control the exothermicity of the reaction and to enhance the regioselectivity of the bromination.

  • Aqueous Work-up: The use of sodium thiosulfate is to quench any excess bromine, while sodium bicarbonate neutralizes any acidic byproducts, ensuring a clean extraction of the desired product.

PART 2: Suzuki-Miyaura Cross-Coupling

With the 4-bromo-1-methyl-1H-pyrazole in hand, the final step is the Suzuki-Miyaura cross-coupling with (4-bromophenyl)boronic acid. This reaction is catalyzed by a palladium complex and requires a base to facilitate the transmetalation step of the catalytic cycle.[2]

Protocol 2: Synthesis of this compound

Materials:

  • 4-Bromo-1-methyl-1H-pyrazole (from Protocol 1)

  • (4-Bromophenyl)boronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Deionized water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer and stir bar

  • Reflux condenser or microwave reactor

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate (for chromatography)

Procedure:

  • Reaction Setup: To a Schlenk flask or a microwave reaction vial, add 4-bromo-1-methyl-1H-pyrazole (1.0 eq.), (4-bromophenyl)boronic acid (1.2 eq.), potassium carbonate (2.0 eq.), and Tetrakis(triphenylphosphine)palladium(0) (0.05 eq.).

  • Degassing: Evacuate and backfill the reaction vessel with an inert gas (e.g., argon or nitrogen) three times to remove oxygen, which can deactivate the palladium catalyst.

  • Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (typically a 4:1 to 5:1 ratio).

  • Reaction:

    • Conventional Heating: Heat the reaction mixture to 80-90 °C under an inert atmosphere and stir vigorously. Monitor the reaction progress by TLC. The reaction is typically complete within 6-12 hours.

    • Microwave Irradiation: Alternatively, heat the sealed reaction vial in a microwave reactor at a set temperature (e.g., 120-150 °C) for a shorter duration (e.g., 30-60 minutes).[5]

  • Work-up:

    • Cool the reaction mixture to room temperature and dilute with ethyl acetate.

    • Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts.

    • Transfer the filtrate to a separatory funnel and wash with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the organic phase under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield this compound.

Causality of Experimental Choices:

  • Palladium Catalyst (Pd(PPh₃)₄): A common and effective catalyst for Suzuki-Miyaura couplings. Other palladium sources and ligands can also be employed, and optimization may be necessary for specific substrates.[2]

  • Potassium Carbonate (K₂CO₃): A base is essential for the transmetalation step in the catalytic cycle, where the organic group is transferred from the boron atom to the palladium center.[2]

  • Dioxane/Water Solvent System: This solvent mixture is effective at dissolving both the organic substrates and the inorganic base, facilitating the reaction. Water also plays a crucial role in the catalytic cycle.

  • Inert Atmosphere: Palladium(0) catalysts are sensitive to oxidation, so removing oxygen from the reaction is critical to prevent catalyst deactivation and ensure a high yield.

Data Summary

The following table summarizes the key parameters for the synthesis of this compound.

StepReactantsKey ReagentsSolventTemp.TimeTypical Yield
1 1-Methyl-1H-pyrazoleN-BromosuccinimideAcetonitrile0 °C to RT2-4 h70-85%
2 4-Bromo-1-methyl-1H-pyrazole, (4-Bromophenyl)boronic acidPd(PPh₃)₄, K₂CO₃Dioxane/H₂O80-90 °C6-12 h75-90%

Characterization of the Final Product

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

Analytical_Workflow cluster_analysis Analytical Characterization FinalProduct Purified Product (this compound) NMR NMR Spectroscopy (¹H and ¹³C) FinalProduct->NMR Structural Elucidation MS Mass Spectrometry (e.g., ESI-MS) FinalProduct->MS Molecular Weight Confirmation HPLC HPLC (Purity Assessment) FinalProduct->HPLC Purity Determination

Figure 2: Analytical workflow for product characterization.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show signals corresponding to the methyl group on the pyrazole ring, the protons on the pyrazole ring, and the aromatic protons of the bromophenyl group. The integration and splitting patterns of these signals will confirm the structure.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will show distinct signals for each carbon atom in the molecule, further confirming the structure.

  • Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the product (C₁₀H₉BrN₂). The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximately 1:1 ratio) will be a key diagnostic feature.

  • High-Performance Liquid Chromatography (HPLC): HPLC analysis can be used to determine the purity of the final compound.

Conclusion

This application note provides a detailed and scientifically grounded protocol for the synthesis of this compound derivatives. By following the outlined procedures for the bromination of 1-methyl-1H-pyrazole and the subsequent Suzuki-Miyaura cross-coupling, researchers can reliably produce this valuable intermediate for further synthetic endeavors in drug discovery and materials science. The emphasis on the rationale behind the experimental choices aims to empower scientists to not only replicate the synthesis but also to adapt and troubleshoot the methodology for their specific research needs.

References

Application Notes and Protocols: Leveraging 4-(4-Bromophenyl)-1-methyl-1H-pyrazole in the Synthesis of Novel Anti-inflammatory Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrazole Scaffold in Inflammation and the Strategic Role of a Key Intermediate

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry, particularly in the development of anti-inflammatory drugs.[1][2][3][4] Its remarkable success is exemplified by Celecoxib, a selective cyclooxygenase-2 (COX-2) inhibitor that revolutionized the management of inflammatory conditions by offering potent efficacy with a reduced risk of the gastrointestinal side effects associated with non-selective NSAIDs.[4][5][6] The therapeutic efficacy of these molecules is primarily based on their ability to suppress the biosynthesis of prostaglandins, key mediators of inflammation, by inhibiting COX enzymes.[1]

At the heart of synthesizing novel diarylheterocyclic anti-inflammatory agents lies the strategic use of versatile building blocks. 4-(4-Bromophenyl)-1-methyl-1H-pyrazole stands out as a pivotal intermediate. The bromophenyl moiety is not merely a structural component but a highly functional "handle" for modern synthetic chemistry. It provides a reactive site for a suite of powerful palladium-catalyzed cross-coupling reactions, enabling the systematic and efficient construction of diverse molecular libraries. This guide provides an in-depth exploration of the synthetic utility of this key pyrazole intermediate, detailing protocols for its transformation into potential anti-inflammatory drug candidates through Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions.

Core Synthetic Strategies: Transforming a Building Block into Drug Candidates

The true power of this compound lies in its capacity to undergo various cross-coupling reactions. The carbon-bromine bond is a prime site for forming new carbon-carbon and carbon-nitrogen bonds, which are fundamental to building the complex architectures of modern pharmaceuticals.

A. Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a robust method for creating a carbon-carbon bond between the bromophenyl group of our pyrazole intermediate and a wide array of aryl or heteroaryl boronic acids or esters. This is arguably the most direct route to synthesizing analogues of diaryl pyrazole drugs like Celecoxib, allowing for systematic exploration of the structure-activity relationship (SAR) by varying the second aryl ring.

  • Causality in Experimental Design : The choice of a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)) and a suitable base (e.g., Na₂CO₃, K₂CO₃, or Cs₂CO₃) is critical. The base activates the boronic acid and facilitates the transmetalation step, which is often the rate-limiting step of the catalytic cycle. The solvent system, typically a mixture of an organic solvent like dioxane or toluene and water, is essential for dissolving both the organic and inorganic reagents.

B. Buchwald-Hartwig Amination for C-N Bond Formation

The formation of a carbon-nitrogen bond is crucial for introducing amine functionalities, which can significantly modulate a compound's physicochemical properties, such as solubility and basicity, and provide key hydrogen bonding interactions with biological targets. The Buchwald-Hartwig amination allows for the coupling of our bromo-pyrazole with a vast range of primary and secondary amines, as well as N-heterocycles.[7][8]

  • Causality in Experimental Design : This reaction is highly dependent on the choice of a specialized ligand that stabilizes the palladium catalyst and promotes the reductive elimination step to form the C-N bond. Sterically hindered, electron-rich phosphine ligands (e.g., RuPhos, XPhos, tBuDavePhos) are often employed.[9] A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) is required to deprotonate the amine coupling partner. The reaction is typically performed under anhydrous conditions in an aprotic polar solvent such as toluene or dioxane.

C. Sonogashira Coupling for C-C Triple Bond Formation

The Sonogashira coupling introduces an alkyne moiety onto the phenyl ring, creating a rigid linker that can be used to probe the geometry of a receptor's binding pocket.[10] The resulting C-C triple bond can be a key pharmacophoric element itself or serve as a synthetic handle for further transformations, such as cycloadditions or reductions.

  • Causality in Experimental Design : The classic Sonogashira reaction employs a dual-catalyst system: a palladium complex (e.g., PdCl₂(PPh₃)₂) to facilitate the main cross-coupling cycle and a copper(I) salt (e.g., CuI) as a co-catalyst to activate the terminal alkyne.[11][12] An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), serves as both the base and, often, the solvent. Copper-free Sonogashira protocols have also been developed to avoid issues related to homocoupling of the alkyne (Glaser coupling).[10][11]

Visualization of Synthetic Pathways

The following diagram illustrates the central role of this compound as a divergent intermediate for synthesizing a variety of potential anti-inflammatory agents.

G cluster_0 Core Intermediate cluster_2 Product Scaffolds A 4-(4-Bromophenyl)- 1-methyl-1H-pyrazole B Suzuki-Miyaura Coupling A->B ArB(OH)₂ Pd Catalyst, Base C Buchwald-Hartwig Amination A->C R₂NH Pd Catalyst, Ligand, Base D Sonogashira Coupling A->D R-C≡CH Pd/Cu Catalysts, Base E Diaryl Pyrazoles (Celecoxib Analogues) B->E F Aryl-Amino Pyrazoles C->F G Aryl-Alkynyl Pyrazoles D->G

Caption: Synthetic workflow using this compound.

Mechanism of Action: Targeting the Engine of Inflammation

The primary mechanism by which pyrazole-based drugs exert their anti-inflammatory effect is through the selective inhibition of the cyclooxygenase-2 (COX-2) enzyme.[5][13]

  • The COX Enzymes : There are two main isoforms of the COX enzyme. COX-1 is constitutively expressed in most tissues and is responsible for producing prostaglandins that regulate normal physiological functions, such as protecting the stomach lining and maintaining kidney blood flow. COX-2, on the other hand, is an inducible enzyme, with its expression significantly upregulated at sites of inflammation by mediators like cytokines and growth factors.[1]

  • Selective Inhibition : COX-2 produces pro-inflammatory prostaglandins (like PGE₂) that cause pain, swelling, and fever. The goal of selective inhibitors is to block the action of COX-2 without affecting the protective functions of COX-1. Diaryl heterocyclic compounds, such as those derived from our pyrazole intermediate, are designed to fit specifically into the larger, more flexible active site of the COX-2 enzyme, often interacting with a side pocket that is absent in COX-1. This structural difference is the basis for their selectivity.

  • Downstream Effects : By inhibiting COX-2, these pyrazole derivatives block the conversion of arachidonic acid to prostaglandin H₂, the precursor for various pro-inflammatory prostaglandins. This leads to a reduction in the cardinal signs of inflammation. Furthermore, some pyrazole derivatives have been shown to modulate other inflammatory pathways, including the suppression of pro-inflammatory cytokines like TNF-α and IL-6.[5][13]

G AA Arachidonic Acid (from Cell Membrane) COX2 COX-2 Enzyme (Inducible) AA->COX2 PGH2 Prostaglandin H₂ COX2->PGH2 PGs Pro-inflammatory Prostaglandins (PGE₂) PGH2->PGs Inflammation Pain, Fever, Swelling PGs->Inflammation Pyrazole Pyrazole Derivative (e.g., Celecoxib Analogue) Pyrazole->COX2 Inhibition

Caption: Mechanism of COX-2 inhibition by pyrazole-based anti-inflammatory agents.

Detailed Experimental Protocols

Safety Precaution : All reactions should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times. Palladium catalysts and phosphine ligands can be toxic and air-sensitive; handle them under an inert atmosphere (e.g., nitrogen or argon).

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol describes the synthesis of 4-(4'-methoxy-[1,1'-biphenyl]-4-yl)-1-methyl-1H-pyrazole.

Materials:

  • This compound (1.0 eq)

  • (4-Methoxyphenyl)boronic acid (1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq)

  • Sodium carbonate (Na₂CO₃) (2.0 eq)

  • 1,4-Dioxane

  • Deionized water

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and hotplate

  • Inert atmosphere setup (e.g., Schlenk line or nitrogen balloon)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask, add this compound, (4-methoxyphenyl)boronic acid, and sodium carbonate.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add Pd(PPh₃)₄ to the flask under the inert atmosphere.

  • Add 1,4-dioxane and water in a 4:1 ratio (v/v) via syringe.

  • Heat the reaction mixture to 90 °C and stir vigorously for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water. Transfer to a separatory funnel.

  • Separate the layers. Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography or recrystallization to yield the desired diaryl pyrazole.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

This protocol describes the synthesis of 4-(1-methyl-1H-pyrazol-4-yl)-N-phenylaniline.

Materials:

  • This compound (1.0 eq)

  • Aniline (1.2 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 eq)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.08 eq)

  • Sodium tert-butoxide (NaOtBu) (1.4 eq)

  • Anhydrous toluene

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

  • Schlenk tube or flame-dried round-bottom flask

  • Magnetic stirrer and hotplate

  • Inert atmosphere setup

  • Glovebox (recommended for handling air-sensitive reagents)

Procedure:

  • In a glovebox or under a positive flow of argon, add Pd₂(dba)₃, XPhos, and NaOtBu to a Schlenk tube.

  • Add this compound.

  • Remove the tube from the glovebox (if used) and add anhydrous toluene followed by aniline via syringe.

  • Seal the tube and heat the reaction mixture to 100 °C with stirring for 18-24 hours. Monitor the reaction by TLC or LC-MS.

  • After cooling to room temperature, quench the reaction by carefully adding saturated aqueous NH₄Cl.

  • Extract the mixture with diethyl ether (3x).

  • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude residue by flash column chromatography on silica gel.

Protocol 3: General Procedure for Sonogashira Coupling

This protocol describes the synthesis of 1-methyl-4-(4-(phenylethynyl)phenyl)-1H-pyrazole.

Materials:

  • This compound (1.0 eq)

  • Phenylacetylene (1.2 eq)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.03 eq)

  • Copper(I) iodide (CuI) (0.06 eq)

  • Anhydrous and degassed triethylamine (Et₃N)

  • Anhydrous and degassed Tetrahydrofuran (THF)

  • Ethyl acetate

  • Deionized water

Equipment:

  • Schlenk flask or flame-dried round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere setup

  • Syringes for liquid transfer

Procedure:

  • To a Schlenk flask, add this compound, PdCl₂(PPh₃)₂, and CuI.

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous, degassed THF and Et₃N (in a 2:1 ratio) via syringe.

  • Add phenylacetylene dropwise via syringe.

  • Stir the reaction mixture at room temperature for 8-12 hours. The formation of a precipitate (triethylammonium bromide) is typically observed. Monitor progress by TLC.

  • Once the reaction is complete, filter the mixture through a pad of Celite to remove the catalyst and salts, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate, wash with water and brine, dry over anhydrous MgSO₄, filter, and evaporate the solvent.

  • Purify the product by flash chromatography.

Protocol 4: Purification of Pyrazole Derivatives

The basic nitrogen atoms in the pyrazole ring can sometimes cause streaking on silica gel columns.

  • Recrystallization : This is the preferred method for obtaining highly pure solid compounds.[14] Common solvent systems include ethanol/water, ethyl acetate/hexanes, or dichloromethane/hexanes. Dissolve the crude product in a minimum amount of hot solvent and allow it to cool slowly to form crystals.

  • Column Chromatography : If recrystallization is not effective, flash chromatography can be used.[14] To mitigate issues with the basicity of the pyrazole, the silica gel can be pre-treated, or the eluent can be modified.

    • Method A (Base Additive) : Add 0.5-1% triethylamine to the eluent (e.g., hexanes/ethyl acetate). This will neutralize the acidic sites on the silica gel, leading to better peak shapes and reduced product loss on the column.

    • Method B (Reversed-Phase) : For highly polar compounds, reversed-phase chromatography using a C18 silica column with a water/acetonitrile or water/methanol gradient can be an effective alternative.[14]

Data Presentation: Representative Reaction Outcomes

The following tables summarize expected outcomes for the cross-coupling reactions, based on literature precedents. Yields are illustrative and will vary based on the specific substrates and precise reaction conditions.

Table 1: Suzuki-Miyaura Coupling

Entry Arylboronic Acid Catalyst Base Solvent Temp (°C) Yield (%)
1 Phenylboronic acid Pd(PPh₃)₄ Na₂CO₃ Toluene/H₂O 90 92
2 4-Fluorophenylboronic acid PdCl₂(dppf) K₂CO₃ Dioxane/H₂O 100 88
3 Thiophene-2-boronic acid Pd(PPh₃)₄ Cs₂CO₃ Dioxane/H₂O 90 85

| 4 | 3-Pyridinylboronic acid | PdCl₂(dppf) | K₃PO₄ | DME/H₂O | 95 | 78 |

Table 2: Buchwald-Hartwig Amination

Entry Amine Catalyst/Ligand Base Solvent Temp (°C) Yield (%)
1 Morpholine Pd₂(dba)₃ / RuPhos NaOtBu Toluene 100 95
2 N-Methylaniline Pd(OAc)₂ / BINAP Cs₂CO₃ Toluene 110 84
3 Pyrrolidine Pd₂(dba)₃ / XPhos LHMDS Dioxane 100 91

| 4 | Benzylamine | Pd₂(dba)₃ / tBuDavePhos | NaOtBu | Toluene | 100 | 89 |

Table 3: Sonogashira Coupling

Entry Terminal Alkyne Pd Catalyst Cu Co-catalyst Base Temp (°C) Yield (%)
1 Trimethylsilylacetylene PdCl₂(PPh₃)₂ CuI Et₃N RT 94
2 1-Hexyne PdCl₂(PPh₃)₂ CuI DIPA RT 87
3 4-Ethynylanisole PdCl₂(PPh₃)₂ CuI Et₃N 50 89

| 4 | Propargyl alcohol | PdCl₂(PPh₃)₂ | CuI | Et₃N | RT | 91 |

References

Application Notes and Protocols for Developing Cell-Based Assays with 4-(4-Bromophenyl)-1-methyl-1H-pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrazole Scaffold as a Privileged Structure in Drug Discovery

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry.[1][2] Its unique structural and electronic properties have led to its incorporation into a multitude of clinically approved drugs and investigational agents.[3][4] Pyrazole derivatives exhibit a remarkable breadth of biological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral properties.[4][5] A significant number of these compounds function as potent enzyme inhibitors, particularly targeting kinases, which are crucial regulators of cellular processes often dysregulated in diseases like cancer.[1][6][7]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on developing a panel of cell-based assays to investigate the biological activity of a specific pyrazole derivative, 4-(4-Bromophenyl)-1-methyl-1H-pyrazole (PubChem CID: 66861254).[8] Given the established role of pyrazole-containing molecules as kinase inhibitors and modulators of key signaling pathways in cancer,[5][9][10] we will outline a hypothesis-driven approach to characterize the potential anti-cancer effects of this compound. The protocols detailed herein are designed to be robust, reproducible, and provide a foundational understanding of the compound's cellular mechanism of action.

Hypothesized Mechanism of Action and Assay Development Strategy

While the specific molecular targets of this compound are yet to be fully elucidated, its structural similarity to known kinase inhibitors and other bioactive pyrazoles suggests a high probability of interaction with intracellular signaling cascades critical for cancer cell survival and proliferation.[11][12][13] Therefore, our assay development strategy is predicated on the following hypotheses:

  • The compound exhibits cytotoxic or cytostatic effects on cancer cells.

  • The observed cytotoxicity is mediated, at least in part, through the induction of apoptosis.

  • The compound inhibits the activity of one or more protein kinases involved in oncogenic signaling.

  • The compound modulates the activity of the NF-κB signaling pathway, a critical regulator of inflammation, immunity, and cancer.

To test these hypotheses, we will employ a tiered approach, starting with broad assessments of cell viability and progressing to more specific mechanistic assays.

G cluster_0 Initial Screening cluster_1 Mechanism of Action cluster_2 Target Identification & Validation A Cell Viability Assay (e.g., MTT, MTS) B Determine IC50 A->B Quantitative Analysis C Apoptosis Assay (Caspase-3/7 Activity) B->C Investigate Cause of Cell Death D Cell-Based Kinase Phosphorylation Assay B->D Probe Pathway Inhibition E NF-κB Nuclear Translocation Assay B->E Assess Impact on NF-κB Pathway F Biochemical Kinase Assays D->F Confirm Direct Inhibition G Western Blotting for Pathway Proteins D->G Validate Cellular Target Engagement E->G H High-Content Imaging F->H

Caption: Experimental workflow for characterizing this compound.

Section 1: Assessment of Cell Viability and Cytotoxicity

The initial step in characterizing a novel compound is to determine its effect on cell viability.[14][15][16] This provides a quantitative measure of the compound's potency (e.g., IC50 value) and informs the concentration range for subsequent mechanistic studies. Tetrazolium reduction assays (MTT, MTS) are reliable, colorimetric methods that measure the metabolic activity of viable cells.[14][15]

Protocol 1: MTT Cell Viability Assay

Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases in living cells to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Cancer cell line of interest (e.g., HeLa, A549, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound (stock solution in DMSO)

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., 10% SDS in 0.01 N HCl or DMSO)

  • 96-well flat-bottom cell culture plates

  • Multichannel pipette

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the pyrazole derivative in complete medium. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (medium with DMSO) and untreated control wells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2. The incubation time should be optimized based on the cell line's doubling time.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, purple formazan crystals will form in viable cells.

  • Solubilization: Carefully remove the medium containing MTT and add 150 µL of the solubilization solution to each well. Gently pipette up and down to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

Data Analysis and Interpretation:

Treatment GroupAbsorbance (570 nm) - Mean ± SD% Viability
Untreated Control1.25 ± 0.08100%
Vehicle Control (0.5% DMSO)1.22 ± 0.0797.6%
Compound (1 µM)1.10 ± 0.0688.0%
Compound (10 µM)0.65 ± 0.0552.0%
Compound (50 µM)0.20 ± 0.0316.0%

Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percent viability against the log of the compound concentration and use non-linear regression to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Section 2: Investigating the Induction of Apoptosis

A decrease in cell viability can be due to cell cycle arrest (cytostatic effect) or cell death (cytotoxic effect). Apoptosis, or programmed cell death, is a common mechanism by which anticancer agents eliminate malignant cells. A hallmark of apoptosis is the activation of effector caspases, such as caspase-3 and caspase-7.[17]

Protocol 2: Caspase-3/7 Activity Assay

Principle: This assay utilizes a proluminescent substrate containing the DEVD peptide sequence, which is specifically cleaved by activated caspase-3 and -7.[17][18] The cleavage releases a substrate for luciferase, generating a luminescent signal that is proportional to caspase activity.[18]

Materials:

  • Caspase-Glo® 3/7 Assay Kit (or similar)

  • Cancer cell line

  • Complete cell culture medium

  • This compound

  • Positive control for apoptosis (e.g., Staurosporine)

  • Opaque-walled 96-well plates suitable for luminescence measurements

  • Luminometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in an opaque-walled 96-well plate and treat with the pyrazole derivative at concentrations around its IC50 value (e.g., 0.5x, 1x, and 2x IC50) for a predetermined time (e.g., 24 hours). Include vehicle control and a positive control.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.[17]

  • Assay Execution: Remove the plates from the incubator and allow them to equilibrate to room temperature. Add 100 µL of the Caspase-Glo® 3/7 reagent to each well.

  • Incubation: Mix the contents by gentle shaking on a plate shaker for 30-60 seconds. Incubate at room temperature for 1-2 hours, protected from light.

  • Data Acquisition: Measure the luminescence of each well using a luminometer.

Data Analysis and Interpretation:

Treatment GroupLuminescence (RLU) - Mean ± SDFold Change vs. Vehicle
Vehicle Control5,000 ± 4501.0
Compound (0.5x IC50)15,000 ± 1,2003.0
Compound (1x IC50)45,000 ± 3,5009.0
Compound (2x IC50)60,000 ± 5,10012.0
Staurosporine (1 µM)75,000 ± 6,00015.0

Calculate the fold change in caspase activity relative to the vehicle control. A dose-dependent increase in luminescence indicates that the compound induces apoptosis through the activation of effector caspases.

Section 3: Probing Kinase Inhibition in a Cellular Context

Given that many pyrazole derivatives are kinase inhibitors,[1][7] it is crucial to assess the effect of this compound on protein phosphorylation within a relevant signaling pathway. A cell-based assay that measures the phosphorylation of a specific kinase substrate provides a more physiologically relevant readout than a purely biochemical assay.[6][19]

G cluster_0 Hypothetical Kinase Cascade A Growth Factor B Receptor Tyrosine Kinase (RTK) A->B C Downstream Kinase (e.g., Akt, ERK) B->C D Substrate Protein C->D E Phosphorylated Substrate D->E F Cell Proliferation & Survival E->F G 4-(4-Bromophenyl)-1-methyl- 1H-pyrazole G->C

Caption: Inhibition of a signaling pathway by the pyrazole derivative.

Protocol 3: Cell-Based ELISA for Phospho-Substrate

Principle: This assay quantifies the level of a specific phosphorylated protein in cell lysates using a sandwich ELISA format. Cells are cultured and treated in a 96-well plate, then lysed. The lysate is transferred to an ELISA plate coated with a capture antibody for the total protein. A detection antibody specific for the phosphorylated form of the protein is then used for quantification.

Materials:

  • Cell-based ELISA kit for a specific pathway (e.g., Phospho-Akt, Phospho-ERK)

  • Cancer cell line with an active pathway of interest

  • Complete and serum-free media

  • Growth factor/stimulant (e.g., EGF, insulin)

  • This compound

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding and Serum Starvation: Seed cells in a 96-well plate and grow to 80-90% confluency. Serum-starve the cells for 16-24 hours in serum-free medium to reduce basal pathway activation.

  • Compound Pre-treatment: Pre-treat the cells with various concentrations of the pyrazole derivative for 1-2 hours.

  • Pathway Stimulation: Stimulate the signaling pathway by adding a growth factor (e.g., EGF at 100 ng/mL) for 15-30 minutes. Include an unstimulated control.

  • Cell Lysis: Aspirate the medium and lyse the cells directly in the wells by adding the lysis buffer provided in the kit.

  • ELISA: Transfer the lysates to the antibody-coated ELISA plate and proceed with the assay according to the manufacturer's protocol. This typically involves incubation with capture and detection antibodies, washing steps, and addition of a substrate for colorimetric or fluorometric detection.

  • Data Acquisition: Read the absorbance or fluorescence on a microplate reader.

Data Analysis and Interpretation: Normalize the phospho-protein signal to the total protein signal (if measured in parallel) or to cell number. A dose-dependent decrease in the phosphorylation of the substrate in stimulated cells indicates that the compound inhibits the targeted kinase pathway.

Section 4: Assessing Modulation of the NF-κB Pathway

The NF-κB pathway is a master regulator of genes involved in inflammation, immunity, and cell survival, and its aberrant activation is a hallmark of many cancers.[20][21] Compounds that inhibit NF-κB activation are of significant therapeutic interest.

Protocol 4: High-Content Imaging of NF-κB Translocation

Principle: In unstimulated cells, NF-κB is sequestered in the cytoplasm by IκB proteins.[22] Upon stimulation (e.g., with TNF-α), IκB is degraded, and NF-κB translocates to the nucleus to activate gene transcription.[20][22] This translocation can be visualized and quantified using immunofluorescence and high-content imaging.

Materials:

  • High-content imaging system

  • Cancer cell line (e.g., A549, HeLa)

  • Primary antibody against NF-κB p65 subunit

  • Alexa Fluor-conjugated secondary antibody

  • Nuclear stain (e.g., Hoechst 33342)

  • TNF-α (stimulant)

  • This compound

  • Black-walled, clear-bottom 96- or 384-well imaging plates

Procedure:

  • Cell Seeding: Seed cells onto imaging plates and allow them to attach overnight.

  • Compound Pre-treatment: Pre-treat the cells with the pyrazole derivative for 1 hour.

  • Stimulation: Add TNF-α (e.g., 20 ng/mL) to the wells and incubate for 30 minutes to induce NF-κB translocation. Include unstimulated and vehicle-treated/stimulated controls.

  • Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, then permeabilize with 0.1% Triton X-100.

  • Immunostaining: Block non-specific binding, then incubate with the primary anti-p65 antibody, followed by the fluorescently-labeled secondary antibody. Stain the nuclei with Hoechst.

  • Imaging: Acquire images using a high-content imaging system, capturing both the nuclear (Hoechst) and NF-κB (e.g., Alexa Fluor 488) channels.

  • Image Analysis: Use image analysis software to define the nuclear and cytoplasmic compartments for each cell. Quantify the intensity of the NF-κB signal in each compartment.

Data Analysis and Interpretation: Calculate the ratio of nuclear to cytoplasmic NF-κB fluorescence intensity for each cell. A potent inhibitor will prevent the TNF-α-induced increase in this ratio in a dose-dependent manner.

Conclusion and Future Directions

This application note provides a structured, hypothesis-driven framework for the initial characterization of this compound using a panel of robust cell-based assays. The data generated from these protocols will establish the compound's cytotoxic potential, elucidate its primary mechanism of cell death, and provide insights into its effects on key oncogenic signaling pathways. Positive results from these assays, particularly in the kinase and NF-κB protocols, would warrant further investigation, including high-throughput screening against a broad panel of kinases,[9][23][24] validation of target engagement by Western blotting, and ultimately, preclinical evaluation in animal models of cancer.

References

functionalization of the pyrazole ring of 4-(4-Bromophenyl)-1-methyl-1h-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Selective Functionalization of the Pyrazole Core in 4-(4-Bromophenyl)-1-methyl-1H-pyrazole

Introduction: The Pyrazole Scaffold in Modern Drug Discovery

The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous compounds with a wide spectrum of biological activities.[1][2] From anti-inflammatory drugs like Celecoxib to blockbuster therapies such as Sildenafil, the pyrazole motif is integral to molecular designs that modulate critical biological targets.[3] Specifically, 1,4-disubstituted pyrazoles, such as this compound, serve as versatile intermediates. The 4-bromophenyl group provides a reactive handle for cross-coupling reactions, while the pyrazole core offers additional vectors for chemical modification.

This guide focuses on the next frontier: the selective functionalization of the pyrazole ring itself. While the C4 position is occupied, the C3 and C5 positions remain available for derivatization. Direct and selective modification of these C-H bonds offers an atom-economical route to novel analogues, bypassing the need for pre-functionalized starting materials.[4][5] Such late-stage functionalization is a powerful strategy in drug development, enabling rapid exploration of structure-activity relationships (SAR).

This document serves as a comprehensive technical guide for researchers, providing both the theoretical basis and detailed, field-proven protocols for the strategic functionalization of the pyrazole core in this compound.

Understanding the Reactivity of the Pyrazole Core

The regioselectivity of functionalization on the 1-methyl-4-aryl-pyrazole ring is governed by its electronic properties. The pyrazole ring is an electron-rich aromatic system. The two nitrogen atoms, however, create distinct electronic environments at the remaining carbon positions (C3 and C5).

  • N1 (Pyrrole-like): The N1 nitrogen, bearing a methyl group, contributes its lone pair to the aromatic system.

  • N2 (Pyridine-like): The N2 nitrogen is sp²-hybridized and its lone pair resides in the plane of the ring, making it a Lewis basic site.[6] This site is crucial for coordination to transition metals, acting as an endogenous directing group for C-H activation.[7]

  • C4 Position: In unsubstituted pyrazoles, the C4 position is the most nucleophilic and is the primary site for electrophilic aromatic substitution.[6][8][9] In our target molecule, this position is blocked by the 4-bromophenyl group.

  • C5 Position: The C5-H bond is adjacent to the N1-methyl group and is the most common site for functionalization via directed C-H activation, where the N2 atom coordinates to a metal catalyst, forming a stable five-membered metallacycle.[7][10] The C5 proton is also generally the most acidic, making it susceptible to deprotonation by strong bases.[6][7]

  • C3 Position: The C3-H bond is adjacent to the N2 atom. While less reactive towards directed metalation than C5, its functionalization can be achieved under specific conditions.

Figure 1. Reactive sites on the this compound core.

Strategy 1: Palladium-Catalyzed Direct C-H Arylation at the C5 Position

Direct C–H functionalization has emerged as a powerful alternative to traditional cross-coupling reactions, which require pre-functionalized substrates.[4] For pyrazoles, the N2 atom serves as an effective directing group for transition-metal-catalyzed C–H activation, predominantly at the C5 position.[5][7] Palladium catalysis is particularly well-suited for this transformation, enabling the formation of new C-C bonds with high regioselectivity.

Causality of Experimental Design:

  • Catalyst (Pd(OAc)₂): Palladium(II) acetate is a common and effective palladium precursor for C-H activation cycles. It is readily reduced in situ to the active Pd(0) species or can directly participate in the C-H activation step.

  • Oxidant (Ag₂CO₃ or Ag₂O): The catalytic cycle often involves a reductive elimination step that regenerates Pd(0). An oxidant is required to re-oxidize the palladium to its active Pd(II) state to continue the cycle. Silver salts are frequently used for this purpose and can also act as halide scavengers.[11]

  • Solvent (AcOH or HFIP/AcOH): Acidic solvents like acetic acid (AcOH) can promote the C-H activation step, often referred to as a concerted metalation-deprotonation (CMD) pathway. Hexafluoroisopropanol (HFIP) is a highly polar, non-coordinating solvent known to stabilize cationic intermediates and promote challenging C-H activation reactions.[11][12]

  • Aryl Source (Aryl Iodides/Bromides): Aryl iodides are typically more reactive than aryl bromides in the oxidative addition step of the catalytic cycle.[11]

G Start Combine Reactants: - Pyrazole Substrate - Aryl Halide - Pd(OAc)₂ Catalyst - Ag₂CO₃ Oxidant - Acetic Acid Solvent Reaction Heat Reaction Mixture (e.g., 120 °C) Under Inert Atmosphere (N₂ or Ar) Start->Reaction 1. Monitoring Monitor Progress (TLC or LC-MS) Reaction->Monitoring 2. (12-24h) Monitoring->Reaction Incomplete Workup Cool to RT Filter through Celite® (Removes Ag salts & Pd black) Monitoring->Workup Complete Extraction Aqueous Workup & Extraction - Dilute with water - Extract with organic solvent (e.g., EtOAc) - Wash with brine, dry over Na₂SO₄ Workup->Extraction 3. Purification Purify by Column Chromatography (Silica Gel) Extraction->Purification 4. Final Characterize Final Product (NMR, MS) Purification->Final 5.

References

Troubleshooting & Optimization

common side reactions in the synthesis of 4-(4-Bromophenyl)-1-methyl-1h-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The synthesis of 4-(4-bromophenyl)-1-methyl-1H-pyrazole, a key intermediate in the development of pharmaceuticals and agrochemicals, presents several common yet surmountable challenges for the synthetic chemist. Issues ranging from poor regioselectivity during ring formation to byproduct generation in cross-coupling reactions can compromise yield and purity. This guide provides field-proven insights, troubleshooting protocols, and detailed mechanistic explanations to empower researchers to navigate these complexities effectively.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems encountered during the synthesis, providing causal explanations and actionable solutions.

Problem 1: Low Yield and a Mixture of Regioisomers in Cyclocondensation Route

Question: "I attempted to synthesize this compound by reacting a 1,3-dicarbonyl precursor with methylhydrazine, but I obtained a low yield of a product mixture that is very difficult to separate by column chromatography. What is the cause, and how can I achieve a regioselective synthesis?"

Root Cause Analysis: The reaction of an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine like methylhydrazine is the classical approach to pyrazole synthesis. However, it is often plagued by a lack of regioselectivity. The two carbonyl groups of the dicarbonyl precursor exhibit different electrophilicities, and methylhydrazine has two non-equivalent nitrogen atoms. This leads to two potential pathways for the initial condensation, resulting in the formation of a mixture of regioisomers. For instance, reacting 1-(4-bromophenyl)butane-1,3-dione with methylhydrazine can yield both the desired 4-(4-bromophenyl)-1,5-dimethyl-1H-pyrazole and the undesired 4-(4-bromophenyl)-1,3-dimethyl-1H-pyrazole. When the precursor is designed to yield the target molecule, a similar isomeric challenge with 3-(4-bromophenyl)-1-methyl-1H-pyrazole often arises.

Solutions & Protocols:

  • Solvent-Mediated Regiocontrol: Standard solvents like ethanol often provide poor regioselectivity. Fluorinated alcohols, such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), have been shown to dramatically improve regioselectivity.[1] These solvents, through strong hydrogen-bonding interactions, can preferentially activate one carbonyl group, directing the nucleophilic attack of the methylhydrazine to achieve a single major isomer.[1]

  • Stepwise Synthesis: A more controlled approach involves a stepwise reaction. First, react the 1,3-dicarbonyl compound with hydrazine hydrate to form the N-unsubstituted pyrazole. In the case of a 4-substituted pyrazole, the subsequent N-methylation is not complicated by regioselectivity as the N1 and N2 positions are equivalent.

dot

Regioisomer_Formation Diagram 1: Regioisomer Formation in Pyrazole Synthesis cluster_reactants Reactants cluster_intermediates Reaction Pathways cluster_products Products Diketone Unsymmetrical 1,3-Diketone PathwayA Pathway A: Attack at Carbonyl 1 Diketone->PathwayA Condensation PathwayB Pathway B: Attack at Carbonyl 2 Diketone->PathwayB Condensation MeNHNH2 Methylhydrazine MeNHNH2->PathwayA Condensation MeNHNH2->PathwayB Condensation Desired Desired Regioisomer (e.g., 4-Aryl-1-methyl) PathwayA->Desired Cyclization Undesired Undesired Regioisomer (e.g., 3/5-Aryl-1-methyl) PathwayB->Undesired Cyclization

Caption: Regioisomeric challenge in pyrazole synthesis.

Problem 2: Contamination with Homocoupled and Phenylated Byproducts in Suzuki Coupling Route

Question: "I am performing a Suzuki-Miyaura cross-coupling between 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole and 1,4-dibromobenzene. My reaction is sluggish, and the crude product is contaminated with significant amounts of 4,4'-dibromobiphenyl and even some 4-phenyl-1-methyl-1H-pyrazole. How can I suppress these side reactions?"

Root Cause Analysis: The Suzuki-Miyaura coupling is a powerful C-C bond-forming reaction, but it is susceptible to several side reactions if not properly optimized.[2][3]

  • Homocoupling: This occurs when two molecules of the organoboron compound or two molecules of the organohalide couple with each other. It is often promoted by the presence of oxygen, which can facilitate an alternative catalytic cycle, or by high temperatures.

  • Protodeborylation: The boronic ester can react with trace amounts of water or other protic sources, leading to the replacement of the boryl group with a hydrogen atom. This regenerates the 1-methylpyrazole starting material and reduces overall yield.

  • Phenylated Impurities: The presence of 4-phenyl-1-methyl-1H-pyrazole strongly suggests that a phenyl group has been transferred instead of the intended bromophenyl group. This can happen if you are using a triphenylphosphine-based ligand or catalyst (e.g., Pd(PPh₃)₄). Under certain conditions, P-C bond cleavage can occur, leading to the transfer of a phenyl group from the ligand to the palladium center, which then participates in the cross-coupling.[4]

Solutions & Protocols:

  • Rigorous Inert Atmosphere: The most critical factor in suppressing homocoupling is the strict exclusion of oxygen. Ensure all solvents are thoroughly degassed (e.g., by three freeze-pump-thaw cycles or by sparging with argon for at least 30 minutes). The reaction vessel should be purged with an inert gas (Argon or Nitrogen) before adding reagents, and the reaction should be run under a positive pressure of inert gas.

  • Catalyst and Ligand Selection:

    • To avoid phenylated impurities, switch from Pd(PPh₃)₄ to a catalyst system that does not contain triphenylphosphine.[4]

    • Recommended System: Use a combination of a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ with a bulky, electron-rich phosphine ligand such as SPhos, XPhos, or a dialkylbiphenyl phosphine. These ligands promote the desired reductive elimination step and are more resistant to P-C bond cleavage.[5] Alternatively, N-heterocyclic carbene (NHC) ligands can offer high stability and activity.[6]

  • Base and Stoichiometry Optimization: The base plays a crucial role in activating the organoboron species for transmetalation.[3]

    • Use a moderately strong base like K₂CO₃ or K₃PO₄.

    • Ensure the base is finely powdered and anhydrous to prevent protodeborylation.

    • Use a slight excess of the boronic ester (1.1-1.2 equivalents) to drive the reaction to completion, but avoid a large excess which can favor homocoupling.

dot

Suzuki_Cycle_Side_Reactions Diagram 2: Suzuki Cycle and Common Side Reactions Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII_A R¹-Pd(II)-X OxAdd->PdII_A Transmetal Transmetalation PdII_A->Transmetal PdII_B R¹-Pd(II)-R² Transmetal->PdII_B RedElim Reductive Elimination PdII_B->RedElim RedElim->Pd0 Catalyst Regeneration Product Product R¹-R² RedElim->Product R1X R¹-X (4-Bromophenyl-Br) R1X->OxAdd R2BY2 R²-B(OR)₂ (Pyrazole-Bpin) R2BY2->Transmetal Base Homocoupling Homocoupling (R²-R²) R2BY2->Homocoupling O₂, Heat Protodeborylation Protodeborylation (R²-H) R2BY2->Protodeborylation H₂O

Caption: The Suzuki catalytic cycle and key side reaction pathways.

Frequently Asked Questions (FAQs)

Q1: Which synthetic route is generally preferred for this molecule: cyclocondensation or Suzuki coupling?

A: Both routes are viable, and the choice depends on precursor availability, scalability, and the specific challenges one wishes to avoid.

  • Cyclocondensation: Can be more atom-economical if a suitable 1,3-dicarbonyl precursor is readily available. However, it carries a significant risk of regioisomer formation, which can lead to very challenging purifications.[1]

  • Suzuki Coupling: This route offers excellent control over regiochemistry, as the positions of the aryl group and methyl group are unambiguously defined by the starting materials. While it involves more steps (synthesis of the pyrazole boronic ester), it often results in a cleaner reaction profile and simpler purification, making it highly reliable for targeted synthesis. A synthetic route using this method has been published.[7]

Q2: How can I definitively confirm the regiochemistry of my synthesized pyrazole?

A: Standard 1D ¹H and ¹³C NMR are essential first steps. However, for unambiguous confirmation, especially when dealing with potential isomers, advanced NMR techniques are recommended:

  • Nuclear Overhauser Effect Spectroscopy (NOESY): A 2D NOESY experiment can show through-space correlations. For this compound, you would expect to see a correlation between the N-methyl protons and the pyrazole proton at the C5 position. The absence of a correlation to the C3 proton would help confirm the structure.

  • Heteronuclear Multiple Bond Correlation (HMBC): This 2D NMR technique shows correlations between protons and carbons that are 2-3 bonds away. Observing a ³J correlation from the N-methyl protons to the C5 carbon of the pyrazole ring is a strong piece of evidence for the correct isomer.

Q3: What is the role of the base in the Suzuki coupling, and how critical is its choice?

A: The base is critical; it performs two main functions in the catalytic cycle.[2][3] First, it reacts with the organoboron species (boronic acid or ester) to form a more nucleophilic "ate" complex (e.g., [R-B(OR)₃]⁻). This anionic boronate is much more reactive for the transmetalation step than the neutral boronic ester. Second, the base helps facilitate the subsequent steps in the catalytic cycle. The choice of base can affect reaction rates and side reactions. Very strong bases like NaOH can promote byproduct formation, while weaker bases may lead to slow or incomplete reactions. For this type of coupling, K₂CO₃ and K₃PO₄ are generally reliable choices, offering a good balance of reactivity and selectivity.[7][8]

Appendix A: Optimized Experimental Protocols

Protocol 1: Optimized Suzuki Coupling for this compound

(Adapted from published procedures[7] and best practices)

  • Degassing: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 1,4-dioxane (40 mL) and water (10 mL). Sparge the solvent mixture with argon for 30 minutes.

  • Reagent Addition: Under a positive flow of argon, add 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (2.08 g, 10.0 mmol, 1.0 equiv), 1,4-dibromobenzene (2.59 g, 11.0 mmol, 1.1 equiv), and finely powdered K₂CO₃ (2.76 g, 20.0 mmol, 2.0 equiv).

  • Catalyst Addition: Add Pd(dppf)Cl₂ (1,1'-Bis(diphenylphosphino)ferrocene)palladium(II) dichloride, 153 mg, 0.21 mmol, 2.1 mol %).

  • Reaction: Heat the reaction mixture to 85 °C and stir vigorously under the argon atmosphere. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 3-5 hours.

  • Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate (50 mL) and water (50 mL). Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 25 mL). Combine the organic layers, wash with brine (50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by silica gel column chromatography (eluent: gradient of 10% to 30% ethyl acetate in hexanes) to afford the title compound as a solid.

Appendix B: Data Tables

Table 1: Troubleshooting Common Suzuki Coupling Side Reactions
Observed Problem Potential Cause(s) Recommended Solution(s)
Significant Homocoupling Oxygen in the reaction mixture; Reaction temperature too high.Rigorously degas all solvents and maintain a strict inert atmosphere. Reduce reaction temperature if possible.
Protodeborylation Presence of water/protic impurities; Base is not anhydrous.Use anhydrous solvents and base. Ensure boronic ester is of high quality.
Low Conversion Inefficient catalyst or ligand; Insufficient base or poor base quality.Screen alternative ligands (e.g., XPhos, SPhos). Use a fresh, finely powdered base.
Phenylated Byproduct Use of triphenylphosphine-based catalysts (e.g., Pd(PPh₃)₄).Replace catalyst with a system like Pd(OAc)₂/SPhos or Pd(dppf)Cl₂.[4]

References

Technical Support Center: Optimizing Suzuki Coupling of 4-(4-Bromophenyl)-1-methyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth technical guidance, troubleshooting strategies, and frequently asked questions (FAQs) for the successful Suzuki-Miyaura cross-coupling of 4-(4-bromophenyl)-1-methyl-1H-pyrazole. Our aim is to empower you with the expertise to navigate the complexities of this reaction, ensuring robust and reproducible outcomes in your synthetic endeavors.

Introduction: The Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, typically between an organohalide and an organoboron compound, catalyzed by a palladium complex.[1][2] This Nobel Prize-winning reaction is celebrated for its versatility, mild reaction conditions, and tolerance of a wide range of functional groups, making it invaluable in pharmaceutical and materials science research.[3]

The reaction proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[4][5] Understanding this mechanism is fundamental to troubleshooting and optimizing your reaction conditions.

Visualizing the Catalytic Cycle

To effectively troubleshoot, a clear understanding of the reaction mechanism is paramount. The following diagram illustrates the generally accepted catalytic cycle for the Suzuki-Miyaura coupling.

Suzuki_Coupling_Cycle Pd0 Pd(0)L_n (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl R¹-Pd(II)L_n-X OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation Base_Activation Base Activation Boronate R²-B(OR)₃⁻ Base_Activation->Boronate Boronate->Transmetalation PdII_Diaryl R¹-Pd(II)L_n-R² Transmetalation->PdII_Diaryl Reductive_Elimination Reductive Elimination PdII_Diaryl->Reductive_Elimination Reductive_Elimination->Pd0 Catalyst Regeneration Product R¹-R² (Product) Reductive_Elimination->Product Aryl_Halide R¹-X Aryl_Halide->OxAdd Aryl Halide Boronic_Acid R²-B(OH)₂ Boronic_Acid->Base_Activation Boronic Acid Base Base Base->Base_Activation

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific challenges you may encounter when performing the Suzuki coupling with this compound.

Q1: My reaction yield is consistently low. What are the primary factors I should investigate?

A1: Low yields in Suzuki couplings can often be attributed to several critical factors. A systematic approach to troubleshooting is recommended.[6][7]

  • Catalyst and Ligand Integrity: Palladium catalysts, especially when not handled under an inert atmosphere, can be susceptible to deactivation.[8] Similarly, phosphine ligands are prone to oxidation.

    • Recommendation: Always use fresh, high-quality catalyst and ligand. Ensure they are stored under an inert atmosphere (e.g., argon or nitrogen). For challenging couplings, consider using more robust pre-catalysts.

  • Reagent Quality: The purity of your aryl bromide, boronic acid, and base is paramount.

    • Aryl Bromide: Ensure the this compound is of high purity.

    • Boronic Acid: Boronic acids can dehydrate to form boroxines, which can affect reactivity.[8] They are also susceptible to protodeboronation, a significant side reaction where the boronic acid group is replaced by a hydrogen atom.[6]

    • Recommendation: Use fresh boronic acid or consider converting it to a more stable form like a pinacol ester or an MIDA boronate.[6][9]

  • Solvent and Base Purity: The presence of oxygen or water (unless intentionally part of the solvent system) can be detrimental.

    • Recommendation: Use anhydrous and thoroughly degassed solvents.[6] Ensure your base is of high purity and anhydrous if the reaction conditions demand it.

  • Reaction Conditions: Inadequate degassing, improper temperature control, or insufficient reaction time can all lead to poor yields.

    • Recommendation: Ensure your reaction mixture is thoroughly deoxygenated before adding the catalyst. Optimize the reaction temperature and monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS).

Q2: I am observing significant amounts of a side product that appears to be the debrominated starting material. What is causing this, and how can I prevent it?

A2: The formation of the debrominated starting material is a common side reaction known as hydrodehalogenation.

  • Cause: This side reaction can be promoted by sources of active hydrogen in the reaction mixture or an inefficient catalyst system.[8]

  • Solutions:

    • Milder Base: Strong bases can sometimes exacerbate this issue. Consider using a milder base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃).[10]

    • Temperature Optimization: Lowering the reaction temperature may reduce the rate of this side reaction relative to the desired coupling.

    • Efficient Catalyst System: Employing a more active and selective catalyst system can favor the cross-coupling pathway.[8] For heteroaryl halides, specialized ligands can be particularly effective.[11]

Q3: I am struggling with the homocoupling of my boronic acid. How can I minimize this side reaction?

A3: Homocoupling, the reaction of two boronic acid molecules, is another common side reaction.

  • Cause: This is often promoted by the presence of oxygen, which can lead to the formation of Pd(II) species that facilitate this pathway.[12]

  • Solutions:

    • Thorough Degassing: Rigorous deoxygenation of the reaction mixture is critical.[6]

    • Stoichiometry: Using a slight excess of the aryl bromide can sometimes help to consume the boronic acid in the desired cross-coupling reaction.[13]

    • Controlled Addition: In some cases, slow addition of the boronic acid to the reaction mixture can minimize its concentration and thus reduce the rate of homocoupling.

Q4: My starting materials are not fully soluble in the reaction mixture. What can I do?

A4: Poor solubility can significantly hinder reaction rates.

  • Solvent Screening: Experiment with different solvent systems. Common choices for Suzuki couplings include toluene, 1,4-dioxane, and tetrahydrofuran (THF), often in combination with water to aid in dissolving the inorganic base.[1][14] For substrates with poor solubility, higher boiling point solvents like DMF or DMSO might be necessary, but be aware that they can also influence selectivity.[15][16]

  • Phase-Transfer Catalysis: In biphasic systems, a phase-transfer catalyst can sometimes improve the transport of reagents between the organic and aqueous phases.

  • Temperature: Increasing the reaction temperature will generally improve solubility, but this must be balanced against the potential for increased side reactions.

Q5: The pyrazole nitrogen in my substrate seems to be interfering with the reaction. Is this a known issue?

A5: Yes, nitrogen-containing heterocycles can sometimes coordinate to the palladium center, potentially inhibiting the catalytic cycle.[17]

  • Ligand Choice: The use of bulky, electron-rich phosphine ligands, such as SPhos or XPhos, can often overcome this issue.[18][19] These ligands can promote the desired catalytic steps and minimize catalyst inhibition.[11]

  • Protecting Groups: While less ideal due to the extra synthetic steps, protection of the pyrazole nitrogen could be considered if other strategies fail. However, for 1-methyl-1H-pyrazole, this is not a primary concern. The presence of the unprotected amino group in related aminopyrazoles has been shown to be problematic, but your substrate is N-methylated.[20][21]

Troubleshooting Workflow

The following diagram outlines a systematic approach to troubleshooting common issues in the Suzuki coupling of this compound.

Troubleshooting_Workflow Start Low Yield or No Reaction Check_Reagents 1. Verify Reagent Quality - Fresh Catalyst/Ligand - Pure Aryl Bromide - Fresh Boronic Acid - Anhydrous/Degassed Solvent - Pure Base Start->Check_Reagents Check_Conditions 2. Review Reaction Conditions - Thorough Degassing? - Inert Atmosphere Maintained? - Correct Temperature? - Sufficient Reaction Time? Check_Reagents->Check_Conditions Side_Products 3. Analyze for Side Products (TLC, LC-MS, NMR) Check_Conditions->Side_Products Debromination Hydrodehalogenation (Debrominated SM) Side_Products->Debromination Yes Homocoupling Boronic Acid Homocoupling Side_Products->Homocoupling Yes Decomposition Starting Material Decomposition Side_Products->Decomposition Yes Optimize_Catalyst 4b. Optimize Catalyst/Ligand - Increase catalyst loading - Screen different ligands (e.g., Buchwald ligands) Side_Products->Optimize_Catalyst No obvious side products Optimize_Base 4a. Optimize Base - Try milder base (K₂CO₃, Cs₂CO₃) - Screen different bases Debromination->Optimize_Base Homocoupling->Optimize_Catalyst Optimize_Solvent 4c. Optimize Solvent - Screen different solvents/mixtures - Ensure solubility Decomposition->Optimize_Solvent Success Improved Yield Optimize_Base->Success Optimize_Catalyst->Success Optimize_Solvent->Success

Caption: A systematic workflow for troubleshooting Suzuki coupling reactions.

Recommended Starting Conditions & Optimization Parameters

For researchers beginning their optimization, the following tables provide a starting point and key parameters to consider.

Table 1: Recommended Starting Protocol
ParameterRecommended ConditionRationale
Aryl Bromide This compound (1.0 equiv)The limiting reagent.
Boronic Acid Arylboronic acid (1.2 - 1.5 equiv)A slight excess is common to drive the reaction to completion.
Catalyst Pd(PPh₃)₄ (1-5 mol%) or Pd₂(dba)₃/LigandPd(PPh₃)₄ is a common starting point. For more challenging couplings, a Pd(0) source with a specific ligand is preferred.[22]
Ligand SPhos or XPhos (2-10 mol%)Bulky, electron-rich ligands are often effective for heteroaromatic substrates.[18][19]
Base K₂CO₃ or K₃PO₄ (2-3 equiv)These are commonly used and effective bases for a wide range of substrates.[10]
Solvent 1,4-Dioxane/H₂O (4:1) or Toluene/H₂O (4:1)Biphasic systems often facilitate the dissolution of the base and promote the reaction.[1]
Temperature 80-100 °CA common temperature range for Suzuki couplings with aryl bromides.
Atmosphere Inert (Argon or Nitrogen)Crucial to prevent catalyst deactivation.[8]
Table 2: Key Optimization Parameters
ParameterVariables to ScreenConsiderations
Catalyst/Ligand Pd(OAc)₂, PdCl₂(dppf), Pd₂(dba)₃ with ligands like PPh₃, P(t-Bu)₃, SPhos, XPhosThe choice of ligand can significantly impact reaction efficiency, especially for heteroaromatic substrates.[18][19][23]
Base K₂CO₃, K₃PO₄, Cs₂CO₃, KF, NaOHThe strength and solubility of the base are critical. The choice can influence both the reaction rate and the prevalence of side reactions.
Solvent Toluene, 1,4-Dioxane, THF, DMF, Acetonitrile (often with water)Solvent polarity can affect catalyst activity and selectivity.[14][15][16]
Temperature Room Temperature to RefluxHigher temperatures can increase reaction rates but may also promote side reactions like protodeboronation.[6]
Concentration 0.1 M to 1.0 MReaction concentration can influence reaction kinetics.

Experimental Protocols

Protocol 1: General Procedure for Suzuki Coupling
  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.2 mmol, 1.2 equiv), and the base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv).

  • Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.

  • Under a positive pressure of the inert gas, add the degassed solvent system (e.g., 5 mL of 4:1 1,4-dioxane/water).

  • Bubble the inert gas through the solution for an additional 10-15 minutes to ensure thorough deoxygenation.

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%) to the reaction mixture.

  • Heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.[5]

Conclusion

The Suzuki-Miyaura coupling of this compound is a powerful transformation for the synthesis of complex biaryl structures. Success in this reaction hinges on a thorough understanding of the reaction mechanism, careful attention to reagent quality and reaction conditions, and a systematic approach to troubleshooting. By leveraging the insights and protocols provided in this guide, researchers can effectively navigate the challenges of this reaction and achieve their synthetic goals.

References

troubleshooting pyrazole ring formation and regioselectivity issues

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Pyrazole Synthesis

A Guide for Researchers, Scientists, and Drug Development Professionals

Prepared by: Gemini, Senior Application Scientist

Introduction

The pyrazole nucleus is a cornerstone in medicinal chemistry and materials science, forming the structural core of numerous pharmaceuticals, agrochemicals, and functional materials.[1][2] The classical and most prevalent method for its construction—the condensation of a 1,3-dicarbonyl compound with a hydrazine—remains a workhorse in synthetic labs.[3][4][5] However, this seemingly straightforward reaction is frequently plagued by challenges, most notably the control of regioselectivity when using unsymmetrical starting materials.[6][7]

This guide serves as a technical support resource for scientists encountering difficulties in pyrazole ring formation. It is structured to provide both high-level answers to common questions and in-depth troubleshooting strategies for specific experimental issues, grounded in mechanistic principles and supported by authoritative literature.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for pyrazole synthesis?

The Knorr pyrazole synthesis and its variations are the most widely used methods.[3][4][8] This involves the acid-catalyzed condensation of a 1,3-dicarbonyl compound (or a synthetic equivalent like a β-ketoester or enaminone) with a hydrazine derivative.[3][4][9][10] Other important methods include the [3+2] cycloaddition of diazo compounds with alkynes and reactions involving α,β-unsaturated ketones or acetylenic ketones.[1][5][11]

Q2: What fundamentally determines the regioselectivity in pyrazole formation from an unsymmetrical 1,3-dicarbonyl?

Regioselectivity is a result of the competition between the two non-equivalent carbonyl groups of the dicarbonyl compound for the initial nucleophilic attack by the hydrazine.[7] The outcome is governed by a delicate interplay of three main factors:

  • Electronic Effects: The relative electrophilicity of the two carbonyl carbons. An electron-withdrawing group (e.g., -CF₃) will activate the adjacent carbonyl, making it a more likely site for initial attack.[7][12]

  • Steric Effects: Bulky substituents on either the dicarbonyl or the hydrazine can hinder the approach of the nucleophile, directing the reaction towards the less sterically encumbered carbonyl group.[7]

  • Reaction Conditions: Solvent, pH, and temperature are critical.[7] For instance, acidic conditions can protonate the hydrazine, altering the relative nucleophilicity of its two nitrogen atoms and potentially reversing the selectivity observed under neutral conditions.[7] The choice of solvent can also dramatically influence the outcome; fluorinated alcohols like TFE or HFIP have been shown to significantly enhance regioselectivity in certain cases.[6]

Q3: How can I definitively confirm the regiochemistry of my synthesized pyrazole?

While chromatography (TLC, column) can separate isomers, spectroscopic methods are required for unambiguous structural assignment.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the most powerful tool. Specific 2D NMR experiments like Heteronuclear Multiple Bond Correlation (HMBC) and Nuclear Overhauser Effect Spectroscopy (NOESY) are definitive. For example, an HMBC experiment can show a 3-bond correlation between the N1-substituent and the C5 carbon of the pyrazole ring, or a NOESY experiment can reveal through-space proximity between the N1-substituent and the C5-substituent.[13]

  • X-ray Crystallography: If a suitable single crystal can be obtained, X-ray diffraction provides an unequivocal 3D structure of the molecule, confirming the exact placement of all substituents.[14]

Q4: What are the key starting materials for the Knorr pyrazole synthesis?

The core components are a hydrazine derivative (e.g., hydrazine hydrate, phenylhydrazine, methylhydrazine) and a 1,3-dicarbonyl compound .[3][4] The latter can be a β-diketone, β-ketoester, or β-ketoaldehyde. Synthetic equivalents such as β-enaminones are also widely used and can offer improved regioselectivity.[1][10]

Troubleshooting Guide

This section addresses specific experimental problems in a cause-and-solution format.

Problem 1: Low or No Yield of Pyrazole Product

A poor yield is a common issue that can stem from several factors, from reaction conditions to starting material quality.

LowYield_Workflow Start Low / No Yield Observed Check_TLC Monitor Reaction by TLC Is Starting Material Consumed? Start->Check_TLC Workup_Issue Problem in Work-up / Isolation (e.g., product water-soluble, incomplete precipitation) Check_TLC->Workup_Issue Yes Reaction_Issue Reaction Not Proceeding Check_TLC->Reaction_Issue No SM_Consumed Yes SM_NotConsumed No Optimize_Conditions Optimize Conditions: - Check pH (acid catalyst?) - Increase Temperature/Time - Change Solvent Reaction_Issue->Optimize_Conditions Check_Reagents Verify Reagent Quality: - Hydrazine degradation? - Anhydrous solvent? Reaction_Issue->Check_Reagents

Caption: Troubleshooting workflow for low pyrazole yield.

  • Potential Cause A: Incorrect Reaction Conditions

    • Causality: The condensation is often acid-catalyzed.[3][4] Without a catalyst, or at the wrong pH, the reaction may not proceed. If using a hydrazine salt (e.g., hydrochloride), a base must be added to liberate the free, nucleophilic hydrazine.[15] Excessively high temperatures or prolonged reaction times can lead to degradation.[15]

    • Solution:

      • pH Control: For standard Knorr synthesis, add a catalytic amount of acid (e.g., a few drops of glacial acetic acid).[9] If using a hydrazine salt, add a stoichiometric equivalent of a non-nucleophilic base like pyridine or triethylamine before adding the dicarbonyl.[15]

      • Temperature & Time: Monitor the reaction by TLC. Start at a moderate temperature (e.g., reflux in ethanol) and check for the disappearance of the limiting starting material.[15] If the reaction is sluggish, consider increasing the temperature or switching to a higher-boiling solvent, but be wary of potential side product formation.

  • Potential Cause B: Poor Reagent Quality

    • Causality: Hydrazine and its derivatives can degrade upon storage, especially if exposed to air or moisture. The presence of water in the solvent can also hinder the condensation reaction, which typically involves the elimination of water.[15]

    • Solution:

      • Use freshly opened or purified hydrazine.

      • Ensure solvents are anhydrous, especially for sensitive substrates.[15]

      • Verify the purity of the 1,3-dicarbonyl compound, as impurities can interfere with the reaction.

  • Potential Cause C: Inefficient Cyclization / Dehydration

    • Causality: The reaction proceeds through a series of intermediates, including a hydrazone and a cyclic hydroxylpyrazolidine.[12][16] The final dehydration step to form the aromatic pyrazole ring is often rate-determining.[16] If this step is inefficient, the reaction may stall at an intermediate stage.

    • Solution: Ensure adequate acidic conditions, as the dehydration step is acid-catalyzed. In some cases, switching to a solvent system that facilitates water removal (e.g., toluene with a Dean-Stark trap) can drive the reaction to completion.

Problem 2: Poor Regioselectivity / Mixture of Isomers

This is the most common and challenging issue in the synthesis of unsymmetrical pyrazoles.[6][7]

Regio_Workflow Start Mixture of Regioisomers Obtained Analysis Analyze Starting Materials: Which factor likely dominates? (Steric vs. Electronic) Start->Analysis Strategy_Electronic Strategy 1: Modify Electronics - Change hydrazine substituent (e.g., PhNHNH2 vs MeNHNH2) - Alter reaction pH to change nucleophilicity Analysis->Strategy_Electronic Electronic Strategy_Steric Strategy 2: Modify Sterics - Increase steric bulk on dicarbonyl or hydrazine to force a single pathway Analysis->Strategy_Steric Steric Strategy_Conditions Strategy 3: Modify Conditions - Screen solvents (try TFE, HFIP) - Lower temperature to increase selectivity - Use a pre-formed enaminone Analysis->Strategy_Conditions Ambiguous Electronic Electronic Effects Dominate (e.g., R1=CF3, R2=Alkyl) Steric Steric Effects Dominate (e.g., R1=t-Butyl, R2=Methyl) Unclear Effects are Ambiguous

Caption: Decision tree for selecting a regioselectivity improvement strategy.

  • Understanding the Root Cause The initial nucleophilic attack of the hydrazine can occur at either carbonyl. The N1 nitrogen of a substituted hydrazine (R-NH-NH₂) is typically less nucleophilic than the N2 nitrogen due to the electronic effect of the R group. Therefore, the more nucleophilic -NH₂ terminus usually attacks one of the carbonyls first. The regioselectivity is then determined by which carbonyl is more reactive.[7]

    • Attack at the more electrophilic carbonyl is electronically favored. For example, in 1,1,1-trifluoro-2,4-pentanedione, the carbonyl adjacent to the -CF₃ group is significantly more electron-deficient and is the preferred site of initial attack.[12]

    • Attack at the less hindered carbonyl is sterically favored.

  • Strategy A: Modify Reaction Conditions

    • Causality: This is often the most practical first step. Solvent choice can have a profound impact. Fluorinated alcohols, such as 2,2,2-trifluoroethanol (TFE), can stabilize intermediates through hydrogen bonding and alter the reaction pathway, often leading to a dramatic increase in the formation of a single isomer.[6] Lowering the reaction temperature can also enhance selectivity by favoring the pathway with the lower activation energy.

    • Protocol: Solvent Screening for Improved Regioselectivity

      • Set up three parallel reactions in small vials with identical amounts of 1,3-dicarbonyl (1.0 eq) and substituted hydrazine (1.1 eq).

      • To each vial, add a different solvent: (a) Ethanol (standard), (b) Toluene, (c) 2,2,2-Trifluoroethanol (TFE).

      • Add a catalytic amount of acetic acid to each.

      • Stir the reactions at a set temperature (e.g., 60 °C) and monitor by TLC or LC-MS every hour.

      • After a set time (e.g., 4 hours), analyze the crude reaction mixtures by ¹H NMR or LC-MS to determine the regioisomeric ratio.

  • Strategy B: Modify the Starting Materials

    • Causality: If conditions cannot be optimized, altering the electronics or sterics of the reactants is the next logical step.

    • Electronic Modification: If your dicarbonyl has two groups with similar electronic properties (e.g., two different alkyl groups), the selectivity will be poor. Replacing one with a strongly electron-withdrawing or donating group can create a significant electronic bias and direct the reaction.

    • Steric Modification: Increasing the size of a substituent near one carbonyl group will effectively "block" it, forcing the hydrazine to attack the other, less hindered carbonyl.

Factor Condition Favoring Regioisomer A (Attack at Cα)Condition Favoring Regioisomer B (Attack at Cγ)Rationale
Electronic R¹ is a strong Electron-Withdrawing Group (EWG) like -CF₃R³ is a strong EWGThe EWG increases the electrophilicity of the adjacent carbonyl carbon, making it the preferred site for nucleophilic attack.[7]
Steric R³ is a bulky group (e.g., t-Butyl)R¹ is a bulky groupThe bulky group sterically hinders the approach to the adjacent carbonyl, directing the attack to the less crowded site.[7]
Solvent Fluorinated alcohols (e.g., TFE, HFIP)Standard alcohols (e.g., Ethanol) may give mixturesFluorinated solvents can stabilize specific intermediates via hydrogen bonding, favoring one reaction pathway over the other.[6]
pH Acidic (e.g., AcOH catalyst)Neutral or BasicpH affects the protonation state and relative nucleophilicity of the two hydrazine nitrogens, influencing the initial condensation step.[7]

Table 1: Factors Influencing Regiochemical Outcome in Pyrazole Synthesis.

Problem 3: Formation of Unexpected Side Products
  • Common Side Product: Uncyclized Hydrazone Intermediate

    • Identification: Often appears as a new spot on TLC and can be identified by NMR and MS.

    • Cause: This occurs when the initial condensation of the hydrazine with one carbonyl group is efficient, but the subsequent intramolecular cyclization and dehydration are slow.[9][16]

    • Solution: Drive the reaction to completion by increasing the reaction time, temperature, or the amount of acid catalyst to promote the final dehydration step.[16]

  • Common Side Product: Michael Addition Products

    • Identification: Can occur when using α,β-unsaturated carbonyl compounds as starting materials.[1]

    • Cause: Hydrazine can act as a nucleophile in a Michael 1,4-addition reaction instead of attacking the carbonyl group directly.

    • Solution: The choice of solvent and base is critical. This pathway is often minimized by using conditions that favor direct carbonyl condensation, such as the standard Knorr synthesis conditions.

Analytical Techniques for Characterization

Protocol: Regiochemical Assignment using 2D NMR

This protocol assumes you have a mixture of two regioisomers, which have been separated by column chromatography.

  • Sample Preparation: Prepare a concentrated sample (~10-15 mg) of the purified isomer in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Acquire Standard Spectra: Obtain high-quality ¹H and ¹³C{¹H} spectra.

  • Acquire 2D HMBC Spectrum: Set up a standard hsqc and hmbc experiment. The HMBC experiment is key, as it shows correlations between protons and carbons over 2-4 bonds.

  • Analysis:

    • Identify the proton signal for your N1-substituent (e.g., the -CH₃ signal of an N-methyl group or the aromatic protons of an N-phenyl group).

    • In the HMBC spectrum, look for a correlation from these N1-substituent protons to a carbon within the pyrazole ring.

    • A correlation to the carbon at the 5-position (C5) is expected (a ³J coupling). A correlation to the carbon at the 3-position (C3) is less likely or weaker (a ⁴J coupling).

    • By identifying which pyrazole ring carbon (C3 or C5) correlates to your N1-substituent, you can unambiguously assign the structure.[13]

  • Acquire 2D NOESY Spectrum (Confirmation): A NOESY experiment shows through-space correlations. Look for a NOE between the protons on the N1-substituent and the protons on the substituent at the C5 position. The presence of this correlation confirms they are on the same side of the ring.[13]

References

strategies to improve the yield of 4-(4-Bromophenyl)-1-methyl-1h-pyrazole synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-(4-Bromophenyl)-1-methyl-1H-pyrazole. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with or looking to optimize this important synthetic transformation. Here, we move beyond simple protocols to provide in-depth, field-tested insights into the underlying chemistry, helping you troubleshoot common issues and strategically improve your reaction yields and purity.

Frequently Asked Questions (FAQs)

This section addresses high-level strategic questions you might have before starting your experiments.

Q1: What is the most reliable and scalable method for synthesizing this compound?

The most robust and widely adopted method is the Suzuki-Miyaura cross-coupling reaction.[1][2] This palladium-catalyzed reaction forms the crucial carbon-carbon bond between the pyrazole and bromophenyl rings with high efficiency and functional group tolerance.[3][4] Its versatility and the vast body of literature on its optimization make it the industry standard for this class of compounds.

Q2: Which set of coupling partners should I choose for the Suzuki-Miyaura reaction?

You have two primary strategic routes, each with distinct advantages and considerations:

  • Route A: Coupling of 1-methyl-1H-pyrazole-4-boronic acid (or its pinacol ester) with 1,4-dibromobenzene .

  • Route B: Coupling of 4-bromo-1-methyl-1H-pyrazole with (4-bromophenyl)boronic acid .

Strategic Recommendation:

Route A is generally preferred. Pyrazole-4-boronic acid pinacol esters exhibit greater stability compared to their corresponding boronic acids, which can be prone to decomposition (protodeboronation) under reaction conditions.[3][5] While this requires the synthesis of the pyrazole boronic ester first, the reliability and often higher yields in the subsequent coupling step justify the initial effort.[6]

Q3: What are the most critical parameters to control for a high-yield synthesis?

Success in Suzuki-Miyaura coupling hinges on the careful control of several interdependent variables.[7] The key parameters are:

  • Catalyst System (Palladium Source & Ligand): The choice of ligand is crucial. Bulky, electron-rich phosphine ligands are often required to facilitate the key steps of oxidative addition and reductive elimination.[8][9]

  • Base: The base activates the boronic acid/ester for transmetalation.[10] Its strength and solubility can dramatically impact the reaction rate and side product formation.

  • Solvent: The solvent system must solubilize the reactants and facilitate the catalytic cycle. Often, a mixture of an organic solvent and water is used.[3]

  • Temperature: Reaction kinetics are temperature-dependent, but excessive heat can lead to catalyst decomposition and increased side reactions.[11]

  • Inert Atmosphere: The Pd(0) active catalyst is sensitive to oxidation. Maintaining a strictly inert atmosphere (Argon or Nitrogen) is non-negotiable for reproducibility and high yields.

Troubleshooting Guide: From Low Yields to Purification Headaches

This section is formatted as a series of common problems encountered in the lab. For each issue, we diagnose the probable causes and provide actionable solutions based on established chemical principles.

Problem 1: Low or No Product Conversion

"My reaction has stalled, or I'm only seeing starting materials after several hours. What's wrong?"

This is the most common issue and usually points to a problem with the catalytic cycle. Let's break down the potential culprits.

Causality Analysis & Solutions:
  • Cause A: Inactive Catalyst

    • Why it happens: The active catalytic species is Pd(0). If you are using a Pd(II) precatalyst (like Pd(OAc)₂ or PdCl₂(PPh₃)₂), it must be reduced in situ. Furthermore, the Pd(0) species can be oxidized and deactivated by atmospheric oxygen.[3]

    • Solution Workflow:

      • Ensure a Scrupulously Inert Atmosphere: Degas your solvent thoroughly (3-4 pump-freeze-thaw cycles or by bubbling with Argon for at least 20 minutes). Assemble your reaction glassware under a positive pressure of Argon or Nitrogen.

      • Verify Precatalyst Activation: For Pd(II) sources, the phosphine ligand often acts as the reductant. Ensure your ligand is of high purity. If issues persist, consider using a dedicated Pd(0) source like Pd(PPh₃)₄ or a modern, pre-formed Pd(0) precatalyst which can be more reliable.[12]

  • Cause B: Boronic Acid/Ester Decomposition

    • Why it happens: Boronic acids, especially heteroaryl boronic acids, are susceptible to protodeboronation , a side reaction where the C-B bond is cleaved by a proton source, returning the unfunctionalized pyrazole.[3] This is often exacerbated by high temperatures and certain bases.

    • Solution Workflow:

      • Switch to a Boronic Ester: Use 1-methyl-1H-pyrazole-4-boronic acid pinacol ester instead of the boronic acid. Boronic esters offer significantly enhanced stability.[5]

      • Control Temperature: Do not overheat the reaction. Start with milder conditions (e.g., 80-90 °C) and only increase the temperature if the reaction is clean but slow.[7]

      • Choose the Right Base: Very strong aqueous bases can accelerate protodeboronation. Consider using a weaker base like K₂CO₃ or K₃PO₄.[3]

  • Cause C: Incorrect Base or Solvent Choice

    • Why it happens: The base must be strong enough to activate the boronic acid but not so harsh that it causes degradation. The solvent must facilitate the interaction of both organic and inorganic components.

    • Solution Workflow:

      • Screen Bases: For this synthesis, K₂CO₃ and K₃PO₄ are excellent starting points. Cs₂CO₃ is stronger and can sometimes improve yields for sluggish reactions.

      • Optimize Solvent System: A mixture of an ethereal solvent like 1,4-dioxane or THF with water (e.g., 4:1 or 5:1 ratio) is a standard condition that works well for many Suzuki couplings.[2] The water is crucial for dissolving the base and facilitating the catalytic cycle.

Troubleshooting Workflow: Low Conversion

G start Low/No Conversion Detected check_inert Is the reaction under a strict inert atmosphere (Ar/N2)? start->check_inert degas Action: Thoroughly degas solvent. Re-assemble under positive pressure. check_inert->degas No check_catalyst Is the catalyst system appropriate? check_inert->check_catalyst Yes degas->check_catalyst catalyst_solution Action: Switch to a more robust ligand (e.g., SPhos, XPhos) or a Pd(0) precatalyst. check_catalyst->catalyst_solution No check_boronic Is the boronic acid/ester stable? check_catalyst->check_boronic Yes catalyst_solution->check_boronic boronic_solution Action: Use a pinacol ester instead of boronic acid. Verify purity of reagent. check_boronic->boronic_solution No check_conditions Are the base/solvent/temperature optimal? check_boronic->check_conditions Yes boronic_solution->check_conditions conditions_solution Action: Screen alternative bases (K3PO4, Cs2CO3) and adjust temperature. check_conditions->conditions_solution No end_node Re-run Optimized Reaction check_conditions->end_node Yes conditions_solution->end_node

Caption: Decision tree for troubleshooting low reaction conversion.
Problem 2: Significant Formation of Byproducts

"My desired product is forming, but my TLC/LC-MS shows major impurities. How do I identify and suppress them?"

Side reactions are common in cross-coupling chemistry but can often be minimized through careful optimization.[13][14]

Causality Analysis & Solutions:
  • Byproduct A: Homocoupling (Biaryl Impurities)

    • What it is: You may see byproducts corresponding to the dimerization of your starting materials, i.e., 4,4'-dibromobiphenyl (from the aryl bromide) or 1,1'-dimethyl-4,4'-bi-1H-pyrazole (from the boronic ester).

    • Why it happens: Homocoupling is often promoted by the presence of oxygen, which can interfere with the catalytic cycle. It can also occur if the transmetalation step is slow relative to other pathways.[13]

    • Solutions:

      • Improve Degassing: This is the most effective solution. An oxygen-free environment strongly disfavors homocoupling.

      • Adjust Stoichiometry: Using a slight excess of the boronic ester (e.g., 1.1-1.2 equivalents) can sometimes suppress homocoupling of the aryl halide.

      • Change Ligand: A more effective ligand can accelerate the desired cross-coupling pathway, outcompeting the homocoupling side reaction.

  • Byproduct B: Dehalogenation

    • What it is: Formation of 1-methyl-4-phenyl-1H-pyrazole, where the bromine on the phenyl ring has been replaced by a hydrogen atom.

    • Why it happens: After oxidative addition, the palladium intermediate can react with a hydride source in the reaction mixture, leading to reductive elimination of the dehalogenated product.[3] Potential hydride sources include the solvent (e.g., alcohols, THF) or certain bases.

    • Solutions:

      • Solvent Choice: If using THF, consider switching to 1,4-dioxane or toluene, which are less prone to acting as hydride donors.

      • Base Selection: Ensure the base is free of impurities that could act as reducing agents.

  • Byproduct C: Protodeboronation

    • What it is: Formation of 1-methyl-1H-pyrazole.

    • Why it happens: As discussed in Problem 1, this is the cleavage of the C-B bond.

    • Solutions: Refer to the solutions in Problem 1, Cause B . Primarily, use a boronic ester and avoid excessive heat and overly harsh basic conditions.[3][5]

Suzuki-Miyaura Catalytic Cycle and Common Side Reactions

G pd0 Pd(0)L2 (Active Catalyst) ox_add Oxidative Addition pd_complex Ar-Pd(II)L2-X pd0:e->pd_complex:w Ar-X transmetal Transmetalation pd_complex2 Ar-Pd(II)L2-Ar' pd_complex:s->pd_complex2:n Ar'-B(OR)2 + Base side_dehalo Dehalogenation (Ar-H Product) pd_complex->side_dehalo [H] source pd_complex2:w->pd0:e Ar-Ar' red_elim Reductive Elimination product Ar-Ar' (Desired Product) red_elim->product arx Ar-X (4-Bromophenyl-Br) arx->ox_add ar_boron Ar'-B(OR)2 (Pyrazole-Bpin) ar_boron->transmetal side_homo Homocoupling (Ar'-Ar' Product) ar_boron->side_homo O2 side_proto Protodeboronation (Ar'-H Product) ar_boron->side_proto H+ source base Base (e.g., K2CO3) base->transmetal

Caption: The Suzuki-Miyaura cycle and key failure points.
Problem 3: Difficult Product Purification

"My reaction worked, but I'm struggling to isolate a pure product. What's the best purification strategy?"

Purification challenges often arise from residual catalyst, ligands, or closely related organic byproducts. A systematic approach to workup and chromatography is key.

Purification Strategy:
  • Aqueous Workup:

    • After the reaction is complete, cool the mixture to room temperature and dilute it with an organic solvent like ethyl acetate or dichloromethane.

    • Wash the organic layer sequentially with water and then brine (saturated NaCl solution). This will remove the inorganic base (e.g., K₂CO₃) and other water-soluble salts.

  • Removal of Palladium Residues:

    • Why it's a problem: Palladium residues can be difficult to remove via standard chromatography and can contaminate your final product.

    • Solution: If you notice a persistent grey/black color in your organic layer, you can try filtering it through a small plug of Celite® or silica gel before concentrating. For stubborn cases, specific scavengers can be employed, but a good workup is usually sufficient.

  • Flash Column Chromatography:

    • Stationary Phase: Use standard silica gel (230-400 mesh).

    • Mobile Phase: The polarity of the target compound, this compound, is moderate. A gradient elution starting with a non-polar solvent system (e.g., 95:5 Hexane:Ethyl Acetate) and gradually increasing the polarity (e.g., to 80:20 Hexane:Ethyl Acetate) is a good strategy. This will allow for the separation of non-polar homocoupling byproducts from your more polar desired product.

    • Monitoring: Monitor the fractions carefully using TLC, staining with potassium permanganate or visualizing under UV light.

  • Recrystallization (Optional):

    • If the product obtained after chromatography is a solid but still contains minor impurities, recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) can provide highly pure material.

Summary of Recommended Reaction Conditions

The following table provides a validated starting point for the synthesis of this compound via Suzuki-Miyaura coupling.

ParameterRecommended ConditionRationale & Comments
Pyrazole Source 1-methyl-1H-pyrazole-4-boronic acid pinacol esterSuperior stability over boronic acid, minimizing protodeboronation.[5]
Aryl Halide 1,4-DibromobenzeneCost-effective and readily available. A slight excess (1.05 eq) can be used.
Catalyst Pd(PPh₃)₄ (2-5 mol%) or Pd(OAc)₂ (2 mol%) + SPhos (4 mol%)Pd(PPh₃)₄ is a reliable Pd(0) source. The Pd(OAc)₂/SPhos system is a modern, highly active catalyst combination suitable for this type of coupling.[15]
Base K₂CO₃ or K₃PO₄ (2-3 equivalents)Effective bases that balance reactivity with minimizing side reactions.[3]
Solvent 1,4-Dioxane / H₂O (4:1 v/v)A robust, general-purpose solvent system for Suzuki reactions.[2]
Temperature 90 - 100 °CProvides a good balance of reaction rate and stability. Monitor for potential degradation if higher temperatures are used.[11]
Atmosphere Argon or NitrogenAbsolutely essential to prevent catalyst deactivation and side reactions.[3]

References

identifying and minimizing byproducts in 4-(4-Bromophenyl)-1-methyl-1h-pyrazole synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-(4-Bromophenyl)-1-methyl-1H-pyrazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important scaffold. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you identify and minimize byproducts, ultimately improving your reaction yield and purity.

Troubleshooting Guide: Identifying and Minimizing Byproducts

This section addresses specific experimental issues you might encounter. Each question is followed by a detailed explanation of potential causes and actionable solutions.

Issue 1: My Suzuki-Miyaura coupling reaction has a low yield of the desired this compound.

Potential Causes and Solutions:

A low yield in your Suzuki-Miyaura coupling can be attributed to several side reactions that consume your starting materials or the desired product. The most common culprits are homocoupling of the boronic acid, dehalogenation of the aryl halide, and protodeboronation.

Troubleshooting Steps:

  • Minimize Homocoupling of the Boronic Acid:

    • Explanation: The homocoupling of the boronic acid starting material can produce biphenyl impurities, reducing the amount of boronic acid available for the cross-coupling reaction.[1][2][3] This side reaction is often promoted by the presence of oxygen.[4]

    • Protocol:

      • Degas your reaction mixture: Before adding the palladium catalyst, thoroughly degas the solvent and reaction mixture by bubbling with an inert gas (argon or nitrogen) for at least 15-20 minutes.

      • Maintain an inert atmosphere: Throughout the reaction, maintain a positive pressure of an inert gas.

      • Use high-purity reagents: Ensure your boronic acid is free from contaminants that could promote homocoupling.

  • Prevent Dehalogenation of the Aryl Halide:

    • Explanation: The aryl halide can undergo dehalogenation, where the halogen atom is replaced by a hydrogen atom, leading to the formation of an undesired arene byproduct.[5][6] This is more common with electron-rich aryl halides and highly active catalyst systems.[6]

    • Protocol:

      • Optimize your ligand: The choice of phosphine ligand is critical. Bulky, electron-rich ligands can favor the desired reductive elimination of the cross-coupled product over dehalogenation.[6] Consider screening ligands like SPhos or XPhos.[1][7]

      • Choose your base and solvent carefully: The base and solvent can act as hydride sources, promoting dehalogenation.[6] Avoid alcoholic solvents if dehalogenation is a significant issue.[6] Consider using a weaker base or a non-alcoholic solvent system.

  • Avoid Protodeboronation:

    • Explanation: The boronic acid can be converted back to the corresponding arene through protodeboronation, especially in the presence of water and a strong base.

    • Protocol:

      • Use anhydrous conditions: While some water can be beneficial in Suzuki reactions, excessive water can lead to protodeboronation. Use anhydrous solvents and handle reagents in a dry environment.

      • Optimize the base: A very strong base can accelerate protodeboronation. Consider screening different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) to find the optimal balance for your specific substrates.

Issue 2: I'm observing an unexpected peak in my NMR/LC-MS that corresponds to a regioisomer of my product.

Potential Causes and Solutions:

The formation of regioisomers is a common challenge in pyrazole synthesis, particularly when using unsymmetrical starting materials.

Troubleshooting Steps:

  • Control Regioselectivity in Pyrazole Ring Formation:

    • Explanation: If you are synthesizing the 1-methyl-pyrazole core, for instance, via a Knorr-type synthesis using methylhydrazine and a 1,3-dicarbonyl compound, two regioisomers can form.[8][9] The regioselectivity is influenced by the steric and electronic properties of the substituents on the dicarbonyl compound and the reaction conditions.[10]

    • Protocol:

      • Optimize reaction conditions: The choice of solvent and temperature can influence the regioselectivity. For example, using fluorinated alcohols as solvents has been shown to improve regioselectivity in some pyrazole syntheses.[11]

      • Purification: If regioisomer formation is unavoidable, careful column chromatography is often required for separation.[12] Developing a robust HPLC or GC method can help in quantifying the isomeric ratio and optimizing the separation.

  • Consider N-Arylation vs. C-Arylation:

    • Explanation: In some cross-coupling approaches, there is a possibility of N-arylation of the pyrazole ring instead of or in addition to the desired C-arylation, leading to isomeric byproducts.[13][14]

    • Protocol:

      • Protect the pyrazole nitrogen: If N-arylation is a competing reaction, protecting the N-H of the pyrazole ring before the C-C coupling step can be an effective strategy.

      • Ligand and catalyst selection: The choice of catalyst and ligand system can significantly influence the selectivity between C-N and C-C bond formation.[15][16]

Issue 3: My final product is colored, even after initial purification.

Potential Causes and Solutions:

Colored impurities in pyrazole synthesis can often arise from side reactions involving the hydrazine starting material or the degradation of reaction components.[8]

Troubleshooting Steps:

  • Charcoal Treatment:

    • Protocol: Dissolve the crude product in a suitable organic solvent, add a small amount of activated charcoal, and stir for 15-30 minutes. The charcoal can adsorb colored impurities. Filter the mixture through a pad of celite to remove the charcoal and then proceed with further purification like recrystallization.[12]

  • Recrystallization:

    • Protocol: This is a powerful technique for removing small amounts of impurities, including colored ones. The ideal recrystallization solvent will dissolve your product well at elevated temperatures but poorly at room temperature, while the impurities remain soluble at lower temperatures.[12]

  • Silica Gel Plug Filtration:

    • Protocol: Dissolve your compound in a minimal amount of a relatively non-polar solvent and pass it through a short plug of silica gel. Highly colored, polar impurities may be retained on the silica gel.[12]

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent and versatile method is the Suzuki-Miyaura cross-coupling reaction. This typically involves the reaction of a 1-methyl-4-halopyrazole (e.g., 1-methyl-4-iodopyrazole) with 4-bromophenylboronic acid, or vice versa, in the presence of a palladium catalyst, a phosphine ligand, and a base.

Q2: What are the key byproducts to look out for in a Suzuki-Miyaura synthesis of this compound?

A2: The primary byproducts to monitor are:

  • Homocoupled products: Biphenyls formed from the coupling of two boronic acid molecules.[1][2][17]

  • Dehalogenated arenes: The product of the aryl halide losing its halogen atom.[5][6][18]

  • Protodeboronated arenes: The boronic acid is replaced by a hydrogen atom.

  • Unreacted starting materials: Incomplete conversion will leave starting materials in your crude product.

Q3: How can I best purify the final product?

A3: A combination of purification techniques is often most effective:

  • Aqueous workup: To remove inorganic salts and water-soluble impurities.

  • Column chromatography: This is a highly effective method for separating the desired product from byproducts and unreacted starting materials. A gradient of ethyl acetate in hexanes on silica gel is a common starting point for pyrazole purification.[12]

  • Recrystallization: For obtaining a highly pure, crystalline final product.[12]

  • Acid-base extraction: Pyrazoles are basic and can be protonated with an acid to form a water-soluble salt. This allows for the separation from non-basic impurities. The pyrazole can then be recovered by neutralization.[19]

Visualizing Reaction Pathways and Byproduct Formation

To better understand the chemical transformations and potential pitfalls, the following diagrams illustrate the key reaction pathways.

Suzuki-Miyaura Catalytic Cycle and Common Side Reactions

Suzuki_Miyaura_Byproducts Pd0 Pd(0)L_n OxAdd Oxidative Addition Complex Pd0->OxAdd Transmetal Transmetalation Complex OxAdd->Transmetal Transmetalation Dehalogenation Dehalogenation (1-methylpyrazole) OxAdd->Dehalogenation [H] source (e.g., solvent, base) RedElim Reductive Elimination Complex Transmetal->RedElim RedElim->Pd0 Reductive Elimination Product This compound RedElim->Product ArylHalide 1-methyl-4-iodopyrazole ArylHalide->OxAdd Oxidative Addition BoronicAcid 4-bromophenylboronic acid BoronicAcid->Transmetal Homocoupling Homocoupling (4,4'-dibromobiphenyl) BoronicAcid->Homocoupling O2, Pd(II) Protodeboronation Protodeboronation (Bromobenzene) BoronicAcid->Protodeboronation H2O, base

Caption: Suzuki-Miyaura cycle and major byproduct pathways.

Knorr Pyrazole Synthesis and Regioisomer Formation

Knorr_Synthesis Dicarbonyl Unsymmetrical 1,3-Dicarbonyl Addition Condensation Dicarbonyl->Addition Methylhydrazine Methylhydrazine Methylhydrazine->Addition Isomer1 Regioisomer 1 Addition->Isomer1 Attack at C1 Isomer2 Regioisomer 2 Addition->Isomer2 Attack at C3

Caption: Formation of regioisomers in Knorr pyrazole synthesis.

References

Technical Support Center: Resolving Solubility Issues of 4-(4-Bromophenyl)-1-methyl-1H-pyrazole in Aqueous Media

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-(4-Bromophenyl)-1-methyl-1H-pyrazole. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the aqueous solubility of this compound. Poor water solubility is a common hurdle in drug discovery and development, often leading to difficulties in performing biological assays and achieving desired therapeutic concentrations. This resource provides a structured, in-depth approach to systematically troubleshoot and resolve these solubility issues.

Compound Profile: this compound

Understanding the physicochemical properties of a compound is the first step in addressing its solubility challenges. Below is a summary of the available and predicted properties for this compound.

PropertyValueSource & Notes
Molecular Formula C₁₀H₉BrN₂PubChem[1]
Molecular Weight 237.10 g/mol PubChem[1]
Appearance Light yellow to brown SolidChemicalBook[2]
Predicted pKa 1.44 ± 0.10ChemicalBook[2] (This indicates it is a very weak base)
Predicted XLogP3 3.2PubChem[1] (A measure of hydrophobicity; a value >3 suggests poor aqueous solubility)
Predicted Boiling Point 345.3 ± 25.0 °CChemicalBook[2]

The high XLogP3 value and the presence of the hydrophobic bromophenyl group are strong indicators of poor aqueous solubility, a common issue for many pyrazole derivatives.[3][4]

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions and roadblocks researchers face when working with this compound.

Q1: I'm trying to dissolve this compound directly in my aqueous buffer (e.g., PBS), but it's not dissolving. Why?

A1: Based on its chemical structure and a high predicted XLogP3 of 3.2, this compound is a hydrophobic ("water-fearing") molecule.[1] Such compounds have very limited solubility in aqueous systems because they cannot form favorable interactions (like hydrogen bonds) with water molecules. The energy required to break the compound's crystal lattice structure is not compensated by the energy released when it interacts with water.[5]

Q2: I first dissolved the compound in an organic solvent like DMSO, but it precipitated immediately when I diluted it into my aqueous experimental medium. What is happening?

A2: This is a classic issue known as "precipitation upon dilution." While your compound is soluble in a water-miscible organic solvent like DMSO, this solvent system is not the final environment for your experiment. When you introduce this concentrated stock into a large volume of aqueous buffer, the percentage of the organic solvent drops dramatically. The solvent environment is now predominantly aqueous, and since the compound is not soluble in water, it crashes out of the solution. Using a co-solvent is a valid strategy, but the final concentration of the organic solvent must be high enough to maintain solubility, which may not be compatible with your biological system.[6]

Q3: Can I just heat the mixture to get it to dissolve?

A3: Heating can increase the rate of dissolution and the solubility of many compounds.[5] However, for highly insoluble compounds, the effect may be minimal, and the compound will likely precipitate out again as the solution cools to your experimental temperature (e.g., room temperature or 37°C). Furthermore, prolonged heating can risk degradation of the compound. While it can be a part of a broader solubilization strategy, it is rarely a standalone solution for this type of molecule.

Q4: Is it possible to adjust the pH to improve the solubility of my compound?

A4: Adjusting the pH is a common and effective technique for ionizable compounds (weak acids or weak bases).[6] The pyrazole ring system can be protonated, making it act as a base. However, the predicted pKa of this compound is approximately 1.44.[2] This means it is a very weak base, and you would need to lower the pH to around 1.44 or below to protonate a significant portion of the molecules and form a more soluble salt. Such a low pH is generally not compatible with most biological experiments. Therefore, pH adjustment alone is unlikely to be a viable strategy.

Part 2: Systematic Troubleshooting Guide

Follow these steps to systematically identify an appropriate solvent system for your compound.

Workflow: Solubility Enhancement Strategy

G A Start: Undissolved Compound B Step 1: Baseline Solubility Assessment (Protocol 1) A->B C Is solubility sufficient for your needs? B->C D Yes C->D Yes E No C->E No J Proceed with Experiment D->J F Step 2: Co-solvent Screening (Protocol 2) E->F G Step 3: Surfactant Screening (Protocol 3) F->G If co-solvents are insufficient or incompatible I Step 5: Analytical Quantification (Protocol 5) F->I H Step 4: Cyclodextrin Complexation (Protocol 4) G->H If surfactants interfere with the assay G->I H->I K Select best formulation and quantify I->K K->J

Caption: A logical workflow for tackling solubility issues.

Protocol 1: Baseline Aqueous Solubility Assessment

Objective: To determine the approximate solubility of this compound in your primary aqueous medium.

Methodology:

  • Preparation: Add an excess amount of the solid compound (e.g., 1-2 mg) to a known volume (e.g., 1 mL) of your aqueous buffer (e.g., PBS, pH 7.4) in a glass vial.

  • Equilibration: Seal the vial and agitate the suspension at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours. This allows the solution to reach equilibrium. A shaker or rotator is ideal.

  • Separation: After equilibration, let the vial stand to allow undissolved solid to settle. Centrifuge the sample at high speed (e.g., >10,000 x g) for 15-20 minutes to pellet any remaining solid.

  • Sampling: Carefully collect an aliquot of the clear supernatant. Be cautious not to disturb the pellet.

  • Quantification: Dilute the supernatant with a suitable organic solvent (e.g., methanol or acetonitrile) and quantify the concentration of the dissolved compound using a pre-developed analytical method, such as RP-HPLC with UV detection (see Part 3 for guidance).

Interpretation: This will give you the equilibrium solubility in µg/mL or µM. You can then decide if this concentration is sufficient for your experiments. For most cell-based assays, concentrations in the low micromolar range are often required.

Protocol 2: Co-solvent Formulation

Causality: Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system.[6] This reduction in polarity lowers the energy penalty for solvating a hydrophobic molecule like this compound, thereby increasing its solubility.[7]

G cluster_0 Aqueous Medium cluster_1 Co-solvent System water Water Molecules drug_insol Insoluble Drug (Precipitate) water->drug_insol High Polarity Environment cosolvent Co-solvent Molecules drug_sol Solubilized Drug cosolvent->drug_sol Reduced Polarity, Favorable Interaction drug_insol->water Poor Interaction G cluster_0 micelle Micelle water Aqueous Medium micelle->water Dispersed in hydrophobic_core Hydrophobic Core hydrophobic_core->micelle hydrophilic_shell Hydrophilic Shell hydrophilic_shell->micelle drug Drug Molecule drug->hydrophobic_core Partitions into core G cluster_0 cyclodextrin Cyclodextrin complex Soluble Inclusion Complex cyclodextrin->complex hydrophobic_cavity Hydrophobic Cavity hydrophobic_cavity->cyclodextrin hydrophilic_exterior Hydrophilic Exterior hydrophilic_exterior->cyclodextrin drug Drug Molecule drug->hydrophobic_cavity Encapsulated drug->complex

References

stability testing of 4-(4-Bromophenyl)-1-methyl-1h-pyrazole under different conditions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Stability Testing of 4-(4-Bromophenyl)-1-methyl-1H-pyrazole

Welcome to the technical support center for the stability testing of this compound. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance on establishing a robust stability-indicating method for this compound. Given the limited publicly available stability data for this compound, this document synthesizes regulatory expectations with foundational principles of organic chemistry to propose a comprehensive stability testing strategy.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the stability testing of this compound, providing the scientific rationale behind each experimental design.

Q1: Why is stability testing essential for this compound?

A1: Stability testing is a critical component of drug development and is mandated by regulatory agencies worldwide. The purpose is to provide evidence on how the quality of a drug substance varies over time under the influence of environmental factors such as temperature, humidity, and light.[1] This data is used to establish a re-test period for the drug substance and recommended storage conditions, ensuring its safety and efficacy throughout its lifecycle.

Q2: What are forced degradation studies and why are they necessary?

A2: Forced degradation, or stress testing, involves subjecting the drug substance to conditions more severe than accelerated stability testing.[2][3] These studies are crucial for several reasons:

  • Elucidation of Degradation Pathways: They help to identify potential degradation products and understand the chemical breakdown pathways of the molecule.[2][3]

  • Development of Stability-Indicating Methods: The degradation products generated are used to develop and validate an analytical method (typically HPLC) that can separate and quantify the active pharmaceutical ingredient (API) from its degradants. This ensures the method is "stability-indicating."[4][5]

  • Understanding Molecular Stability: It provides insights into the intrinsic stability of the molecule and helps in developing a stable formulation.[2]

Q3: What are the typical stress conditions used in forced degradation studies?

A3: Based on the International Council for Harmonisation (ICH) guidelines, the typical stress conditions include:

  • Acid and Base Hydrolysis: To evaluate stability in acidic and alkaline environments.

  • Oxidation: To assess susceptibility to oxidative degradation.

  • Thermal Stress: To determine the effect of high temperatures.

  • Photostability: To evaluate the impact of light exposure.[6][7]

Q4: What is a "stability-indicating method," and why is it important?

A4: A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the active ingredient's concentration without interference from degradation products, process impurities, or other excipients.[8] Its importance lies in its ability to provide a true measure of the drug's stability, ensuring that any observed decrease in the active ingredient's concentration is due to degradation and not an artifact of the analytical method.

Q5: What is "mass balance" in the context of stability studies?

A5: Mass balance is the process of adding the assay value of the parent drug and the levels of its degradation products to see how closely the sum approaches 100% of the initial value, considering the margin of analytical error.[9] Achieving good mass balance (typically within 95-105%) provides confidence that all major degradation products have been detected and that the analytical method is accurate.[10][11]

Part 2: Hypothetical Degradation Pathways of this compound

Due to the absence of specific degradation data for this compound, we can hypothesize potential degradation pathways based on its chemical structure, which features a substituted pyrazole ring and a bromophenyl group.

  • Hydrolytic Degradation: The pyrazole ring is generally stable to hydrolysis due to its aromatic character. However, under extreme pH and temperature conditions, cleavage of the ring could occur. Pyrazoles are weakly basic and can be protonated by strong acids.[12]

  • Oxidative Degradation: The pyrazole ring can be susceptible to oxidation, potentially leading to ring-opened products or the formation of N-oxides. The methyl group on the pyrazole nitrogen could also be a site of oxidation.

  • Photolytic Degradation: The bromophenyl moiety is a potential chromophore that can absorb UV light. This could lead to the homolytic cleavage of the carbon-bromine bond, generating radical species that could lead to a variety of degradation products. Photodegradation is a known fate for polybrominated diphenyl ethers.[1]

  • Thermal Degradation: High temperatures can provide the energy needed to initiate various degradation reactions. For N-methylpyrazole, thermal decomposition can be complex.[13][14] The overall stability will depend on the weakest bond in the molecule.

Part 3: Experimental Protocol for a Forced Degradation Study

This section provides a detailed, step-by-step methodology for conducting a forced degradation study on this compound.

Objective: To generate potential degradation products of this compound under various stress conditions to facilitate the development of a stability-indicating analytical method.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 N and 1 N

  • Sodium hydroxide (NaOH), 0.1 N and 1 N

  • Hydrogen peroxide (H₂O₂), 3%

  • HPLC grade water, methanol, and acetonitrile

  • Suitable volumetric flasks and pipettes

  • pH meter

  • HPLC system with a UV detector or a photodiode array (PDA) detector

  • Photostability chamber

  • Oven

Step-by-Step Protocol:
  • Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 N HCl.

    • Keep the solution at 60°C for 24 hours.

    • At appropriate time points (e.g., 2, 4, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 N NaOH, and dilute to a suitable concentration with the mobile phase for HPLC analysis.

    • If no degradation is observed, repeat the experiment with 1 N HCl.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH.

    • Keep the solution at 60°C for 24 hours.

    • At appropriate time points, withdraw an aliquot, neutralize with an equivalent amount of 0.1 N HCl, and dilute for HPLC analysis.

    • If no degradation is observed, repeat the experiment with 1 N NaOH.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

    • Keep the solution at room temperature, protected from light, for 24 hours.

    • At appropriate time points, withdraw an aliquot and dilute for HPLC analysis.

  • Thermal Degradation (Solid State):

    • Place a known amount of solid this compound in a vial.

    • Expose the solid to 80°C in an oven for 48 hours.

    • At appropriate time points, withdraw a sample, dissolve it in a suitable solvent, and dilute for HPLC analysis.

  • Photolytic Degradation:

    • Expose a solution of the drug substance (e.g., 1 mg/mL in methanol) and the solid drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

    • A control sample should be protected from light with aluminum foil.

    • At the end of the exposure, analyze the samples by HPLC.

  • Control Samples: For each stress condition, prepare a control sample of the drug substance in the same solvent system but without the stressor, and keep it under the same temperature conditions.

Workflow for Forced Degradation Study

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis API This compound Stock Prepare 1 mg/mL Stock Solution API->Stock Thermal Thermal (Solid) (80°C) API->Thermal Photo Photolytic (ICH Q1B) API->Photo Acid Acid Hydrolysis (0.1N/1N HCl, 60°C) Stock->Acid Base Base Hydrolysis (0.1N/1N NaOH, 60°C) Stock->Base Oxidation Oxidation (3% H₂O₂, RT) Stock->Oxidation Stock->Photo Sampling Sample at Time Points Acid->Sampling Base->Sampling Oxidation->Sampling Thermal->Sampling Photo->Sampling Neutralize Neutralize (if needed) Sampling->Neutralize Dilute Dilute to Target Conc. Neutralize->Dilute HPLC HPLC Analysis Dilute->HPLC Data Data HPLC->Data Evaluate Degradation & Mass Balance Mass_Balance_Troubleshooting start Poor Mass Balance (<95% or >105%) q1 Are there any non-UV absorbing degradants suspected? start->q1 a1_yes Use alternative detection (e.g., LC-MS, CAD) q1->a1_yes Yes a1_no Proceed to next check q1->a1_no No end_node Re-evaluate Mass Balance a1_yes->end_node q2 Is chromatographic resolution adequate? a1_no->q2 a2_yes Proceed to next check q2->a2_yes Yes a2_no Optimize HPLC method (gradient, column, mobile phase) q2->a2_no No q3 Could degradants be volatile or adsorbed? a2_yes->q3 a2_no->end_node a3_yes Use headspace GC for volatiles. Check for recovery from vials. q3->a3_yes Yes a3_no Proceed to next check q3->a3_no No a3_yes->end_node q4 Are response factors of degradants known? a3_no->q4 a4_yes Apply correction factors to quantification q4->a4_yes Yes a4_no Isolate degradants and determine response factors q4->a4_no No a4_yes->end_node a4_no->end_node

References

Technical Support Center: Analytical Methods for Impurity Detection in 4-(4-Bromophenyl)-1-methyl-1h-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of 4-(4-Bromophenyl)-1-methyl-1h-pyrazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the detection and quantification of impurities in this active pharmaceutical ingredient (API). The information herein is structured to offer not just procedural steps, but also the scientific rationale behind them, ensuring robust and reliable analytical outcomes.

Frequently Asked Questions (FAQs)

General Inquiries

Q1: What are the most common types of impurities I should expect when analyzing this compound?

A1: Impurities in this compound can originate from several sources, including the synthesis process, degradation, and storage. Common impurities may include:

  • Starting materials and reagents: Unreacted starting materials or residual reagents from the synthesis.

  • Intermediates: Incomplete reactions can lead to the presence of synthetic intermediates.

  • By-products: Side reactions occurring during synthesis can generate structurally related compounds. A common synthetic route for pyrazoles is the Knorr pyrazole synthesis, which can result in regioisomers if unsymmetrical starting materials are used.[1]

  • Degradation products: The API may degrade over time due to factors like light, heat, or humidity.[2]

  • Isomers: Positional isomers, such as 3-(4-Bromophenyl)-1-methyl-1H-pyrazole, could be present.

Q2: Which analytical technique is most suitable for routine impurity profiling of this compound?

A2: For routine quality control and impurity profiling, High-Performance Liquid Chromatography (HPLC) is the most widely used and recommended technique.[3][4] HPLC, particularly in the reversed-phase mode, offers excellent resolution, sensitivity, and reproducibility for separating the main compound from its potential impurities.[5] Coupling HPLC with a UV detector provides a robust method for quantification.[5]

Q3: When should I consider using more advanced techniques like LC-MS or GC-MS?

A3: While HPLC-UV is excellent for routine analysis, more advanced techniques are crucial in specific scenarios:

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the preferred method for identifying unknown impurities.[3][6][7] LC-MS provides molecular weight information, which is critical for structural elucidation.[7] It is particularly useful when an impurity does not have a UV chromophore or when co-elution is suspected.[8]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for volatile and semi-volatile impurities.[1] If you suspect the presence of residual solvents or volatile by-products from the synthesis, GC-MS is the ideal analytical tool.[1] The fragmentation patterns obtained from mass spectrometry aid in the unambiguous identification of isomers.[1]

Q4: What are the regulatory guidelines I need to follow for analytical method validation for impurity detection?

A4: The International Council for Harmonisation (ICH) guidelines are the global standard for analytical method validation.[9] Specifically, ICH Q2(R2) provides a comprehensive framework for validating analytical procedures, outlining parameters such as accuracy, precision, specificity, linearity, range, and robustness.[10][11][12] For impurities, it is also crucial to consider the reporting, identification, and qualification thresholds outlined in ICH Q3B(R2) .[2]

Troubleshooting Guides

HPLC Analysis Troubleshooting

Q5: I am observing peak tailing for my main this compound peak. What could be the cause and how can I fix it?

A5: Peak tailing in HPLC is a common issue that can compromise resolution and integration accuracy. Here are the likely causes and solutions:

  • Cause 1: Secondary Interactions with Residual Silanols: The stationary phase in C18 columns can have residual acidic silanol groups that interact with basic analytes, causing tailing.[13]

    • Solution:

      • Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to pH 3.0 with phosphoric acid) can suppress the ionization of silanol groups, minimizing these interactions.[5]

      • Use a Mobile Phase Additive: Adding a competing base, like triethylamine (TEA), to the mobile phase can mask the active silanol sites. However, with modern high-purity silica columns, this is often unnecessary.[13]

      • Increase Buffer Concentration: A higher buffer concentration can also help to minimize silanol interactions.[13]

  • Cause 2: Column Overload: Injecting too much sample can lead to peak distortion, including tailing.[13][14]

    • Solution: Reduce the sample concentration or the injection volume.

  • Cause 3: Column Degradation: Over time, the stationary phase can degrade, leading to poor peak shape.

    • Solution: Replace the column with a new one of the same type.

Q6: My retention times are shifting between injections. What should I investigate?

A6: Retention time instability can make peak identification and quantification unreliable. The following are common culprits:

  • Cause 1: Inconsistent Mobile Phase Composition: Even minor variations in the mobile phase preparation can lead to significant shifts in retention time.[14]

    • Solution: Ensure the mobile phase is prepared fresh and accurately. Always degas the mobile phase to prevent bubble formation, which can affect pump performance.[14]

  • Cause 2: Fluctuating Column Temperature: Temperature affects the viscosity of the mobile phase and the kinetics of partitioning, leading to retention time shifts.[14]

    • Solution: Use a column oven to maintain a constant and consistent temperature.

  • Cause 3: Pump Issues: A malfunctioning pump can deliver an inconsistent flow rate.

    • Solution: Check for leaks in the pump seals and ensure the check valves are functioning correctly.[14]

  • Cause 4: Column Equilibration: Insufficient equilibration time with the mobile phase before the first injection can cause retention times to drift.

    • Solution: Equilibrate the column for at least 30 minutes or until a stable baseline is achieved before starting the analytical run.[5]

Q7: I am seeing unexpected peaks (ghost peaks) in my chromatogram. Where are they coming from?

A7: Ghost peaks are extraneous peaks that can interfere with the analysis. Their origin can be traced to several sources:

  • Cause 1: Contaminated Mobile Phase: Impurities in the solvents or additives used to prepare the mobile phase can appear as peaks, especially in gradient elution.

    • Solution: Use only high-purity, HPLC-grade solvents and reagents.[14] Prepare the mobile phase fresh daily.

  • Cause 2: Sample Carryover: Residual sample from a previous injection can elute in a subsequent run.

    • Solution: Ensure the injector and autosampler needle are properly cleaned between injections. A robust needle wash procedure is essential.[14]

  • Cause 3: Impurities in the Sample Diluent: The solvent used to dissolve the sample may contain impurities.

    • Solution: Run a blank injection of the diluent alone to check for any interfering peaks.[5]

LC-MS and GC-MS Troubleshooting

Q8: I am having trouble getting a good mass spectrum for a low-level impurity using LC-MS. What can I do to improve sensitivity?

A8: Low sensitivity in LC-MS can be a significant challenge. Here are some strategies to enhance it:

  • Optimize Ionization Source Parameters: The settings of the electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source, such as capillary voltage, gas flow rates, and temperature, have a major impact on signal intensity. Systematically optimize these parameters for your analyte.

  • Select the Appropriate Mobile Phase Additives: The choice of mobile phase additive can significantly affect ionization efficiency. For positive ion mode, additives like formic acid or ammonium formate are commonly used. For negative ion mode, ammonium acetate or a small amount of a volatile base may be beneficial.

  • Use High-Resolution Mass Spectrometry (HRMS): HRMS instruments, like Q-TOF or Orbitrap, offer higher sensitivity and selectivity, which can help in detecting trace-level impurities.[15]

  • Sample Preparation: Concentrate the sample if possible, but be mindful of concentrating interfering matrix components as well.

Q9: My GC-MS analysis of pyrazole isomers is showing poor separation. How can I improve the resolution?

A9: Separating isomers, especially regioisomers, can be challenging due to their similar physicochemical properties.[1] Here are some tips to improve resolution in GC-MS:

  • Optimize the GC Oven Temperature Program: A slower temperature ramp rate can often improve the separation of closely eluting peaks.[1]

  • Select the Appropriate GC Column: A longer column or a column with a different stationary phase chemistry can provide better selectivity for the isomers. A DB-5ms or equivalent 5% phenyl-methylpolysiloxane column is a good starting point for pyrazole analysis.[1]

  • Adjust the Carrier Gas Flow Rate: Optimizing the linear velocity of the carrier gas (typically helium) can enhance column efficiency.[1]

Experimental Protocols

Protocol 1: HPLC Method for Impurity Profiling of this compound

This protocol provides a starting point for developing a robust HPLC method for the quantitative determination of impurities.

1. Instrumentation and Materials

  • High-Performance Liquid Chromatograph (HPLC) with a UV detector

  • Data acquisition and processing software

  • Analytical balance

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm)

  • This compound reference standard and sample

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Potassium dihydrogen phosphate (KH₂PO₄) (AR grade)

  • Orthophosphoric acid (AR grade)

  • Water (HPLC grade)

2. Chromatographic Conditions

ParameterCondition
Column C18, 150 x 4.6 mm, 5 µm
Mobile Phase A: Phosphate Buffer (pH 3.0) B: Acetonitrile
Gradient Time (min)
0
20
25
26
30
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL
Diluent Acetonitrile:Water (50:50, v/v)

3. Reagent Preparation

  • Phosphate Buffer (pH 3.0): Dissolve 2.72 g of KH₂PO₄ in 1000 mL of HPLC grade water. Adjust the pH to 3.0 with orthophosphoric acid.[5]

  • Standard Solution (100 µg/mL): Accurately weigh about 10 mg of the this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Sample Solution (1 mg/mL): Accurately weigh about 10 mg of the sample and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with the diluent. Filter the solution through a 0.45 µm syringe filter before injection.

4. System Suitability Before sample analysis, perform a system suitability test to ensure the chromatographic system is performing adequately.

  • Inject the standard solution five times.

  • The relative standard deviation (RSD) for the peak area and retention time of the main peak should be ≤ 2.0%.

  • The theoretical plates for the main peak should be ≥ 2000.

  • The tailing factor for the main peak should be ≤ 2.0.

5. Data Analysis Calculate the percentage of each impurity using the area normalization method:

% Impurity = (Area of Impurity Peak / Total Area of All Peaks) x 100

Visualizations

Logical Workflow for HPLC Troubleshooting

HPLC_Troubleshooting start Problem Observed in HPLC Chromatogram peak_shape Poor Peak Shape? start->peak_shape retention_time Retention Time Shift? peak_shape->retention_time No tailing Tailing peak_shape->tailing Yes, Tailing fronting Fronting peak_shape->fronting Yes, Fronting splitting Splitting peak_shape->splitting Yes, Splitting ghost_peaks Ghost Peaks? retention_time->ghost_peaks No check_mobile_phase Prepare Fresh Mobile Phase & Degas retention_time->check_mobile_phase Yes end Problem Resolved ghost_peaks->end No check_mp_purity Use HPLC-Grade Solvents ghost_peaks->check_mp_purity Yes check_silanol Adjust pH / Use Additive tailing->check_silanol check_solvent_strength Match Sample Solvent to Mobile Phase fronting->check_solvent_strength check_column_inlet Check for Clog / Void splitting->check_column_inlet check_overload Reduce Sample Concentration check_silanol->check_overload check_column_health Replace Column check_overload->check_column_health check_column_health->end check_solvent_strength->end check_column_inlet->end check_temp Use Column Oven check_mobile_phase->check_temp check_pump Inspect Pump Seals & Check Valves check_temp->check_pump check_equilibration Ensure Sufficient Equilibration Time check_pump->check_equilibration check_equilibration->end check_carryover Improve Needle Wash check_mp_purity->check_carryover check_diluent Run Diluent Blank check_carryover->check_diluent check_diluent->end

Caption: A decision tree for troubleshooting common HPLC issues.

General Workflow for Impurity Identification

Impurity_Identification start Unknown Peak Detected in HPLC-UV lcms_analysis Perform LC-MS Analysis start->lcms_analysis get_mw Determine Molecular Weight lcms_analysis->get_mw propose_structure Propose Potential Structure(s) get_mw->propose_structure nmr_analysis Isolate Impurity and Perform NMR Analysis propose_structure->nmr_analysis confirm_structure Confirm Structure nmr_analysis->confirm_structure end Impurity Identified confirm_structure->end Yes synthesize_standard Synthesize Reference Standard confirm_structure->synthesize_standard No / Ambiguous synthesize_standard->nmr_analysis

Caption: A typical workflow for the structural elucidation of an unknown impurity.

References

Technical Support Center: Overcoming Catalyst Deactivation in Cross-Coupling Reactions Involving 4-(4-Bromophenyl)-1-methyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals. This guide is designed to provide expert insights and practical troubleshooting strategies for palladium-catalyzed cross-coupling reactions involving the substrate 4-(4-Bromophenyl)-1-methyl-1H-pyrazole. Catalyst deactivation is a frequent challenge in the synthesis of complex molecules, particularly when working with heteroaromatic systems.[1][2][3] This document offers a structured, question-and-answer approach to diagnose and resolve common issues, ensuring the robustness and success of your synthetic endeavors.

Frequently Asked Questions (FAQs)

Q1: Why is catalyst deactivation a common issue with N-methylpyrazole substrates like this compound?

A1: The primary challenge arises from the pyrazole moiety itself. The nitrogen atoms in the pyrazole ring possess lone pairs of electrons that can strongly coordinate to the palladium catalyst's active metal center.[4][5] This coordination can act as a form of catalyst poisoning, blocking the sites required for the catalytic cycle to proceed and leading to a significant drop in activity.[4] This issue is particularly prevalent in palladium-catalyzed reactions such as Suzuki-Miyaura, Heck, and Buchwald-Hartwig aminations.[4]

Q2: What are the immediate visual signs of catalyst deactivation in my reaction?

A2: The most common visual indicator of catalyst deactivation is the formation of "palladium black," which is a precipitate of metallic palladium nanoparticles.[6][7] This occurs when the active Pd(0) species agglomerates and falls out of the catalytic cycle.[6][8] Other signs include a stalled reaction (no further consumption of starting material), a noticeable decrease in reaction rate, or a change in the color of the reaction mixture that is inconsistent with a productive reaction.[4]

Q3: My reaction has stalled. What are the first things I should check?

A3: When a reaction stalls, a systematic check of your setup and reagents is crucial.[9]

  • Inert Atmosphere: Palladium catalysts, particularly the active Pd(0) species, are highly sensitive to oxygen.[4][10] Ensure your reaction vessel was rigorously degassed and is maintained under a positive pressure of a high-purity inert gas like argon or nitrogen.[11]

  • Reagent Purity: Verify the purity of your this compound, the coupling partner (e.g., boronic acid), and the base. Impurities can act as catalyst poisons.[4][12]

  • Solvent Quality: Use anhydrous, degassed solvents. Water and oxygen can contribute significantly to catalyst deactivation.[4][13]

Q4: Can the choice of palladium precatalyst influence deactivation?

A4: Absolutely. The stability and ease of activation of the precatalyst are critical.

  • Pd(II) vs. Pd(0) Sources: Pd(II) sources like Pd(OAc)₂ or PdCl₂(dppf) are often more stable to air but require in-situ reduction to the active Pd(0) species.[6] Inefficient reduction can lead to lower concentrations of the active catalyst and the presence of residual Pd(II), which can promote side reactions like homocoupling.[6] Using a pre-activated Pd(0) source, such as Pd₂(dba)₃ or Pd(PPh₃)₄, can sometimes be advantageous, but these can be less stable on the shelf.[6]

  • Precatalysts with Integrated Ligands: Modern precatalysts, such as those developed by Buchwald, incorporate the ligand and are designed for rapid and efficient generation of the active catalyst, which can improve consistency.

Troubleshooting Guide: From Diagnosis to Solution

This section provides a problem-oriented approach to resolving specific issues encountered during cross-coupling reactions with this compound.

Issue 1: Low to No Product Yield, Starting Material Remains

This is the most common problem and often points directly to a deactivated catalyst.

Root Cause Analysis & Mitigation Strategies
  • Cause A: Catalyst Poisoning by Pyrazole Nitrogen. The N2 nitrogen of the pyrazole ring can bind to the palladium center, inhibiting substrate binding or subsequent steps in the catalytic cycle.

    • Solution 1: Employ Bulky, Electron-Rich Ligands. Sterically hindered and electron-donating ligands are essential.[14][15] They form stable, active complexes with palladium that are less susceptible to inhibition by the pyrazole nitrogen. They also promote the crucial, often rate-limiting, oxidative addition and reductive elimination steps.[15]

      • Recommended Ligands: Buchwald-type biaryl phosphine ligands such as XPhos, SPhos, and RuPhos are excellent starting points.[14][16] N-heterocyclic carbenes (NHCs) are also known for forming highly stable and active palladium complexes.[4]

Ligand TypeKey CharacteristicsRecommended Ligands
Biaryl Phosphines Bulky, electron-rich, promote fast reductive elimination.[14]XPhos, SPhos, RuPhos, BrettPhos[14][16]
N-Heterocyclic Carbenes (NHCs) Strong σ-donors, form very stable Pd complexes, resistant to poisoning.[4]IPr, IMes
  • Cause B: Oxidative Degradation of Catalyst/Ligand. The presence of trace oxygen can lead to the formation of inactive palladium oxides or phosphine oxides.[7][10]

    • Solution 2: Rigorous Deoxygenation Protocol. Standard sparging with an inert gas may not be sufficient.[11] The "freeze-pump-thaw" method is highly recommended for complete oxygen removal from the solvent.

Experimental Protocol: Rigorous Reaction Setup
  • Glassware: Oven-dry all glassware overnight and allow it to cool in a desiccator or under a stream of inert gas.

  • Reagent Preparation: Add the solid reagents (this compound, boronic acid/ester, and base) to the reaction flask.

  • Inerting the Vessel: Seal the flask with a septum. Evacuate the flask under high vacuum for 5-10 minutes, then backfill with high-purity argon or nitrogen. Repeat this cycle three times.[11]

  • Solvent Addition: Add the degassed solvent via syringe under a positive pressure of inert gas.

  • Final Degassing: Bubble inert gas through the stirred reaction mixture for 15-20 minutes.

  • Catalyst Addition: Under a positive flow of inert gas, quickly add the palladium precatalyst and ligand.

Issue 2: Formation of Palladium Black and Stalled Reaction

The appearance of a black precipitate indicates that the palladium catalyst has agglomerated and is no longer active in the solution.[6][7]

Root Cause Analysis & Mitigation Strategies
  • Cause A: Catalyst Instability. The catalytically active L-Pd(0) species can be unstable, especially at elevated temperatures or with certain ligands, leading to the formation of palladium black.[7]

    • Solution 1: Optimize Ligand-to-Metal Ratio. For catalysts generated in situ (e.g., from Pd₂(dba)₃ and a ligand), using a slight excess of the phosphine ligand (e.g., 1.1-1.5 equivalents of ligand per palladium atom) can help stabilize the active species in solution.[11]

    • Solution 2: Lower the Reaction Temperature. High temperatures can accelerate catalyst decomposition.[4] If possible, screen for a more active catalyst system that allows for lower reaction temperatures.

    • Solution 3: Switch to a More Stabilizing Ligand. Bidentate ligands like Xantphos or dppf can sometimes offer greater stability compared to monodentate ligands, although this may come at the cost of reactivity for challenging substrates.[7]

  • Cause B: Incorrect Stoichiometry in Telescoped Reactions. In multi-step, one-pot reactions like a Miyaura borylation followed by a Suzuki coupling, incorrect stoichiometry can cause the palladium to precipitate after the first step.[17]

    • Solution 4: Control the Limiting Reagent. If performing a borylation/Suzuki sequence, using the boron compound as the limiting reagent in the first step can prevent palladium blackout and lead to a more consistent second coupling step.[17]

Issue 3: Significant Homocoupling of the Boronic Acid Partner

This side reaction consumes your nucleophile and indicates an issue with the catalytic cycle, often related to the presence of oxidants.

Root Cause Analysis & Mitigation Strategies
  • Cause A: Presence of Oxygen or Pd(II). Oxygen or an excess of unreduced Pd(II) precatalyst can promote the oxidative coupling of two boronic acid molecules.[6]

    • Solution 1: Ensure Complete Reduction of Pd(II) Precatalyst. When using a Pd(II) source, ensure conditions are sufficient for its reduction to Pd(0). This is often facilitated by the phosphine ligand itself.[6]

    • Solution 2: Rigorous Deoxygenation. As detailed in Issue 1, meticulous exclusion of air is critical to prevent this and other side reactions.[18]

  • Cause B: Inappropriate Base. The choice and strength of the base can influence the rate of transmetalation versus side reactions.[19]

    • Solution 3: Screen Different Bases. The role of the base is multifaceted, including activating the boronic acid.[19] For your specific substrate, it is wise to screen a range of bases. Potassium phosphate (K₃PO₄) is often a robust choice for Suzuki reactions. Other options include cesium carbonate (Cs₂CO₃) or potassium fluoride (KF).[10]

Visualizing Deactivation and Troubleshooting

The following diagrams illustrate the key concepts discussed.

CatalystDeactivationPathways cluster_cycle Catalytic Cycle cluster_deactivation Deactivation Pathways Active_Catalyst Active Pd(0)L_n Ox_Adduct Pd(II) Complex Active_Catalyst->Ox_Adduct Oxidative Addition Poisoning Poisoning (Pyrazole Binding) Active_Catalyst->Poisoning Pyrazole N Coordination Agglomeration Agglomeration (Pd Black) Active_Catalyst->Agglomeration Instability Oxidation Oxidation Active_Catalyst->Oxidation O₂ Present Product_Complex Product-Pd(II) Ox_Adduct->Product_Complex Transmetalation Product_Complex->Active_Catalyst Reductive Elimination TroubleshootingWorkflow Start Low Yield / Stalled Reaction Check_Inert Verify Inert Atmosphere (Degassing, Gas Purity) Start->Check_Inert Check_Reagents Check Reagent Purity (Substrates, Base, Solvent) Start->Check_Reagents Evaluate_Ligand Evaluate Ligand Choice (Bulky, Electron-Rich?) Check_Inert->Evaluate_Ligand If OK Check_Reagents->Evaluate_Ligand If OK Optimize_Conditions Optimize Conditions (Temp, Base, L:M Ratio) Evaluate_Ligand->Optimize_Conditions Success Improved Yield Optimize_Conditions->Success

References

Validation & Comparative

A Comparative Study of 4-(4-Bromophenyl)-1-methyl-1H-pyrazole and Other Brominated Pyrazoles: Synthesis, Spectroscopic Properties, and Biological Activities

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of Brominated Pyrazoles in Modern Research

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a privileged scaffold in medicinal chemistry and materials science.[1][2] Its derivatives are known to exhibit a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[3][4][5] The introduction of a bromine atom to the pyrazole or an associated phenyl ring can significantly modulate the compound's physicochemical properties and biological activity. Bromine, as a halogen, can enhance lipophilicity, influence metabolic stability, and participate in halogen bonding, a non-covalent interaction that can be crucial for ligand-protein binding.[6]

This guide presents a comparative analysis of 4-(4-Bromophenyl)-1-methyl-1H-pyrazole and other selected brominated pyrazole derivatives. We will delve into their synthetic methodologies, compare their spectroscopic signatures, and evaluate their biological performance, providing researchers, scientists, and drug development professionals with a comprehensive resource to inform their own research endeavors.

Synthesis of Brominated Pyrazoles: A Comparative Overview of Methodologies

The synthesis of substituted pyrazoles can be achieved through various strategies, with the Knorr pyrazole synthesis and 1,3-dipolar cycloadditions being among the most classic and versatile methods.[7] However, for the specific construction of 4-aryl pyrazoles, modern cross-coupling reactions, such as the Suzuki-Miyaura coupling, have emerged as highly efficient techniques.[8][9]

General Synthetic Approaches
  • Knorr Pyrazole Synthesis: This fundamental method involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative. The regioselectivity of this reaction can be a challenge with unsymmetrical dicarbonyls.[10]

  • 1,3-Dipolar Cycloaddition: This approach utilizes the reaction of a 1,3-dipole, such as a nitrile imine, with a dipolarophile, like an alkyne, to construct the pyrazole ring.[11]

  • Suzuki-Miyaura Cross-Coupling: This powerful palladium-catalyzed reaction allows for the formation of a carbon-carbon bond between a halogenated pyrazole and a boronic acid derivative, offering a direct route to 4-aryl pyrazoles with high yields and functional group tolerance.[8][9]

Experimental Protocol: Synthesis of this compound via Suzuki-Miyaura Coupling

This protocol is adapted from a general procedure for the synthesis of 4-aryl pyrazoles via a microwave-promoted Suzuki cross-coupling reaction.[8]

Materials:

  • 4-Iodo-1-methyl-1H-pyrazole

  • 4-Bromophenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Cesium carbonate (Cs₂CO₃)

  • 1,2-Dimethoxyethane (DME)

  • Water (deionized)

  • Petroleum ether

  • Acetone

Procedure:

  • In a microwave vial, combine 4-iodo-1-methyl-1H-pyrazole (1.0 mmol), 4-bromophenylboronic acid (1.0 mmol), Pd(PPh₃)₄ (2 mol%), and Cs₂CO₃ (2.5 mmol).

  • Add DME (6 mL) and water (2.4 mL) to the vial.

  • Seal the vial and place it in a microwave reactor.

  • Irradiate the reaction mixture at 90°C for 5-12 minutes.

  • After cooling to room temperature, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a petroleum ether/acetone gradient as the eluent to obtain this compound.

Causality Behind Experimental Choices:

  • Microwave Irradiation: The use of microwave heating significantly accelerates the reaction rate, reducing the reaction time from hours to minutes compared to conventional heating.[8]

  • Palladium Catalyst: Pd(PPh₃)₄ is a robust and commonly used catalyst for Suzuki couplings, known for its efficiency in a wide range of substrate combinations.[8]

  • Cesium Carbonate: Cs₂CO₃ is an effective base for activating the boronic acid and facilitating the transmetalation step in the catalytic cycle.[8]

  • DME/Water Solvent System: The mixed solvent system ensures the solubility of both the organic substrates and the inorganic base, creating a homogeneous reaction environment.[8]

Comparative Spectroscopic Analysis

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) are indispensable for the structural elucidation of synthesized compounds. The chemical shifts in ¹H and ¹³C NMR spectra provide valuable information about the electronic environment of the nuclei, which is influenced by the substituents on the pyrazole and phenyl rings.[12][13]

Table 1: Comparative ¹H and ¹³C NMR Data for Selected Brominated Pyrazoles (in CDCl₃)

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)Reference
This compound 7.75 (s, 1H, pyrazole-H), 7.50 (d, 2H, Ar-H), 7.40 (d, 2H, Ar-H), 3.90 (s, 3H, N-CH₃)140.1, 132.0, 131.8, 128.5, 121.0, 118.5, 39.5Predicted based on similar structures
1-(4-Bromophenyl)-3,5-dimethyl-1H-pyrazole 7.52 (d, 2H, J = 8.3Hz), 7.36 (d, 2H, J = 9.0 Hz), 5.91 (s, 1H, pyrazole-H), 2.28 (s, 3H, CH₃), 2.26 (s, 3H, CH₃)148.4, 138.4, 137.3, 132.4, 128.5, 125.4, 107.8, 13.2, 12.2[10]
1-(4-Bromophenyl)-3,5-diethyl-1H-pyrazole 7.55 (d, 2H, J = 8.79 Hz), 7.29 (d, 2H, J = 8.05 Hz), 6.05 (s, 1H, pyrazole-H), 2.70-2.59 (m, 4H, 2xCH₂), 1.33-1.20 (m, 6H, 2xCH₃)151.8, 147.7, 140.1, 136.3, 124.4, 119.2, 107.0, 21.6, 20.4, 15.1, 14.2[10]
3,5-Diaryl-4-bromo-1-substituted pyrazoles Aromatic protons typically appear in the range of 7.0-8.0 ppm. The chemical shift of the pyrazole proton is absent due to substitution at the 4-position.The carbon bearing the bromine atom (C4) typically resonates around 90-100 ppm.[13]

Note: The predicted data for this compound is an estimation based on the analysis of structurally similar compounds and general principles of NMR spectroscopy. Experimental verification is required for confirmation.

Comparative Biological Activities

Brominated pyrazoles have been extensively investigated for their potential as therapeutic agents, particularly in the fields of oncology and infectious diseases. The position of the bromine atom and other substituents on the pyrazole and phenyl rings plays a crucial role in determining their biological activity and target selectivity.

Anticancer Activity

Many pyrazole derivatives exhibit anticancer properties by inhibiting various protein kinases that are crucial for cancer cell proliferation and survival.[6][14]

Table 2: Comparative Anticancer Activity of Selected Brominated Pyrazole Derivatives

CompoundTarget/MechanismCell LineIC₅₀ (µM)Reference
Naphthalene-linked pyrazoline-thiazole hybrid with 4-bromophenyl substitution EGFR TKNot specified-[1][15]
1,3,5-Trisubstituted-1H-pyrazole derivatives ERK and RIPK3 kinasesPC-3, MCF-73.90 - 35.5[16]
Pyrazole-pyrazoline hybrids -HeLa, NCI-H460, PC-311.46 - 82.45[17]
Thiazolidinone-pyrazolines -MCF-71.4[17]

The presence of a 4-bromophenyl group has been shown to contribute positively to the anticancer effects of some pyrazoline-thiazole hybrids.[1][15] Molecular docking studies have been employed to understand the binding interactions of these compounds with their target kinases, providing a rationale for their inhibitory activity.[11][18]

Antimicrobial Activity

The emergence of multidrug-resistant bacteria has spurred the search for novel antimicrobial agents. Brominated pyrazoles have demonstrated promising activity against a range of bacterial and fungal pathogens.[19][20]

Table 3: Comparative Antimicrobial Activity of Selected Brominated Pyrazole Derivatives

CompoundMicroorganismMIC (µg/mL)Reference
Pyrazole amides with 4-bromophenyl substitution (M5b) Bacillus subtilis, Staphylococcus aureus6.25[19]
Pyrazole amides with 4-bromophenyl substitution (M5b) Klebsiella pneumoniae, E. coli12.5[19]
Indazoles and pyrazolines Staphylococcus aureus MDR, Enterococcus MDR4[20]
4-(4-bromo-3-(4-bromophenyl)...pyrazol-1-yl)benzenesulfonamide Various bacteria and fungiModerate activity[4]

The structure-activity relationship (SAR) studies indicate that the nature and position of substituents on the pyrazole and phenyl rings are critical for antimicrobial potency. For instance, in a series of pyrazole amides, a compound with a 4-bromophenyl substituent showed potent action against both Gram-positive and Gram-negative bacteria.[19]

Structure-Activity Relationship (SAR) Insights

The collective data from various studies on brominated pyrazoles allow for the deduction of several structure-activity relationship trends:

  • Position of the Bromophenyl Group: The location of the bromophenyl moiety on the pyrazole ring (e.g., at the N1, C3, C4, or C5 position) significantly influences the biological activity.

  • Substitution on the Phenyl Ring: The presence of other substituents on the phenyl ring, in addition to bromine, can either enhance or diminish the compound's potency.

  • Substitution on the Pyrazole Ring: Alkyl or other functional groups on the pyrazole ring can modulate the compound's lipophilicity, solubility, and interaction with biological targets.

Visualizing Experimental Workflows and Relationships

To better understand the processes and relationships discussed, the following diagrams are provided.

Experimental Workflow for Suzuki-Miyaura Coupling

Suzuki_Coupling_Workflow cluster_reactants Reactants cluster_reagents Reagents & Conditions 4-Iodo-1-methyl-1H-pyrazole 4-Iodo-1-methyl-1H-pyrazole Reaction_Vessel Microwave Vial 4-Iodo-1-methyl-1H-pyrazole->Reaction_Vessel 4-Bromophenylboronic acid 4-Bromophenylboronic acid 4-Bromophenylboronic acid->Reaction_Vessel Pd(PPh3)4 Pd(PPh3)4 Pd(PPh3)4->Reaction_Vessel Cs2CO3 Cs2CO3 Cs2CO3->Reaction_Vessel DME/H2O DME/H2O DME/H2O->Reaction_Vessel Microwave (90°C) Microwave (90°C) Microwave (90°C)->Reaction_Vessel Purification Column Chromatography Reaction_Vessel->Purification Product This compound Purification->Product

Caption: Workflow for the synthesis of this compound.

Logical Relationship in Drug Discovery

Drug_Discovery_Logic Lead_Compound Brominated Pyrazole Scaffold Synthesis Chemical Synthesis & Modification Lead_Compound->Synthesis SAR_Studies Structure-Activity Relationship (SAR) Studies SAR_Studies->Synthesis Optimized_Lead Optimized Lead Compound SAR_Studies->Optimized_Lead Biological_Screening Biological Screening (e.g., Anticancer, Antimicrobial) Synthesis->Biological_Screening Data_Analysis Data Analysis & Interpretation Biological_Screening->Data_Analysis Data_Analysis->SAR_Studies

Caption: Iterative cycle of lead optimization in drug discovery.

Conclusion

This comparative guide highlights the significance of this compound and other brominated pyrazoles as versatile building blocks in the development of new therapeutic agents. The synthetic accessibility, coupled with the tunable electronic and steric properties afforded by bromine substitution, makes these compounds highly attractive for further investigation. The presented data underscores the potential of brominated pyrazoles in anticancer and antimicrobial research, and it is anticipated that future studies will continue to uncover novel applications for this important class of heterocyclic compounds. The provided experimental insights and comparative data aim to serve as a valuable resource for researchers in the field, facilitating the rational design and synthesis of next-generation pyrazole-based molecules.

References

Validating the Efficacy of 4-(4-Bromophenyl)-1-methyl-1H-pyrazole in Cellular Assays: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the efficacy of the novel compound 4-(4-Bromophenyl)-1-methyl-1H-pyrazole in cellular assays. Given the prevalence of the pyrazole scaffold in kinase inhibitors, particularly those targeting the c-Met proto-oncogene, this guide positions this compound as a potential c-Met inhibitor.[1][2][3][4] To rigorously assess its performance, we will compare it head-to-head with two well-characterized, potent, and selective c-Met inhibitors: PHA-665752 and SU11274.[5][6][7][8][9][10][11][12]

The methodologies detailed herein are designed to provide a robust evaluation of the compound's on-target activity, cellular potency, and functional effects on cancer cell pathobiology.

The c-Met Signaling Pathway: A Critical Target in Oncology

The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), are key regulators of cell proliferation, survival, motility, and invasion.[13] Dysregulation of the HGF/c-Met signaling axis, through overexpression, gene amplification, or activating mutations, is a significant driver in the progression and metastasis of numerous human cancers, including those of the lung, liver, stomach, and kidney.[14][15] This makes c-Met a prime target for therapeutic intervention.[14][16] Upon HGF binding, c-Met dimerizes and autophosphorylates key tyrosine residues, initiating a cascade of downstream signaling through pathways such as PI3K/AKT and RAS/MAPK, which promote cell survival and proliferation, respectively.[13][15] Small molecule inhibitors that are ATP-competitive are designed to block this initial phosphorylation event, thereby abrogating downstream signaling.[7][13]

cMet_Pathway cluster_inhibitors Inhibitors cluster_downstream Downstream Signaling HGF HGF cMet c-Met Receptor HGF->cMet Binding & Dimerization p_cMet p-cMet (Tyr1234/1235) cMet->p_cMet Autophosphorylation GAB1 GAB1 p_cMet->GAB1 Recruitment & Phos. Compound_X 4-(4-Bromophenyl)- 1-methyl-1H-pyrazole Compound_X->p_cMet PHA_665752 PHA-665752 PHA_665752->p_cMet SU11274 SU11274 SU11274->p_cMet PI3K PI3K GAB1->PI3K RAS RAS GAB1->RAS AKT AKT PI3K->AKT Cell_Effects Proliferation, Survival, Invasion, Motility AKT->Cell_Effects MAPK MAPK RAS->MAPK MAPK->Cell_Effects

Caption: The HGF/c-Met signaling pathway and points of inhibition.

Comparative Efficacy Evaluation: Experimental Design

To comprehensively validate the efficacy of this compound, we propose a tiered approach, moving from direct target engagement to broad cellular effects. We will utilize a cancer cell line with known c-Met amplification or dependency, such as the Hs746T gastric cancer cell line, for these assays.[17]

Experimental Tiers:

  • Target Engagement: Does the compound inhibit c-Met phosphorylation?

  • Cellular Potency: What is the impact on cancer cell viability?

  • Functional Effects: Can the compound inhibit key cancer-related phenotypes like motility and induce apoptosis?

Tier 1: Target Engagement - c-Met Phosphorylation Assay

This assay directly measures the ability of the test compounds to inhibit HGF-induced c-Met autophosphorylation, providing a clear indication of on-target activity.

Experimental Protocol:

  • Cell Culture: Plate Hs746T cells in 96-well plates and allow them to adhere overnight.

  • Serum Starvation: Replace the growth medium with a serum-free medium and incubate for 24 hours to reduce basal receptor tyrosine kinase activity.

  • Inhibitor Pre-treatment: Treat the cells with a serial dilution of this compound, PHA-665752, and SU11274 for 2 hours.

  • HGF Stimulation: Stimulate the cells with recombinant human HGF (100 ng/mL) for 15 minutes.

  • Cell Lysis: Lyse the cells and quantify total protein concentration.

  • Western Blot Analysis: Separate protein lysates via SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against phospho-c-Met (Tyr1234/1235) and total c-Met. Use an HRP-conjugated secondary antibody for detection.

  • Quantification: Measure the band intensity and calculate the ratio of phosphorylated c-Met to total c-Met. Determine the IC50 value for each compound.

Expected Data Summary:

Compoundc-Met Phosphorylation IC50 (nM)
This compoundTo be determined
PHA-6657529[7][8]
SU1127410[6]
Tier 2: Cellular Potency - Cell Viability Assay (MTT)

The MTT assay assesses the metabolic activity of cells, which serves as an indicator of cell viability and proliferation. This allows for the determination of the concentration at which the compounds exhibit cytotoxic or cytostatic effects.

Experimental Protocol:

  • Cell Seeding: Seed Hs746T cells in 96-well plates at a density of 5,000 cells/well and incubate overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of each inhibitor for 72 hours.

  • MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours.

  • Solubilization: Add solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 (concentration for 50% growth inhibition) for each compound.

Expected Data Summary:

CompoundCell Viability GI50 (µM)
This compoundTo be determined
PHA-665752~0.1 - 1.0[7][18]
SU11274~0.8 - 4.4[6]
Tier 3: Functional Effects - Cell Migration and Apoptosis Assays

This assay evaluates the effect of the inhibitors on cell motility, a key process in cancer metastasis.

Wound_Healing_Workflow start Plate Cells to Confluence scratch Create a 'Scratch' in the Monolayer start->scratch treatment Treat with Inhibitors (or Vehicle) scratch->treatment imaging_t0 Image at T=0 hours treatment->imaging_t0 incubation Incubate for 24-48 hours imaging_t0->incubation imaging_t24 Image at T=24 hours incubation->imaging_t24 analysis Measure Wound Area and Calculate Closure % imaging_t24->analysis end Compare Migration Inhibition analysis->end

Caption: Workflow for the wound healing (scratch) assay.

Experimental Protocol:

  • Create Confluent Monolayer: Grow Hs746T cells in 6-well plates until they form a confluent monolayer.

  • Create Wound: Use a sterile pipette tip to create a linear "scratch" in the monolayer.

  • Treatment: Wash with PBS to remove detached cells and add a fresh medium containing a sub-lethal concentration (e.g., GI25) of each inhibitor.

  • Imaging: Capture images of the scratch at time 0 and after 24 hours.

  • Analysis: Measure the area of the wound at both time points and calculate the percentage of wound closure.

Expected Data Summary:

Compound (at GI25)Wound Closure after 24h (%)
Vehicle Control95 ± 5
This compoundTo be determined
PHA-66575220 ± 8[9][10]
SU1127435 ± 10[6][11]

This assay quantifies the activity of effector caspases 3 and 7, which are key mediators of apoptosis.

Experimental Protocol:

  • Cell Treatment: Seed Hs746T cells in a 96-well plate and treat with the GI50 concentration of each inhibitor for 24 hours.

  • Reagent Addition: Add a luminogenic caspase-3/7 substrate to each well.

  • Incubation: Incubate at room temperature for 1 hour.

  • Luminescence Measurement: Measure the luminescence, which is proportional to the amount of caspase activity.

  • Data Analysis: Express the results as a fold change in caspase activity relative to the vehicle-treated control.

Expected Data Summary:

Compound (at GI50)Caspase-3/7 Activity (Fold Change vs. Control)
Vehicle Control1.0
This compoundTo be determined
PHA-6657523.5 ± 0.5[7][9][18]
SU112742.8 ± 0.4[6][19]

Conclusion

This guide outlines a systematic and robust approach to validate the efficacy of a novel pyrazole-based compound, this compound, as a potential c-Met inhibitor. By comparing its performance against established inhibitors like PHA-665752 and SU11274 across a tiered series of cellular assays, researchers can generate the critical data needed to assess its therapeutic potential. The provided protocols are self-validating, with clear endpoints and established comparators, ensuring the generation of trustworthy and actionable data for drug development professionals.

References

A Comparative Guide to the Biological Activity of 4-(4-Bromophenyl)-1-methyl-1h-pyrazole and 4-(4-chlorophenyl)-1-methyl-1h-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the pyrazole scaffold is a cornerstone, recognized for its broad spectrum of biological activities. The strategic functionalization of this privileged heterocycle has led to the development of numerous therapeutic agents. This guide provides a comparative analysis of two closely related analogs: 4-(4-Bromophenyl)-1-methyl-1h-pyrazole and 4-(4-chlorophenyl)-1-methyl-1h-pyrazole. While direct head-to-head comparative studies on these specific molecules are not extensively documented in publicly available literature, this guide will synthesize existing data on analogous structures and fundamental medicinal chemistry principles to offer valuable insights into their potential biological activities.

The core structural difference between these two compounds lies in the halogen substituent at the para-position of the phenyl ring—bromine versus chlorine. This seemingly minor alteration can significantly impact the physicochemical properties of the molecule, including its size, lipophilicity, and electronic character, which in turn can influence its pharmacokinetic profile and interaction with biological targets.

Structural and Physicochemical Properties

A foundational understanding of the physicochemical differences between the bromo and chloro substituents is crucial for predicting their influence on biological activity.

Property4-Bromophenyl moiety4-Chlorophenyl moietyImplication for Biological Activity
Van der Waals Radius 1.85 Å1.75 ÅThe larger size of bromine may lead to steric hindrance at a receptor binding site, potentially altering the binding affinity and selectivity compared to the smaller chlorine atom.
Electronegativity (Pauling scale) 2.963.16Chlorine is more electronegative than bromine, which can influence the electronic distribution within the molecule, affecting dipole moment and the potential for hydrogen bonding or other non-covalent interactions with a biological target.
Lipophilicity (Hansch parameter, π) +0.86+0.71The bromophenyl group is slightly more lipophilic than the chlorophenyl group. This can affect membrane permeability, protein binding, and overall pharmacokinetic behavior. Higher lipophilicity can sometimes lead to increased potency but may also be associated with lower solubility and higher metabolic clearance.

These subtle yet significant differences underscore the importance of halogen selection in drug design, a concept often explored in structure-activity relationship (SAR) studies.

Comparative Biological Activity: An Evidence-Based Inference

While direct comparative data is lacking for the two title compounds, we can extrapolate from studies on structurally related pyrazole derivatives to infer potential similarities and differences in their biological profiles.

Anticancer Activity

The pyrazole nucleus is a common feature in many anticancer agents. The presence of a halogenated phenyl ring can enhance the cytotoxic effects of these compounds.

Studies on various pyrazole derivatives have demonstrated that both 4-chlorophenyl and 4-bromophenyl substitutions can confer potent anticancer activity. For instance, chalcone-derived pyrazoline derivatives bearing a 5-(4-chlorophenyl) group have shown strong cytotoxic activity against HeLa cancer cells, reducing cell viability to below 5%. Molecular docking studies of these compounds suggested strong binding interactions at the ATP binding site of the epidermal growth factor receptor (EGFR).

Similarly, N-[5-(4-bromophenyl)-1H-pyrazol-3-yl]carbamothioyl]benzamide has been identified as a promising lead compound with significant anti-proliferative and cytotoxic effects in various human cancer cell lines, including colon, lung, and renal cancer cells.

Inference: Both this compound and 4-(4-chlorophenyl)-1-methyl-1h-pyrazole are likely to possess some degree of anticancer activity. The difference in potency would likely depend on the specific molecular target and the nature of the binding pocket. The slightly higher lipophilicity of the bromo-derivative could potentially lead to enhanced cell permeability and, consequently, higher potency in certain cancer cell lines. However, the more electronegative chlorine might form more favorable interactions in other contexts.

Anti-inflammatory Activity

Pyrazole derivatives are well-known for their anti-inflammatory properties, with celecoxib being a prominent example. The anti-inflammatory effects are often mediated through the inhibition of cyclooxygenase (COX) enzymes.

Research on pyrazole analogues has highlighted the role of halogenated phenyl groups in modulating anti-inflammatory activity. For example, a novel pyrazole derivative, 3-(difluoromethyl)-1-(4-methoxyphenyl)-5-[4-(methylsulfinyl)phenyl]pyrazole, has been shown to be a potent and selective COX-2 inhibitor with strong anti-inflammatory effects in animal models.[1] While this example does not contain a bromo or chloro substituent, it underscores the importance of the substitution pattern on the phenyl rings for COX inhibition.

Other Potential Biological Activities

The versatility of the pyrazole scaffold suggests that these compounds may exhibit a range of other biological activities, including:

  • Antimicrobial and Antifungal Activity: Various pyrazole derivatives have been reported to possess antibacterial and antifungal properties.[2][3]

  • Antioxidant Activity: The pyrazole ring system can also contribute to antioxidant effects.[4][5]

Experimental Protocols for Biological Evaluation

To empirically determine and compare the biological activities of this compound and 4-(4-chlorophenyl)-1-methyl-1h-pyrazole, the following experimental workflows are recommended.

In Vitro Anticancer Activity Assessment

A standard protocol to assess cytotoxicity against a panel of human cancer cell lines would involve the MTT or SRB assay.

Workflow for MTT Assay:

MTT_Assay_Workflow start Seed cancer cells in 96-well plates incubation1 Incubate for 24h to allow cell attachment start->incubation1 treatment Treat cells with varying concentrations of test compounds incubation1->treatment incubation2 Incubate for 48-72h treatment->incubation2 add_mtt Add MTT reagent to each well incubation2->add_mtt incubation3 Incubate for 2-4h to allow formazan formation add_mtt->incubation3 add_solubilizer Add solubilizing agent (e.g., DMSO) incubation3->add_solubilizer read_absorbance Measure absorbance at 570 nm add_solubilizer->read_absorbance calculate_ic50 Calculate IC50 values read_absorbance->calculate_ic50 COX_Inhibition_Assay start Prepare purified COX-1 and COX-2 enzymes incubation1 Pre-incubate enzyme with test compounds or vehicle control start->incubation1 add_substrate Initiate reaction by adding arachidonic acid incubation1->add_substrate incubation2 Incubate for a defined time at 37°C add_substrate->incubation2 stop_reaction Terminate the reaction incubation2->stop_reaction measure_pge2 Quantify prostaglandin E2 (PGE2) production (e.g., by ELISA) stop_reaction->measure_pge2 calculate_ic50 Calculate IC50 values for COX-1 and COX-2 inhibition measure_pge2->calculate_ic50 Synthesis_Pathway start 4-Halophenylacetylene cycloaddition [3+2] Cycloaddition start->cycloaddition reagent1 Ethyl diazoacetate reagent1->cycloaddition intermediate Ethyl 4-(4-halophenyl)-1H-pyrazole-3-carboxylate cycloaddition->intermediate methylation Methylation (e.g., MeI, K2CO3) intermediate->methylation product 4-(4-Halophenyl)-1-methyl-1h-pyrazole methylation->product

References

A Researcher's Guide to Cross-Reactivity Analysis of Kinase Inhibitors Derived from the 4-(4-Bromophenyl)-1-methyl-1H-pyrazole Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey from a promising chemical scaffold to a clinically effective and safe therapeutic is fraught with challenges. One of the most critical hurdles is ensuring target specificity. The 4-(4-bromophenyl)-1-methyl-1H-pyrazole core is a privileged scaffold in medicinal chemistry, known for its versatility in generating potent kinase inhibitors.[1][2] However, the very features that make it effective—its ability to form key interactions within the ATP-binding pocket of kinases—also predispose it to off-target binding, or cross-reactivity.

This guide provides an in-depth technical overview of the principles and methodologies for analyzing the cross-reactivity of kinase inhibitors derived from the this compound scaffold. While specific cross-reactivity data for derivatives of this exact compound are not extensively available in the public domain, we will draw upon data from structurally related pyrazole-based inhibitors to provide a comparative framework. This guide will equip you with the foundational knowledge to design and execute robust cross-reactivity profiling campaigns for your novel compounds.

The Imperative of Cross-Reactivity Profiling in Kinase Inhibitor Development

The human kinome comprises over 500 kinases, many of which share a high degree of structural homology within their ATP-binding sites.[3] This conservation makes achieving absolute selectivity a formidable task. Undesired off-target interactions can lead to a range of adverse effects, from mild side effects to severe toxicity, ultimately derailing a promising drug candidate. Conversely, in some instances, polypharmacology—the modulation of multiple targets—can be therapeutically beneficial. A comprehensive understanding of a compound's cross-reactivity profile is therefore not just a regulatory requirement but a fundamental aspect of rational drug design.

Comparative Analysis of Pyrazole-Based Kinase Inhibitor Selectivity

The substitution pattern on the pyrazole ring is a key determinant of both potency and selectivity.[3][4] Minor structural modifications can dramatically alter the inhibitor's interaction landscape across the kinome. To illustrate this, we will examine the cross-reactivity profiles of representative pyrazole-based kinase inhibitors. It is crucial to note that these compounds, while sharing the pyrazole core, differ in their substitution patterns from our primary scaffold of interest. Nevertheless, their analysis provides valuable insights into the potential selectivity challenges and opportunities for derivatives of this compound.

Case Study: From Promiscuous to Selective Pyrazole-Based Inhibitors

A notable example from the literature highlights the impact of structural modifications on selectivity. A promiscuous kinase inhibitor, Compound 1 (N-(5-cyclopropyl-1H-pyrazol-3-yl)pyrimidin-4-amine), was found to target 337 out of 359 wild-type kinases in a KINOMEscan assay.[4] Through structure-guided modifications, researchers were able to dramatically improve the selectivity profile. For instance, the introduction of a methyl ester group on the pyrazole ring significantly reduced the number of off-target hits while maintaining high potency against the intended target, CDK16.[4]

Data Presentation: Inhibitory Profiles of Structurally Related Pyrazole-Based Compounds

The following table summarizes the inhibitory activity of a selection of pyrazole-based kinase inhibitors against their primary targets and key off-targets. This data, gleaned from various public sources, serves as a proxy to understand the potential cross-reactivity landscape for novel derivatives of this compound.

Compound Name/IDPrimary Target(s)Primary Target IC50/Kd (nM)Key Off-Targets (at 1 µM)Selectivity Score (S10 at 1 µM)Reference
Compound 1 (Example) CDK2, CDK5, JNK34.6, 27.6, 26.1 (Kd)337 kinases inhibitedVery Low[4]
Tozasertib (Structurally related) Aurora A/B/C3-12 (IC50)VEGFR2, FLT3, PDGFRβModerate[4]
Crizotinib ALK, MET, ROS124, 8, 40 (IC50)Multiple kinasesModerate[1]
Entrectinib TRKA/B/C, ROS1, ALK1.7, 0.1, 0.2, 0.7, 3.6 (IC50)Multiple kinasesModerate[1]

Note: The selectivity score (S10) is defined as the number of kinases with inhibition >90% at a 1 µM concentration, divided by the total number of kinases tested.

This comparative data underscores the importance of empirical testing for each new derivative of the this compound scaffold.

Methodologies for Cross-Reactivity Profiling

A multi-pronged approach is essential for a thorough assessment of inhibitor selectivity. Here, we detail three gold-standard techniques: large-scale kinase panel screening, cellular thermal shift assays (CETSA), and isothermal titration calorimetry (ITC).

Large-Scale Kinase Panel Screening (e.g., KINOMEscan™)

This high-throughput method provides a broad overview of an inhibitor's selectivity across a large portion of the human kinome.

G cluster_prep Sample Preparation cluster_binding Competitive Binding Assay cluster_quant Quantification A Test Inhibitor (e.g., Pyrazole Derivative) D Incubate Inhibitor, Ligand, and Kinase A->D B Immobilized, Active-Site Directed Ligand B->D C DNA-tagged Kinase C->D E Equilibrium Binding D->E F Capture on Solid Support E->F G Wash Unbound Components F->G H Elute and Quantify DNA Tag via qPCR G->H I Data Analysis H->I Low qPCR Signal = Strong Inhibition G cluster_cell_treatment Cell Treatment cluster_heating Thermal Challenge cluster_analysis Analysis A Intact Cells B Treat with Pyrazole Inhibitor or Vehicle (DMSO) A->B C Aliquot Cells B->C D Heat Aliquots to a Range of Temperatures C->D E Cell Lysis D->E F Separate Soluble and Precipitated Proteins E->F G Detect Soluble Target Protein (e.g., Western Blot, MS) F->G H Generate Melt Curve G->H I Data Interpretation H->I Shift in Melt Curve = Target Engagement G cluster_prep Sample Preparation cluster_titration Titration cluster_detection Detection & Analysis A Purified Target Kinase in Buffer C Load Kinase into Sample Cell A->C B Pyrazole Inhibitor in Matched Buffer D Load Inhibitor into Syringe B->D E Inject Inhibitor into Kinase Solution C->E D->E F Measure Heat Change per Injection E->F G Plot Heat Change vs. Molar Ratio F->G H Fit Data to a Binding Model G->H I Thermodynamic Profile H->I Determine Kd, ΔH, ΔS, and Stoichiometry (n)

References

Navigating the Structure-Activity Landscape of 4-(4-Bromophenyl)-1-methyl-1H-pyrazole Analogs: A Comparative Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer and anti-inflammatory effects.[1][2][3] This guide delves into the nuanced structure-activity relationships (SAR) of a specific, promising class of pyrazole derivatives: 4-(4-Bromophenyl)-1-methyl-1H-pyrazole analogs. By examining how subtle molecular modifications influence their biological activity, particularly as kinase inhibitors, we aim to provide a valuable resource for the rational design of next-generation therapeutics.

The core structure, this compound, presents several key features for SAR exploration. The 4-bromophenyl group can engage in crucial interactions within protein binding pockets, while the N-methylated pyrazole ring offers a stable and synthetically versatile core. Understanding the impact of substitutions at various positions on this scaffold is paramount for optimizing potency, selectivity, and pharmacokinetic properties.

The Kinase Inhibitor Landscape: A Prime Target for Pyrazole Analogs

Protein kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, most notably cancer.[1][3] Consequently, kinase inhibitors have emerged as a major class of targeted therapies. Pyrazole-containing compounds have demonstrated significant potential as inhibitors of various kinases, including p38 MAP kinase, c-Jun N-terminal kinase (JNK), and epidermal growth factor receptor (EGFR).[4][5] This guide will focus on the SAR of this compound analogs in the context of kinase inhibition, drawing comparisons from closely related pyrazole series where specific data for the core topic is limited.

Comparative Structure-Activity Relationship (SAR) Analysis

While a comprehensive SAR study dedicated solely to a series of this compound analogs is not extensively documented in publicly available literature, we can infer valuable insights by analyzing structurally related compounds. The following sections compare the effects of modifications at key positions of the pyrazole and phenyl rings, drawing from studies on similar pyrazole-based kinase inhibitors.

Impact of Substituents on the Pyrazole Ring

The substitution pattern on the pyrazole ring is critical for modulating kinase inhibitory activity. For instance, in a series of 4-(pyrazol-3-yl)-pyridines as JNK inhibitors, N-alkylation of the pyrazole ring with a methyl group was found to decrease polarity and potentially improve brain penetration, although it sometimes led to a slight decrease in potency.[5] This highlights a common trade-off in drug design between optimizing for potency and improving pharmacokinetic properties.

Furthermore, the introduction of substituents at other positions of the pyrazole ring can significantly influence activity. For example, in a series of pyrazole-based Aurora A kinase inhibitors, a nitro group was found to be more optimal than hydrogen, methyl, methoxy, or chloro substituents for antiproliferative activity.[1]

Influence of Modifications on the Phenyl Ring

The 4-bromophenyl moiety is a key feature of our core structure. The bromine atom can act as a hydrogen bond acceptor and its lipophilicity can contribute to binding affinity. Modifications to this phenyl ring can have a profound impact on biological activity.

In a series of pyrazole-based chalcones with anticancer activity, the presence of a 4-bromobenzyl ether moiety on a phenyl ring attached to the chalcone backbone resulted in a potent compound.[6] This suggests that extending from the phenyl ring with specific substituents can enhance activity.

The following table summarizes the biological activities of some pyrazole derivatives that, while not exact analogs of our core topic, provide valuable SAR insights.

Compound/Analog Series Target/Activity Key Structural Features & SAR Insights Reference
Fused Pyrazole Derivativesp38α MAP Kinase InhibitorsOptimization of this series led to inhibitors with IC50 values in the low single-digit nanomolar range in whole blood.[4]
4-(Pyrazol-3-yl)-pyridinesJNK3 InhibitorsN-methylation of the pyrazole decreased polarity. Pyridine ring was more potent than a pyrimidine ring.[5]
Pyrazole-based ChalconesAnticancer ActivityA compound with a 1-(4-chlorophenyl)-3-phenyl-1H-pyrazol-4-yl moiety and a 4-((4-bromobenzyl)oxy)phenyl group showed an IC50 of 10.56 μM.[6]
Pyrazolyl BenzimidazolesAurora A/B Kinase InhibitorsA morpholino ring was found to be more favorable for activity than hydrogen, diethylamino, or piperidine.[1]
3-(4-bromophenyl)-1-ethyl-1H-pyrazole-4-carbaldehyde derivativesAnticancer ActivityA series of tri-substituted pyrazole derivatives were synthesized and showed promising anticancer activity against several cell lines.[7]

Experimental Protocols

General Synthesis of 4-Aryl-1-methyl-1H-pyrazoles

A common synthetic route to 1,4-disubstituted pyrazoles involves the reaction of a 1,3-dicarbonyl compound or its equivalent with a hydrazine. For N-methylated pyrazoles, methylhydrazine is a key reagent.

Step-by-Step Methodology:

  • Synthesis of the β-ketoaldehyde or equivalent: This can be achieved through various methods, such as the Claisen condensation of an appropriate methyl ketone with an ester. For the synthesis of 4-(4-bromophenyl) substituted pyrazoles, a precursor like 1-(4-bromophenyl)ethanone would be a suitable starting material.

  • Cyclization with Methylhydrazine: The resulting 1,3-dicarbonyl compound is then reacted with methylhydrazine sulfate in a suitable solvent, such as ethanol or acetic acid, often with heating.

  • Purification: The crude product is then purified using standard techniques like recrystallization or column chromatography to yield the desired this compound analog.

Diagram of a general synthetic workflow for 1,4-disubstituted pyrazoles:

G cluster_0 Synthesis of 1,3-Dicarbonyl Intermediate cluster_1 Pyrazole Ring Formation Ketone Substituted Acetophenone Dicarbonyl 1,3-Dicarbonyl Compound Ketone->Dicarbonyl Ester Ester Ester->Dicarbonyl Base Base (e.g., NaOEt) Base->Dicarbonyl Pyrazole 4-(Substituted-phenyl)-1-methyl-1H-pyrazole Dicarbonyl->Pyrazole Methylhydrazine Methylhydrazine Methylhydrazine->Pyrazole Solvent Solvent (e.g., Ethanol) Solvent->Pyrazole Purification Purification (Recrystallization/Chromatography) Pyrazole->Purification

Caption: General synthetic workflow for 4-substituted-1-methyl-pyrazoles.

In Vitro Kinase Inhibition Assay

To evaluate the inhibitory activity of the synthesized analogs against a specific kinase (e.g., p38α), a radiometric or fluorescence-based assay can be employed.

Step-by-Step Methodology:

  • Reagents and Materials: Recombinant human kinase, appropriate substrate (e.g., myelin basic protein for p38α), ATP (with radiolabeled ATP for radiometric assays), assay buffer, and test compounds.

  • Assay Procedure:

    • The test compounds are serially diluted to various concentrations.

    • The kinase, substrate, and test compound are incubated together in the assay buffer.

    • The kinase reaction is initiated by the addition of ATP.

    • The reaction is allowed to proceed for a specific time at a controlled temperature.

    • The reaction is then stopped, typically by the addition of a stop solution.

  • Detection:

    • Radiometric Assay: The phosphorylated substrate is captured on a filter, and the incorporated radioactivity is measured using a scintillation counter.

    • Fluorescence-based Assay: The assay may utilize a fluorescently labeled substrate or an antibody that recognizes the phosphorylated substrate, with the signal detected by a fluorescence plate reader.

  • Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration. The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Diagram of a typical in vitro kinase inhibition assay workflow:

G Compound Test Compound (Serial Dilutions) Incubation Incubation Compound->Incubation Kinase Recombinant Kinase Kinase->Incubation Substrate Substrate Substrate->Incubation ATP ATP (e.g., [γ-32P]ATP) ATP->Incubation Reaction_Stop Stop Reaction Incubation->Reaction_Stop Detection Detection (e.g., Scintillation Counting) Reaction_Stop->Detection Data_Analysis Data Analysis (IC50 Determination) Detection->Data_Analysis G Design Design Analogs Synthesis Chemical Synthesis Design->Synthesis Hypothesis Testing Biological Testing Synthesis->Testing New Compounds SAR_Analysis SAR Analysis Testing->SAR_Analysis Biological Data SAR_Analysis->Design New Hypothesis

References

A Researcher's Guide to Comparing the Kinase Inhibitory Profiles of 4-Aryl-1-Methyl-1H-Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on comparing the kinase inhibitory profiles of 4-aryl-1-methyl-1H-pyrazole derivatives. While we will use the 4-(4-Bromophenyl)-1-methyl-1H-pyrazole scaffold as a central example, the principles and methodologies discussed are broadly applicable to other analogs within this chemical series. The pyrazole scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure in the design of protein kinase inhibitors for various therapeutic areas, including oncology and inflammatory diseases.[1][2] This guide will delve into the causality behind experimental choices, provide self-validating protocols, and ground all claims in authoritative sources.

The Significance of the Pyrazole Scaffold in Kinase Inhibition

Protein kinases are a large family of enzymes that play a critical role in cellular signaling by catalyzing the phosphorylation of specific substrates.[1] Their dysregulation is a hallmark of many diseases, making them prime targets for therapeutic intervention. The pyrazole ring system is a versatile scaffold for developing kinase inhibitors due to its ability to form key interactions within the ATP-binding pocket of these enzymes.[2] Modifications to the substituents on the pyrazole ring can significantly influence the potency and selectivity of these inhibitors.[3][4] For instance, the introduction of different aryl groups at the 4-position can modulate interactions with the hydrophobic regions of the kinase active site, while the N-methylation of the pyrazole can impact solubility and cell permeability.

Comparative Kinase Inhibitory Profile of Representative Pyrazole Derivatives

To illustrate the diverse kinase inhibitory profiles that can be achieved with the pyrazole scaffold, the following table summarizes the half-maximal inhibitory concentration (IC50) values of several published pyrazole derivatives against a panel of kinases. It is important to note that direct comparison of IC50 values across different studies should be done with caution, as experimental conditions can vary.[5]

Compound/Derivative ClassTarget Kinase(s)IC50 (nM)Key Structural FeaturesReference
4-(Pyrazol-3-yl)-pyrimidineJNK3630Pyrimidine at the 4-position of the pyrazole[6]
Pyrazolyl Benzimidazole DerivativeAurora A, Aurora B28.9, 2.2Benzimidazole substituent[1]
1H-Pyrazole-3-carboxamide DerivativeFLT3, CDK2, CDK4, CDK6Nanomolar rangeCarboxamide group and a pyrimidine-fused heterocycle[7]
Pyrazol-4-ylpyrimidine Derivative (Compound 7c)ROS124Pyrimidine at the 4-position of the pyrazole
3,5-Diphenylpyrazole DerivativeMeprin αLow nanomolar rangeTwo phenyl substituents at positions 3 and 5[3]

Experimental Protocol for Determining Kinase Inhibitory Activity

A robust and reproducible in vitro kinase inhibition assay is fundamental to characterizing the inhibitory profile of any compound. The ADP-Glo™ Kinase Assay is a widely used luminescence-based method that measures the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.[5][8][9]

Protocol: In Vitro Kinase Inhibition Assay using ADP-Glo™

1. Reagent Preparation:

  • Kinase Buffer: Prepare a suitable kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA). The optimal buffer composition may vary depending on the specific kinase.

  • ATP Solution: Prepare a stock solution of ATP in kinase buffer. The final concentration of ATP in the assay should ideally be close to the Km value for the specific kinase to accurately determine the potency of ATP-competitive inhibitors.

  • Kinase and Substrate: Reconstitute the kinase and its corresponding substrate in kinase buffer to their desired working concentrations.

  • Test Compound Preparation: Prepare a stock solution of the this compound derivative (or other test compounds) in 100% DMSO. Perform a serial dilution in DMSO to create a range of concentrations for IC50 determination.

2. Kinase Reaction:

  • In a 384-well plate, add 1 µL of the serially diluted test compound or DMSO (as a vehicle control).

  • Add 2 µL of the kinase solution to each well.

  • Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the kinase.

  • Initiate the kinase reaction by adding 2 µL of the substrate/ATP mixture to each well.

  • Incubate the plate at 30°C for 60 minutes. The incubation time should be optimized to ensure the reaction is within the linear range.

3. ADP Detection:

  • After the kinase reaction, add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.[10]

  • Incubate for 40 minutes at room temperature.[10]

  • Add 10 µL of Kinase Detection Reagent to each well to convert the ADP to ATP and generate a luminescent signal.[10]

  • Incubate for 30-60 minutes at room temperature to allow the luminescent signal to stabilize.[10]

4. Data Acquisition and Analysis:

  • Measure the luminescence of each well using a plate reader.

  • The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.

  • Plot the luminescence signal against the logarithm of the inhibitor concentration.

  • Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the IC50 value.[5] The IC50 is the concentration of the inhibitor required to reduce the kinase activity by 50%.[5]

Visualizing the Molecular Context and Experimental Workflow

Signaling Pathway: The PI3K/Akt Pathway

The PI3K/Akt signaling pathway is a crucial intracellular pathway that regulates cell growth, proliferation, and survival, and is often dysregulated in cancer.[11][12] Many kinase inhibitors target components of this pathway.

PI3K_Akt_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Recruits & Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 PTEN PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates (Thr308) Downstream Downstream Targets (e.g., mTORC1, GSK3β) Akt->Downstream Phosphorylates mTORC2 mTORC2 mTORC2->Akt Phosphorylates (Ser473) Cell_Response Cell Growth, Survival, Proliferation Downstream->Cell_Response Regulates GrowthFactor Growth Factor GrowthFactor->RTK Binds

Caption: A simplified diagram of the PI3K/Akt signaling pathway.

Experimental Workflow for IC50 Determination

The following diagram outlines the key steps in determining the IC50 value of a kinase inhibitor.

IC50_Workflow A 1. Compound Preparation (Serial Dilution) B 2. Kinase Reaction Setup (Kinase, Substrate, ATP, Compound) A->B C 3. Kinase Reaction Incubation (e.g., 30°C for 60 min) B->C D 4. Add ADP-Glo™ Reagent (Terminate Reaction, Deplete ATP) C->D E 5. Add Kinase Detection Reagent (Convert ADP to ATP, Generate Light) D->E F 6. Measure Luminescence (Plate Reader) E->F G 7. Data Analysis (Dose-Response Curve Fitting) F->G H IC50 Value G->H

Caption: Workflow for determining the IC50 of a kinase inhibitor.

Conclusion

The systematic evaluation of the kinase inhibitory profile of 4-aryl-1-methyl-1H-pyrazole derivatives is a critical step in their development as potential therapeutic agents. This guide has provided a comprehensive overview of the rationale, a detailed experimental protocol, and visual aids to facilitate the understanding and execution of these studies. By adhering to rigorous and well-validated methodologies, researchers can generate high-quality, reproducible data that will enable the confident selection of lead candidates for further preclinical and clinical development. The versatility of the pyrazole scaffold continues to offer exciting opportunities for the discovery of novel and selective kinase inhibitors.

References

A Head-to-Head Comparison of Synthetic Routes to 4-(4-Bromophenyl)-1-methyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-(4-Bromophenyl)-1-methyl-1H-pyrazole is a valuable heterocyclic compound, serving as a key intermediate in the synthesis of various biologically active molecules and functional materials. Its structural motif is found in numerous pharmaceuticals, agrochemicals, and specialty chemicals, making the development of efficient and scalable synthetic routes a topic of significant interest for researchers in both academic and industrial settings. This guide provides a comprehensive, head-to-head comparison of the most prevalent synthetic strategies for this target molecule, offering in-depth analysis, experimental protocols, and expert insights to aid in route selection for specific research and development needs.

Two primary strategic approaches dominate the synthesis of this compound:

  • Strategy A: Pyrazole Ring Formation. This approach involves the construction of the pyrazole ring from acyclic precursors, incorporating the 4-bromophenyl and N-methyl groups in the process.

  • Strategy B: Functionalization of a Pre-formed Pyrazole Ring. This strategy begins with a pre-existing pyrazole core, which is then functionalized with the 4-bromophenyl and methyl groups in subsequent steps.

This guide will delve into the specifics of each strategy, presenting representative protocols and comparing them based on key metrics such as yield, scalability, cost-effectiveness, and safety.

Strategy A: De Novo Pyrazole Ring Synthesis

This "bottom-up" approach offers the advantage of building the desired molecule from readily available starting materials. A common and effective method within this strategy is the condensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine derivative.

Route 1: Condensation of 1-(4-Bromophenyl)-1,3-butanedione with Methylhydrazine

This classical approach involves the reaction of a β-diketone with methylhydrazine to form the pyrazole ring. The regioselectivity of the cyclization is a key consideration in this synthesis.

4-Bromoacetophenone 4-Bromoacetophenone 1-(4-Bromophenyl)-1,3-butanedione 1-(4-Bromophenyl)-1,3-butanedione 4-Bromoacetophenone->1-(4-Bromophenyl)-1,3-butanedione 1. NaH, Ethyl acetate 2. H+ This compound This compound 1-(4-Bromophenyl)-1,3-butanedione->this compound Methylhydrazine, Acetic Acid 4-Bromo-1-methyl-1H-pyrazole 4-Bromo-1-methyl-1H-pyrazole This compound This compound 4-Bromo-1-methyl-1H-pyrazole->this compound 4-Bromophenylboronic acid, Pd(PPh3)4, Na2CO3 cluster_0 Synthesis of 4-(4-Bromophenyl)-1H-pyrazole 4-Bromoacetophenone 4-Bromoacetophenone 3-(Dimethylamino)-1-(4-bromophenyl)prop-2-en-1-one 3-(Dimethylamino)-1-(4-bromophenyl)prop-2-en-1-one 4-Bromoacetophenone->3-(Dimethylamino)-1-(4-bromophenyl)prop-2-en-1-one DMF-DMA 4-(4-Bromophenyl)-1H-pyrazole 4-(4-Bromophenyl)-1H-pyrazole 3-(Dimethylamino)-1-(4-bromophenyl)prop-2-en-1-one->4-(4-Bromophenyl)-1H-pyrazole Hydrazine hydrate This compound This compound 4-(4-Bromophenyl)-1H-pyrazole->this compound Methyl iodide, K2CO3

Validating the Mechanism of Action of 4-(4-Bromophenyl)-1-methyl-1H-pyrazole-Based Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, elucidating the precise mechanism of action (MoA) of a novel compound is a critical step in the journey from a promising hit to a viable therapeutic candidate. This guide provides an in-depth, technically-focused comparison of methodologies to validate the MoA of 4-(4-bromophenyl)-1-methyl-1H-pyrazole-based compounds, a chemical scaffold known for its diverse biological activities.[1][2][3][4] We will move beyond a simple listing of protocols to a logical, causality-driven workflow, empowering you to make informed experimental choices.

The pyrazole core is a versatile pharmacophore found in numerous approved drugs, exhibiting activities ranging from anti-inflammatory to anticancer effects.[1][4] Often, these activities stem from the inhibition of specific protein kinases or other key enzymes within cellular signaling pathways.[5][6] Therefore, a robust validation of the MoA for a novel this compound derivative requires a multi-faceted approach, starting from direct target engagement to the broader cellular consequences.

This guide will compare and contrast key methodologies, providing the "why" behind the "how," and equipping you with the knowledge to design a self-validating experimental cascade.

Section 1: The Foundational Pillar: Confirming Direct Target Engagement

Before investigating downstream signaling or cellular phenotypes, it is paramount to confirm that the compound physically interacts with its intended intracellular target. Failure to demonstrate target engagement can lead to misinterpretation of efficacy and safety signals.[7] Here, we compare two powerful techniques: the Cellular Thermal Shift Assay (CETSA) and Kinobeads Competition Assay.

Cellular Thermal Shift Assay (CETSA): The Gold Standard for in-cellulo Target Binding

CETSA is a biophysical method that assesses drug-target interaction in a native cellular environment.[8] The principle is elegantly simple: the binding of a ligand (your compound) to its target protein confers thermal stability.[9]

Causality behind the choice: CETSA is invaluable as it moves beyond purified proteins, providing evidence of target engagement within the complexity of a living cell, a more physiologically relevant context.[9][10]

Workflow for CETSA:

CETSA_Workflow A 1. Cell Culture & Treatment (e.g., Cancer cell line expressing putative target) B 2. Compound Incubation (Varying concentrations of pyrazole compound) A->B C 3. Heat Shock (Expose cells to a temperature gradient) B->C D 4. Cell Lysis & Fractionation (Separate soluble from aggregated proteins) C->D E 5. Protein Quantification (e.g., Western Blot or Mass Spectrometry) D->E F 6. Data Analysis (Generate melt curves and isothermal dose-response curves) E->F Kinobeads_Workflow A 1. Cell Lysate Preparation (Pool lysates from multiple cell lines for broad kinome coverage) B 2. Compound Incubation (Incubate lysate with varying concentrations of pyrazole compound) A->B C 3. Kinobeads Pulldown (Add beads with immobilized broad-spectrum kinase inhibitors) B->C D 4. Elution & Digestion (Elute and digest bead-bound proteins) C->D E 5. LC-MS/MS Analysis (Identify and quantify kinases) D->E F 6. Data Analysis (Generate dose-response curves for each identified kinase) E->F Signaling_Pathway_Analysis A 1. Hypothesis Generation (Based on the identified target, predict the affected signaling pathway) B 2. Cell Treatment (Expose cells to a dose range of the pyrazole compound over a time course) A->B C 3. Protein Extraction & Quantification (Prepare cell lysates and normalize protein concentration) B->C D 4. Western Blotting (Probe for total and phosphorylated forms of key pathway proteins) C->D E 5. Data Analysis (Quantify changes in protein phosphorylation relative to total protein and controls) D->E

References

Navigating the Labyrinth of Selectivity: A Comparative Guide to Assessing Off-Target Effects of 4-(4-Bromophenyl)-1-methyl-1H-pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the pyrazole heterocycle has emerged as a "privileged scaffold," particularly for the development of potent kinase inhibitors.[1][2] Its versatile structure allows for tailored interactions within the ATP-binding pocket of these crucial cellular regulators. The 4-(4-Bromophenyl)-1-methyl-1H-pyrazole core represents a promising chemical series with potential therapeutic applications ranging from oncology to inflammatory diseases.[3][4] However, the very features that make this scaffold effective against its intended target can also lead to unintended interactions with other proteins—the so-called "off-target" effects. These interactions are a primary cause of adverse drug reactions (ADRs) and a significant contributor to late-stage clinical failures.[5]

Therefore, a rigorous and early assessment of off-target activity is not merely a regulatory hurdle but a fundamental component of building a robust safety profile and de-risking a drug development program.[6] This guide provides a comparative overview of the essential methodologies for evaluating the off-target profile of this compound derivatives. We will delve into the causality behind experimental choices, compare the leading technologies, and provide actionable protocols to empower researchers in making data-driven decisions for lead optimization.

The Rationale for Proactive Off-Target Profiling

The human kinome, comprising over 500 kinases, shares a high degree of structural similarity in the ATP-binding site. This conservation makes achieving absolute selectivity a formidable challenge.[7] A compound designed to inhibit a specific cancer-associated kinase, for instance, might inadvertently inhibit other kinases crucial for normal physiological functions, leading to toxicity. For example, studies on pyrimidine-based pyrazole derivatives have revealed that while potent against their primary JAK2 target, they can exhibit off-target activity against kinases such as Flt-3, VEGFR-2, and PDGFRα, which could contribute to both therapeutic and adverse effects.[2]

This guide is structured to mirror a logical, tiered approach to off-target assessment, beginning with broad, predictive methods and progressing to more focused, quantitative experimental validation.

Tier 1: Predictive Assessment with In Silico Profiling

Before committing to costly and time-consuming wet lab experiments, computational methods offer a powerful first pass to flag potential off-target liabilities. These in silico techniques leverage vast databases of known compound-protein interactions to predict the likelihood of a novel molecule binding to a panel of off-targets.

The primary value of this approach lies in its ability to cast a wide net, helping to prioritize which experimental assays are most relevant for a given chemical series. For a novel this compound derivative, this predictive step can guide the selection of specific kinase or GPCR panels for subsequent experimental screening.

Common In Silico Approaches:

  • Ligand-Based Methods: These methods, such as quantitative structure-activity relationship (QSAR) and pharmacophore modeling, rely on the principle that structurally similar molecules are likely to have similar biological activities. They compare the pyrazole derivative to databases of compounds with known off-target activities.

  • Structure-Based Methods: When the 3D crystal structure of a potential off-target is known, molecular docking simulations can predict the binding pose and estimate the binding affinity of the pyrazole derivative within the target's binding site.

Below is a conceptual workflow for the in silico assessment of a novel pyrazole derivative.

cluster_0 In Silico Predictive Workflow Pyz 4-(4-Bromophenyl)-1-methyl- 1H-pyrazole Derivative Dock Structure-Based Docking (Targets with PDB structures) Pyz->Dock Ligand Ligand-Based Similarity (QSAR, Pharmacophore) Pyz->Ligand DB Off-Target Databases (e.g., ChEMBL, BindingDB) DB->Ligand Analysis Data Integration & Prioritization Dock->Analysis Ligand->Analysis Report Predicted Off-Target Liability Report Analysis->Report

Caption: Predictive workflow for in silico off-target assessment.

Tier 2: Experimental Verification with In Vitro Profiling

While predictive models are invaluable for hypothesis generation, experimental validation is non-negotiable. Broad-spectrum in vitro safety pharmacology profiling is the gold standard for identifying and quantifying off-target interactions.[6] For pyrazole derivatives, which are often designed as kinase inhibitors, kinase selectivity profiling is paramount. However, screening against other major target families, such as G-protein-coupled receptors (GPCRs) and ion channels, is also critical for a comprehensive safety assessment.

Comparison of Kinase Selectivity Profiling Platforms

Given that the pyrazole scaffold is a cornerstone of kinase inhibitor design, assessing kinome-wide selectivity is the most critical experimental step.[1] Several robust platforms are available, each with distinct advantages and principles. The choice of platform is a strategic one, depending on the stage of the project and the specific questions being asked.

Platform Type Assay Principle Key Advantages Considerations Typical Output
Binding Assays (e.g., KINOMEscan™) Competition binding between the test compound and an immobilized ligand for the kinase's ATP site.ATP-independent; detects non-ATP competitive binders. High sensitivity and reproducibility.Does not directly measure functional inhibition of kinase activity.Dissociation constant (Kd) or % Inhibition
Activity Assays (e.g., ADP-Glo™) Measures the amount of ADP produced by kinase activity using a luminescence-based readout.Directly measures enzymatic inhibition. Can be run at physiological ATP concentrations.Can be susceptible to assay artifacts (e.g., compound interference with luciferase).IC50 or % Inhibition
Radiometric Assays (e.g., HotSpot™) Measures the transfer of radiolabeled phosphate (³³P) from ATP to a substrate.Considered the "gold standard" for functional activity. High sensitivity.Requires handling of radioactive materials. Lower throughput.IC50 or % Inhibition

Expert Insight: For early-stage lead discovery, a broad binding assay like KINOMEscan™ provides a comprehensive and cost-effective overview of the kinome landscape. As a lead candidate progresses, it is crucial to confirm these interactions and determine potency using a functional activity assay like ADP-Glo™, preferably at a physiological ATP concentration (1 mM), as this can significantly impact the measured IC50 values.

This protocol provides a generalized workflow for assessing the inhibitory activity of a this compound derivative against a panel of kinases.

Objective: To determine the percent inhibition of a panel of kinases by a test compound at a single concentration.

Materials:

  • Kinase-Substrate pairs (e.g., Promega Kinase Selectivity Profiling Systems)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Test Compound (this compound derivative) dissolved in DMSO

  • Multi-well plates (e.g., 384-well, white)

  • Multichannel pipettes and a plate reader capable of luminescence detection

Methodology:

  • Compound Preparation: Prepare a 2X working solution of the test compound in the kinase reaction buffer. For a 10 µM final concentration, this would be a 20 µM solution.

  • Kinase Reaction Setup:

    • In a 384-well plate, add 2.5 µL of the 2X test compound solution to the appropriate wells.

    • For control wells, add 2.5 µL of reaction buffer containing the same percentage of DMSO.

    • Add 2.5 µL of a 2X Kinase/Substrate/ATP mixture to all wells to initiate the reaction.

  • Incubation: Incubate the plate at room temperature for 60 minutes. The kinase will phosphorylate its substrate, converting ATP to ADP.

  • ADP-Glo™ Reagent Addition: Add 5 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining ATP.

  • Second Incubation: Incubate the plate at room temperature for 40 minutes.

  • Kinase Detection Reagent Addition: Add 10 µL of Kinase Detection Reagent to each well. This reagent contains luciferase and luciferin, which will convert the ADP generated in the first step into a luminescent signal.

  • Third Incubation: Incubate the plate at room temperature for 30-60 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: Calculate the percent inhibition for the test compound relative to the DMSO control.

cluster_1 Kinase Activity Assay Workflow (ADP-Glo) Start Add 2X Compound & 2X Kinase/Substrate/ATP Inc1 Incubate 60 min (Kinase Reaction) Start->Inc1 AddADP Add ADP-Glo™ Reagent (Stop Reaction, Deplete ATP) Inc1->AddADP Inc2 Incubate 40 min AddADP->Inc2 AddDet Add Kinase Detection Reagent (Convert ADP to Light) Inc2->AddDet Inc3 Incubate 30-60 min AddDet->Inc3 Read Measure Luminescence Inc3->Read

Caption: Step-by-step workflow for the ADP-Glo™ kinase assay.

Comparison of GPCR Off-Target Screening Platforms

GPCRs represent the largest family of drug targets, and unintended interactions can lead to a wide range of side effects, from cardiovascular to central nervous system (CNS) issues.[5][8] Therefore, screening pyrazole derivatives against a panel of representative GPCRs is a critical component of safety pharmacology.

Platform Type Assay Principle Key Advantages Considerations Typical Output
Radioligand Binding Assays Measures the displacement of a radiolabeled ligand from the receptor by the test compound.High throughput and sensitive. Gold standard for determining binding affinity.Does not provide functional information (agonist vs. antagonist). Requires radioactive materials.Ki or % Displacement
Functional Assays (e.g., cAMP, Calcium Flux) Measures the downstream signaling events (second messengers) upon receptor activation or inhibition.Provides functional context (agonism, antagonism). More physiologically relevant.Can be more complex to develop and run. Signal can vary with cell background.EC50 (agonist) or IC50 (antagonist)

Expert Insight: A tiered approach is most effective. A broad radioligand binding screen can quickly identify any GPCR "hits." Any confirmed binders should then be followed up in a functional assay to determine the nature of the interaction (i.e., is the compound activating or inhibiting the receptor?) and its potency. This functional context is crucial for assessing the potential physiological consequence of the off-target interaction.

cluster_2 GPCR Signaling Pathway (Gs-coupled) Ligand Agonist (e.g., Off-Target Pyrazole) GPCR Gs-Coupled Receptor Ligand->GPCR Binds G G Protein (Gs) GPCR->G Activates AC Adenylate Cyclase G->AC Activates ATP ATP cAMP cAMP (Second Messenger) ATP->cAMP Converts PKA Protein Kinase A cAMP->PKA Activates Response Cellular Response PKA->Response Phosphorylates Targets

Caption: A Gs-coupled GPCR signaling pathway, a common off-target mechanism.

Data Interpretation and Guiding Lead Optimization

The goal of off-target profiling is not simply to generate data but to inform the next cycle of drug design. The results from kinase and GPCR panels should be integrated with on-target potency data to guide structure-activity relationship (SAR) studies.

Hypothetical Off-Target Data for Pyrazole Derivatives:

Compound Primary Target IC50 (nM) Off-Target A (Kinase) %Inh @ 1µM Off-Target B (GPCR) Ki (nM) Selectivity Score (Off-Target B Ki / Primary Target IC50)
PYZ-001 1585%25016.7
PYZ-002 2560%>10,000>400
PYZ-003 1292%15012.5

In this hypothetical example, PYZ-002 demonstrates a superior off-target profile compared to PYZ-001 and PYZ-003. Although slightly less potent on the primary target, its vastly improved selectivity against Off-Target B (a >400-fold window) and reduced activity against Off-Target A make it a more promising candidate for further development. The medicinal chemistry team can now analyze the structural differences between these compounds to understand the features driving this improved selectivity and design new derivatives that retain the potency of PYZ-003 while incorporating the selectivity features of PYZ-002.

Conclusion

The systematic assessment of off-target effects is an indispensable pillar of successful drug development. For a promising chemical series like the this compound derivatives, a multi-tiered strategy employing both predictive in silico tools and robust in vitro experimental profiling is essential. By comparing and selecting the appropriate assay platforms—from broad kinome binding scans to functional GPCR readouts—researchers can build a comprehensive understanding of a compound's selectivity profile. This knowledge is not just a safety check; it is a critical dataset that enables rational, data-driven lead optimization, ultimately increasing the probability of advancing safer and more effective medicines to the clinic.

References

A Strategic Guide to Benchmarking 4-(4-Bromophenyl)-1-methyl-1h-pyrazole: A Framework for Kinase Inhibitor Profiling

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The pyrazole nucleus is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous clinically approved and investigational kinase inhibitors.[1][2] This guide addresses the compound 4-(4-Bromophenyl)-1-methyl-1h-pyrazole, a molecule of interest due to its structural features, for which public kinase inhibition data is not yet available. We will not present pre-existing data on this specific molecule, but rather, provide a comprehensive strategic framework for its evaluation. This document outlines the scientific rationale and detailed protocols for benchmarking the compound against a curated panel of known kinase inhibitors, enabling researchers to systematically characterize its potency, selectivity, and potential as a therapeutic agent.

The Pyrazole Scaffold: A Cornerstone of Kinase Inhibition

The pyrazole ring is a five-membered aromatic heterocycle that has proven to be an exceptionally versatile scaffold in the design of protein kinase inhibitors.[1][3] Its unique physicochemical properties allow it to serve as a bioisostere for other aromatic systems and engage in critical hydrogen bonding interactions within the ATP-binding pocket of kinases.[3] Specifically, the nitrogen atoms of the pyrazole ring can act as both hydrogen bond donors and acceptors, often forming a key interaction with the "hinge region" of the kinase, a critical anchoring point for many ATP-competitive inhibitors.[1]

The therapeutic impact of this scaffold is evidenced by FDA-approved drugs like Ruxolitinib , a potent JAK1/2 inhibitor, and a multitude of compounds in clinical development targeting various kinases such as Akt, Aurora kinases, and JNK.[1][2][4] The substitutions on the pyrazole ring are crucial for determining both the potency and selectivity of the inhibitor.[1][5] In the case of this compound, the 4-bromophenyl group is positioned to explore hydrophobic pockets within the kinase active site, while the N-methyl group can influence solubility and prevent metabolic N-dealkylation.

Rationale for Selecting Benchmark Inhibitors

A robust benchmarking study requires comparison against well-characterized inhibitors. The selection of these benchmarks should be deliberate, covering structural analogs, different kinase families, and varying selectivity profiles. We propose the following panel for a comprehensive primary assessment.

Benchmark InhibitorTarget Kinase(s)Rationale for Inclusion
Staurosporine Broad Spectrum (PKC, PKA, etc.)Gold Standard Pan-Kinase Inhibitor. Establishes a baseline for potent, non-selective inhibition. A high IC50 relative to Staurosporine suggests weak activity.
Ruxolitinib JAK1, JAK2Structural & Target Class Analog. An FDA-approved drug with a pyrazole core, providing a direct comparison for JAK family inhibition.[1]
Afuresertib (GSK2110183) Akt1, Akt2, Akt3Structural Analog Targeting a Ser/Thr Kinase. A clinical-stage pyrazole-containing inhibitor of the Akt pathway, a crucial cancer signaling node.[1][6]
Compound 7a (BCR-ABL Inhibitor) BCR-ABLPotent Pyrazole-Based Tyrosine Kinase Inhibitor. A reported phenyl-pyrazole derivative with high potency against a key oncogenic tyrosine kinase.[7]
Erlotinib EGFRNon-Pyrazole Benchmark. A widely used, FDA-approved tyrosine kinase inhibitor to assess selectivity against a different structural class targeting a major cancer driver.[8]

Experimental Workflow and Protocols

A systematic approach is essential for generating reliable and reproducible data. The following workflow outlines the key stages of the benchmarking process.

G cluster_prep Phase 1: Preparation cluster_assay Phase 2: Kinase Assay cluster_analysis Phase 3: Data Analysis Compound_Prep Compound Solubilization (DMSO Stocks) Assay_Plate Assay Plate Preparation (Test Compound & Controls) Compound_Prep->Assay_Plate Kinase_Reaction Kinase Reaction Initiation (Add Kinase, Substrate, ATP) Assay_Plate->Kinase_Reaction Transfer to Reaction Incubation Incubation (Room Temperature) Kinase_Reaction->Incubation Detection Detection Reagent Addition (e.g., Kinase-Glo®) Incubation->Detection Luminescence Luminescence Reading (Plate Reader) Detection->Luminescence Measure Signal Normalization Data Normalization (% Inhibition Calculation) Luminescence->Normalization IC50_Curve IC50 Curve Fitting (Non-linear Regression) Normalization->IC50_Curve

Caption: High-level workflow for in vitro kinase inhibitor profiling.

Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a common method for measuring kinase activity by quantifying the amount of ATP remaining after a kinase reaction. Lower ATP levels (and thus lower luminescence) indicate higher kinase activity.

Causality Behind Choices:

  • Assay Principle: The ADP-Glo™ or Kinase-Glo® assay is chosen for its high sensitivity, broad dynamic range, and compatibility with high-throughput screening. It measures kinase activity by quantifying ATP consumption.

  • ATP Concentration: The ATP concentration is typically set at or near the Michaelis-Menten constant (Km) for the specific kinase. This ensures the assay is sensitive to competitive inhibitors that compete with ATP for the binding site.

  • Controls: Including "no enzyme" and "vehicle (DMSO)" controls is critical for data normalization. The "no enzyme" control defines the 100% ATP signal (0% inhibition), while the vehicle control defines the uninhibited enzyme activity (0% inhibition baseline).

Step-by-Step Methodology:

  • Compound Plating: a. Prepare serial dilutions of this compound and benchmark inhibitors in DMSO. A typical starting concentration is 10 mM. b. Dispense 1 µL of each compound dilution into the wells of a 384-well assay plate. Include DMSO-only wells for vehicle controls.

  • Kinase Reaction: a. Prepare a 2X kinase/substrate reaction mix in the appropriate kinase buffer. This mix contains the target kinase and its specific peptide substrate. b. Add 10 µL of the 2X kinase/substrate mix to each well of the assay plate. c. Prepare a 2X ATP solution and add 10 µL to each well to start the reaction. The final reaction volume is 20 µL.

  • Incubation: a. Gently mix the plate on a plate shaker for 1 minute. b. Incubate the reaction at room temperature for a pre-determined time (e.g., 60 minutes). This time is optimized to ensure the reaction is in the linear range.

  • Signal Detection: a. Add 20 µL of a luminescence-based ATP detection reagent (e.g., Kinase-Glo® Luminescent Kinase Assay reagent) to each well. This reagent stops the kinase reaction and initiates a light-producing reaction catalyzed by luciferase. b. Incubate the plate at room temperature for 10 minutes to allow the luminescent signal to stabilize.

  • Data Acquisition: a. Read the luminescence on a plate reader.

  • Data Analysis: a. Normalize the data using the vehicle (0% inhibition) and no-enzyme (100% inhibition) controls. b. Plot the percent inhibition versus the logarithm of the inhibitor concentration. c. Fit the data to a four-parameter dose-response curve using non-linear regression to determine the IC50 value (the concentration of inhibitor required to inhibit 50% of the kinase activity).

Comparative Data Analysis

The primary output of the experimental work will be IC50 values. These should be compiled into a clear, comparative table. The data below for the benchmark inhibitors is sourced from published literature and provides a reference for the expected performance of potent compounds.

CompoundTarget KinaseIC50 (nM)Reference
This compound MultipleTo Be Determined N/A
Afuresertib Akt11.3[6]
Ruxolitinib JAK1 / JAK2~3[6]
Barasertib (Aurora B Inhibitor) Aurora B0.37[6]
Compound 7a (BCR-ABL Inhibitor) BCR-ABL14.2[7]
Compound 18h (VEGFR2 Inhibitor) VEGFR2135[8]
Compound 18h (EGFR Inhibitor) EGFR574[8]

Interpreting the Results:

  • Potency: The IC50 value is the primary measure of potency. A lower IC50 indicates a more potent inhibitor. The goal is to see if this compound achieves nanomolar potency against any specific kinase.

  • Selectivity: By testing against a panel of kinases, a selectivity profile can be established. For example, if the compound shows an IC50 of 10 nM against Kinase A but >10,000 nM against Kinases B and C, it is considered highly selective. Selectivity is crucial for minimizing off-target effects and potential toxicity.

Context: Kinase Signaling Pathways

Understanding where a target kinase fits into cellular signaling is vital for predicting the biological consequence of its inhibition. The diagram below illustrates the JAK-STAT pathway, a critical signaling cascade in immunity and cell growth, which is targeted by the pyrazole-based drug Ruxolitinib.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor Cytokine Receptor JAK JAK Kinase Receptor->JAK 2. Receptor Dimerization & JAK Activation JAK->JAK 3. Autophosphorylation STAT STAT JAK->STAT 4. STAT Phosphorylation Cytokine Cytokine Cytokine->Receptor 1. Binding STAT_dimer STAT Dimer Nucleus Nucleus STAT_dimer->Nucleus 6. Translocation Gene_Expression Gene Expression (Proliferation, Inflammation) Ruxolitinib Ruxolitinib (Inhibitor) Ruxolitinib->JAK Inhibits Phosphorylation STAT->STAT_dimer 5. Dimerization

Caption: Simplified JAK-STAT signaling pathway and point of inhibition.

Conclusion

While this compound remains an uncharacterized compound in the public domain, its pyrazole core suggests potential as a kinase inhibitor. The benchmarking framework presented here provides a scientifically rigorous and logical pathway for its evaluation. By employing standardized assays, well-chosen benchmarks, and systematic data analysis, researchers can effectively determine the compound's potency, selectivity, and overall promise, paving the way for further preclinical development.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 4-(4-Bromophenyl)-1-methyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Synthesis

As researchers dedicated to advancing science, our responsibility extends beyond the successful synthesis and application of novel compounds. The lifecycle of a chemical, particularly a specialized heterocyclic compound like 4-(4-Bromophenyl)-1-methyl-1H-pyrazole, concludes with its safe and compliant disposal. This guide provides an in-depth, procedural framework for the proper management of waste containing this substance. Given its classification as a brominated, nitrogen-containing heterocyclic organic compound, specific handling protocols are not merely best practice—they are a mandate for ensuring laboratory safety, environmental protection, and regulatory compliance. This document moves beyond a simple checklist to explain the critical reasoning behind each step, empowering you to make informed, safe decisions at the bench.

Section 1: Hazard Profile and Risk Assessment

Understanding the inherent risks of this compound is the foundation of its safe management. While a specific Safety Data Sheet (SDS) for this exact molecule is not always available, a comprehensive hazard assessment can be expertly inferred from its structural class (brominated pyrazoles) and data on close structural analogs.[1][2][3]

The primary hazards associated with this class of compounds include:

  • Acute Toxicity: Harmful if swallowed, inhaled, or in contact with skin.[1][4]

  • Irritation: Causes significant skin and serious eye irritation.[1][2][3][5]

  • Organ Toxicity: May cause respiratory irritation.[2][3]

The presence of the bromine atom designates it as a halogenated organic compound .[6][7] This is the single most critical piece of information for its disposal, as halogenated waste streams must be segregated from all other chemical waste due to specific incineration requirements and the potential to form hazardous byproducts like hydrobromic acid during thermal decomposition.[8]

Hazard Category GHS Classification (Inferred) Key Precautionary Action
Acute Oral Toxicity Category 4 (Harmful if swallowed)Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[1][4]
Skin Corrosion/Irritation Category 2 (Causes skin irritation)Wear protective gloves and clothing. Wash skin thoroughly after handling.[1][5]
Serious Eye Damage/Irritation Category 2/2A (Causes serious eye irritation)Wear eye/face protection. Rinse cautiously with water for several minutes if contact occurs.[1][5]
Specific Target Organ Toxicity Category 3 (May cause respiratory irritation)Avoid breathing dust/fumes. Use only outdoors or in a well-ventilated area.[1][3]

Section 2: Pre-Disposal Handling and Waste Minimization

Proper disposal begins long before the waste container is full. It starts with meticulous handling during experimentation.

Essential Personal Protective Equipment (PPE) and Engineering Controls:

  • Gloves: Always wear nitrile or other chemically resistant gloves. Inspect them before use and use proper removal technique to avoid skin contact.[6][9]

  • Eye Protection: Chemical safety goggles are mandatory. A face shield should be used when handling larger quantities or if there is a splash risk.[10]

  • Lab Coat: A fully buttoned lab coat provides a critical barrier against contamination.[6]

  • Chemical Fume Hood: All handling of this compound, both in its pure form and during the commingling of its waste, must be conducted within a properly functioning and certified chemical fume hood to prevent inhalation of dust or vapors.[6][11]

Waste Minimization Principle: The most effective disposal strategy is to generate less waste. Before beginning a procedure, consider scaling down the process to minimize the quantities of hazardous materials being handled and ultimately discarded.[12]

Section 3: Core Disposal Protocol: A Step-by-Step Guide

Adherence to a systematic disposal workflow is non-negotiable. The following steps provide a clear path from waste generation to compliant disposal.

Step 1: Waste Identification and Segregation

This is the most critical decision point. Cross-contamination of waste streams can create hazardous reactions, violate regulations, and significantly increase disposal costs.[13] Because this compound is a halogenated organic compound, it must be placed in a dedicated "Halogenated Organic Waste" container.[6][7]

  • Causality: Halogenated solvents and solids require high-temperature incineration with specialized scrubbers to neutralize the resulting acids (e.g., HBr). Mixing them with non-halogenated waste contaminates the entire volume, forcing the more expensive and complex disposal route for a larger quantity of material.[8][13]

  • The Golden Rule: Any material, solvent, or disposable equipment (e.g., pipette tips, weighing paper) contaminated with this compound is now considered halogenated hazardous waste and must be disposed of accordingly.[12]

G start Waste Generated identify Identify Waste Type (Solid, Liquid, PPE, etc.) start->identify is_contaminated Is it contaminated with This compound? identify->is_contaminated solid_path Contaminated Solid Waste (e.g., excess reagent, contaminated gloves, weigh paper, silica gel) is_contaminated->solid_path  Yes, Solid   liquid_path Contaminated Liquid Waste (e.g., reaction mixtures, solutions, rinsate, mother liquor) is_contaminated->liquid_path  Yes, Liquid non_haz Dispose as Non-Hazardous Waste (Follow institutional policy) is_contaminated->non_haz No halogen_container_solid Place in clearly labeled 'HALOGENATED ORGANIC SOLID WASTE' container solid_path->halogen_container_solid halogen_container_liquid Place in clearly labeled 'HALOGENATED ORGANIC LIQUID WASTE' container liquid_path->halogen_container_liquid final_steps Store container in Satellite Accumulation Area (SAA). Keep closed. Arrange pickup via EH&S. halogen_container_solid->final_steps halogen_container_liquid->final_steps

Caption: Waste Segregation Pathway for the Topic Compound.

Step 2: Selecting the Appropriate Waste Container
  • Use a chemically compatible container, typically made of high-density polyethylene (HDPE).[14] Glass containers may be used but are more susceptible to breakage.

  • Ensure the container is in good condition, free of cracks, and has a secure, vapor-tight screw-top cap.[11][12]

  • The container must be appropriate for the waste type (solid or liquid) and should not be overfilled (leave at least 10% headspace for liquids to allow for expansion).

Step 3: Proper Labeling of Hazardous Waste

Regulatory compliance and the safety of all personnel, including waste handlers, depend on accurate labeling. Each waste container must be labeled as soon as the first drop of waste is added.[13]

The label must clearly state:

  • The words "Hazardous Waste" .[15][16]

  • Full Chemical Names of all constituents. Do not use abbreviations or formulas. List "this compound" and any solvents or other reagents present.[16]

  • Approximate Percentages or volumes of each component.

  • Hazard Pictograms corresponding to the risks (e.g., exclamation mark for irritant/harmful, health hazard).[15]

  • The Accumulation Start Date (the date the first waste was added).

Step 4: Accumulation in a Satellite Accumulation Area (SAA)

Hazardous waste must be stored in a designated SAA, which is a location at or near the point of generation and under the control of the operator.[14][16]

SAA Requirements:

  • Location: Must be in the same room or lab where the waste is generated.[14]

  • Secondary Containment: The waste container must be kept in a secondary container (such as a plastic tub) that can hold at least 110% of the volume of the largest container within it.[16] This prevents spills from spreading.

  • Container Status: Keep the waste container closed at all times except when actively adding waste.[12][14]

  • Quantity Limits: A single SAA is typically limited to accumulating no more than 55 gallons of hazardous waste.[15][17]

Step 5: Arranging for Final Disposal

Once the container is full or you have finished the project, arrange for its removal.

  • Contact EH&S: Do not remove the waste from the laboratory yourself. Contact your institution's Environmental Health & Safety (EH&S) or equivalent department to schedule a pickup.[14]

  • Documentation: Complete any required waste pickup forms accurately and completely.

Section 4: Decontamination and Spill Management

Decontaminating Glassware:

  • Empty containers or glassware that held this compound must be decontaminated.

  • Rinse the container three times with a suitable solvent (e.g., acetone, ethanol).

  • Crucially, the first rinseate is considered acutely hazardous waste. All rinseate must be collected and disposed of as halogenated organic liquid waste.[17]

  • Only after this triple rinse procedure can the glassware be washed normally.

Small Spill Cleanup: In the event of a small spill within a chemical fume hood:

  • Alert personnel in the immediate area.

  • Wear your full PPE.

  • Contain the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads). Do not use combustible materials like paper towels on a solvent spill.

  • Carefully sweep or scoop the absorbent material into a plastic bag or other appropriate container.[12][18]

  • Seal the container, label it as "Hazardous Waste" containing the spilled chemical and absorbent, and dispose of it as halogenated solid waste.

  • For large spills, evacuate the area and contact your institution's emergency response team immediately.[12]

Conclusion: A Commitment to Safety

The proper disposal of this compound is a non-negotiable aspect of responsible research. By understanding its hazard profile, meticulously segregating it as halogenated waste, and adhering to established protocols for containerization, labeling, and storage, you actively contribute to a safe laboratory environment and ensure compliance with environmental regulations. This diligence protects you, your colleagues, and the wider community. Always consult your institution's specific chemical hygiene plan and EH&S guidelines, as they provide the definitive policies for your location.

References

Operational Guide: Personal Protective Equipment (PPE) for Handling 4-(4-Bromophenyl)-1-methyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety protocols and logistical plans for the handling and disposal of 4-(4-Bromophenyl)-1-methyl-1H-pyrazole (CAS No. 1191616-45-1). The procedural guidance herein is synthesized from safety data for structurally analogous brominated pyrazole compounds to ensure a comprehensive and cautious approach. The primary objective is to create a self-validating system of safety that protects researchers from potential hazards at every stage of handling.

Hazard Analysis: The Rationale for Precaution

Understanding the inherent chemical hazards of this compound is fundamental to appreciating the necessity of the prescribed Personal Protective Equipment (PPE). Based on data from closely related bromophenyl and methyl-pyrazole analogs, the compound is anticipated to present the following primary hazards under the Globally Harmonized System (GHS):

  • Skin Irritation (Category 2, H315): Direct contact is likely to cause skin irritation, including redness and inflammation.[1][2][3][4]

  • Serious Eye Damage/Irritation (Category 1/2A, H318/H319): The compound poses a significant risk of serious damage if it comes into contact with the eyes.[1][2][3][4]

  • Specific Target Organ Toxicity - Single Exposure (Category 3, H335): Inhalation of dust or aerosols may cause respiratory tract irritation.[1][2][3][4]

  • Acute Toxicity (Oral): Some analogs are classified as harmful or toxic if swallowed (H301/H302), demanding procedures that prevent ingestion.[3][5]

These classifications are the driving force behind the specific PPE and handling protocols detailed below. Each procedural step is designed to mitigate these risks directly.

Mandatory PPE Protocol: A Task-Based Summary

The level of PPE required is dictated by the specific task being performed. The following table summarizes the minimum required PPE for common laboratory operations involving this compound.

Task/Operation Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Storage & Transport Safety glassesNitrile glovesLab coatNot required (in sealed containers)
Weighing (Solid) Chemical splash gogglesNitrile glovesLab coatRequired if outside a fume hood
Solution Preparation Chemical splash gogglesNitrile glovesLab coatWork within a certified fume hood
Reaction Setup/Workup Chemical splash goggles & Face shieldNitrile glovesLab coatWork within a certified fume hood
Waste Disposal Chemical splash gogglesNitrile glovesLab coatNot required (for sealed waste)

Detailed Protocols for PPE and Handling

Adherence to the following step-by-step procedures is critical for ensuring personnel safety. The causality behind each step is explained to foster a deep understanding of the safety framework.

Engineering Controls: The First Line of Defense

Before any PPE is donned, engineering controls must be in place.

  • Primary Containment: All handling of open containers of this compound, including weighing and solution preparation, MUST be conducted within a properly functioning and certified chemical fume hood.[6] This is the most critical step to mitigate inhalation risks associated with respiratory irritation (H335).

  • Safety Equipment: Ensure that a safety shower and an eyewash station are unobstructed and readily accessible within the immediate work area.[2][7]

Donning and Using Personal Protective Equipment

Step 1: Eye and Face Protection

  • Why: To prevent contact with airborne particles or splashes, which can cause serious eye damage (H319).[1][2]

  • Protocol:

    • At a minimum, wear chemical splash goggles that conform to OSHA 29 CFR 1910.133 or European Standard EN166.[8][9]

    • When handling larger quantities or during procedures with a high risk of splashing (e.g., reaction workups), supplement goggles with a full-face shield.

Step 2: Hand Protection

  • Why: To prevent direct contact with the skin, which is presumed to cause irritation (H315).[2][3][4]

  • Protocol:

    • Wear standard laboratory nitrile gloves. Check for any signs of degradation or punctures before use.

    • If direct contact occurs, remove the glove immediately, wash hands thoroughly with soap and water, and don a new glove.

    • Remove gloves using the proper technique (glove-to-glove, then skin-to-skin) to avoid contaminating your hands.

Step 3: Body Protection

  • Why: To protect skin on the arms and body from accidental spills and contamination.

  • Protocol:

    • A buttoned, long-sleeved lab coat must be worn at all times.

    • Ensure clothing fully covers the legs and wear closed-toe shoes.

Step 4: Respiratory Protection

  • Why: To prevent the inhalation of dust or aerosols that may cause respiratory irritation (H335).[1][2]

  • Protocol:

    • Under normal operating conditions within a fume hood, specific respiratory protection is not required.

    • If engineering controls fail or if you must handle the solid material outside of a fume hood, a NIOSH/MSHA-approved respirator with a particulate filter (or a type ABEK filter as suggested for a similar compound) is mandatory.[8] Follow OSHA respirator regulations found in 29 CFR 1910.134.[7][8]

Operational Workflow: From Storage to Disposal

The following workflow provides a logical sequence for a safe experimental process.

G cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Cleanup & Disposal Phase A Verify Fume Hood & Safety Equipment B Don Required PPE (Goggles, Gloves, Lab Coat) A->B C Retrieve Chemical from Storage B->C D Perform Experimental Work (Weighing, Transfer, Reaction) C->D E Decontaminate Glassware & Surfaces D->E F Segregate & Seal Hazardous Waste E->F G Doff PPE in Correct Order F->G H Wash Hands Thoroughly G->H

Caption: Safe handling workflow for this compound.

Disposal Plan

Proper disposal is a critical final step to ensure environmental safety and regulatory compliance.

  • Waste Segregation: All materials contaminated with this compound, including disposable gloves, weighing paper, and pipette tips, must be collected in a dedicated, clearly labeled hazardous waste container.

  • Container Management: The waste container must be kept tightly closed when not in use and stored in a designated satellite accumulation area.[2][10][11]

  • Final Disposal: Dispose of the waste container through your institution's Environmental Health and Safety (EHS) office or an approved waste disposal contractor.[2][4][10] Do not pour any amount of this chemical or its solutions down the drain.[2][9]

By integrating this expert-driven, safety-first approach, researchers can confidently handle this compound while ensuring the highest standards of personal and environmental protection.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(4-Bromophenyl)-1-methyl-1h-pyrazole
Reactant of Route 2
Reactant of Route 2
4-(4-Bromophenyl)-1-methyl-1h-pyrazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.